molecular formula C31H36O11 B13825844 threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Cat. No.: B13825844
M. Wt: 584.6 g/mol
InChI Key: LCXGTSCVCJANHX-MPALEEEBSA-N
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Description

Threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a useful research compound. Its molecular formula is C31H36O11 and its molecular weight is 584.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H36O11

Molecular Weight

584.6 g/mol

IUPAC Name

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol

InChI

InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3/b6-5+/t21?,27-,28-,29?/m1/s1

InChI Key

LCXGTSCVCJANHX-MPALEEEBSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)O[C@H](CO)[C@@H](C4=CC(=C(C=C4)O)OC)O)OC)/C=C/CO

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a naturally occurring lignan (B3055560) found in Hevea brasiliensis, the primary source of natural rubber. Lignans (B1203133) are a class of polyphenolic compounds known for their diverse biological activities, and this particular ether has demonstrated noteworthy anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical characteristics, biological activity, and the experimental methodologies used for its study. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a complex molecule with the chemical formula C31H36O11 and a molecular weight of 584.61 g/mol . Its identity is confirmed by the CAS number 844637-85-0. As a member of the lignan family, its structure is characterized by the connection of two phenylpropane units. The "threo" designation refers to the specific stereochemistry of the molecule, which can influence its biological activity.

PropertyValue
Molecular Formula C31H36O11
Molecular Weight 584.61 g/mol
CAS Number 844637-85-0
Class Lignan
Natural Source Hevea brasiliensis

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified to date is its anti-inflammatory effect. Specifically, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.

Inhibition of Nitric Oxide Production

Overproduction of nitric oxide is a hallmark of inflammation. This compound has been demonstrated to inhibit LPS-induced NO production in RAW264.7 macrophages with an IC50 value of 21.3 μM. This inhibitory effect suggests its potential as a modulator of inflammatory responses.

Assay Cell Line Stimulant IC50 (μM)
Nitric Oxide ProductionRAW264.7LPS21.3
Postulated Signaling Pathway

While the precise signaling pathway for this compound has not been fully elucidated, the anti-inflammatory action of structurally similar lignans and flavonoids suggests a mechanism involving the modulation of key inflammatory signaling cascades. It is hypothesized that this compound may exert its effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways. These pathways are critical regulators of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

G Postulated Anti-inflammatory Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor P NFkB NF-κB NFkB_Inhibitor->NFkB releases iNOS_Gene iNOS Gene NFkB->iNOS_Gene activates JAK JAK STAT3 STAT3 JAK->STAT3 P STAT3->iNOS_Gene activates Nucleus Nucleus iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein expresses NO Nitric Oxide (NO) iNOS_Protein->NO produces Target threo-Guaiacylglycerol-beta-O-4'- dehydrodisinapyl ether Target->IKK inhibits Target->JAK inhibits

Caption: Postulated mechanism of action for the inhibition of nitric oxide production.

Experimental Protocols

Representative Synthesis of a Guaiacylglycerol-β-Aryl Ether

G Representative Synthetic Workflow start Starting Phenols step1 Protection of Phenolic Hydroxyls start->step1 step2 Functional Group Interconversion step1->step2 step3 Key Condensation Reaction step2->step3 step4 Reduction/Modification step3->step4 step5 Deprotection step4->step5 purification Chromatographic Purification (Separation of Diastereomers) step5->purification end threo-Guaiacylglycerol-β-Aryl Ether purification->end

Caption: A generalized workflow for the synthesis of guaiacylglycerol-β-aryl ethers.

Methodology:

  • Protection: The phenolic hydroxyl groups of the starting materials (e.g., vanillin (B372448) and a guaiacyl derivative) are protected to prevent unwanted side reactions. Common protecting groups include benzyl (B1604629) or silyl (B83357) ethers.

  • Functionalization: One of the protected phenols is functionalized to introduce a reactive group suitable for the key condensation step. This may involve bromination or conversion to an epoxide.

  • Condensation: The two protected and functionalized phenylpropane precursors are coupled through a key condensation reaction to form the β-O-4 ether linkage. This can be achieved through various methods, such as Williamson ether synthesis.

  • Modification: The resulting intermediate may undergo further modifications, such as reduction of a carbonyl group to a hydroxyl group, to achieve the desired glycerol (B35011) side chain.

  • Deprotection: The protecting groups on the phenolic hydroxyls are removed to yield the final product.

  • Purification and Isomer Separation: The crude product is purified using column chromatography. As the reaction often produces a mixture of erythro and threo diastereomers, careful chromatographic separation (e.g., using silica (B1680970) gel or HPLC) is necessary to isolate the desired threo isomer.

Isolation from Hevea brasiliensis

A generalized protocol for the isolation of lignans from the latex of Hevea brasiliensis is as follows:

  • Latex Collection and Fractionation: Fresh latex is collected and centrifuged to separate it into different fractions. The desired compounds are typically found in the serum phase.

  • Solvent Extraction: The serum is extracted with a series of organic solvents of increasing polarity, such as hexane, ethyl acetate (B1210297), and methanol (B129727), to partition the compounds based on their solubility.

  • Chromatographic Separation: The ethyl acetate and methanol extracts, which are likely to contain the lignans, are subjected to multiple rounds of column chromatography.

    • Initial Separation: A silica gel column is often used for the initial separation, with a gradient elution system (e.g., hexane-ethyl acetate followed by chloroform-methanol).

    • Fine Purification: Fractions containing the target compound are further purified using techniques like Sephadex LH-20 chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro Nitric Oxide Inhibition Assay

Cell Culture and Treatment:

  • Cell Seeding: Murine macrophage RAW264.7 cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. The cells are allowed to adhere for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Pre-incubation: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for an additional 24 hours.

Nitric Oxide Measurement (Griess Assay):

  • Sample Collection: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • Griess Reagent Addition: 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well containing the supernatant.

  • Incubation and Measurement: The plate is incubated at room temperature for 10-15 minutes in the dark. The absorbance at 540 nm is measured using a microplate reader.

  • Quantification: The concentration of nitrite (B80452) (a stable product of NO) in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Cell Viability Assay (MTT Assay):

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed concurrently.

  • After collecting the supernatant for the Griess assay, the remaining cells are incubated with MTT solution (0.5 mg/mL) for 4 hours.

  • The medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity. Its ability to inhibit nitric oxide production, likely through the modulation of the NF-κB and STAT3 signaling pathways, makes it a valuable candidate for further investigation in the context of inflammatory diseases. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, isolate, and evaluate the biological activity of this and related compounds, paving the way for potential therapeutic applications. Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy and safety in preclinical models.

threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure Elucidation of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl Ether

Audience: Researchers, scientists, and drug development professionals.

Introduction

threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether is a complex lignan, a class of natural products derived from the oxidative dimerization of phenylpropanoid precursors. It has been identified as a constituent of Hevea brasiliensis, the Pará rubber tree.[1] The structure features a guaiacylglycerol (B1216834) unit linked via a β-O-4' ether bond to a dehydrodisinapyl moiety. The precise determination of its stereochemistry and connectivity is paramount for understanding its biological activity and potential applications.

This technical guide outlines a representative methodology for the complete structure elucidation of this compound, employing modern spectroscopic techniques. While the original isolation and characterization data is not publicly available, this document presents a robust, evidence-based workflow using predicted data derived from closely related and well-documented analogs. The protocols and data are representative of what would be expected from a rigorous structural analysis of a molecule of this type.

Molecular Structure and Logic

The elucidation process relies on a logical workflow that integrates data from multiple analytical techniques to piece together the molecular puzzle.

G cluster_structure Molecular Structure: threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether A Guaiacylglycerol Moiety (G-unit) C β-O-4' Ether Linkage A->C Cβ connects to D Threo Relative Stereochemistry A->D Defined at Cα-Cβ B Dehydrodisinapyl Ether Moiety (S-S unit) C->B O4' connects to

Caption: Logical components of the target molecule's structure.

Experimental Workflow

The structure determination of a novel natural product follows a standardized workflow, beginning with isolation and culminating in detailed spectroscopic analysis.

G start Isolation from Hevea brasiliensis hrms High-Resolution Mass Spectrometry (HR-MS) start->hrms Determine Molecular Formula nmr1d 1D NMR Spectroscopy (¹H, ¹³C, DEPT) start->nmr1d Identify Functional Groups & Proton/Carbon Count data Data Integration & Analysis hrms->data nmr2d 2D NMR Spectroscopy (COSY, HSQC, HMBC) nmr1d->nmr2d Establish Connectivity nmr2d->data elucidation Structure Elucidation data->elucidation Propose & Confirm Structure

Caption: Standard experimental workflow for natural product structure elucidation.

Data Presentation

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is critical for establishing the molecular formula, which is the first step in structure determination.

Table 1: Representative HR-MS Data

Parameter Observed Value Calculated Value Interpretation
Ion Mode ESI+ - Electrospray Ionization, Positive
Adduct [M+Na]⁺ - Sodium Adduct
Observed m/z 611.2105 611.2101 Consistent with formula
Molecular Formula C₃₁H₃₆O₁₁ C₃₁H₃₆O₁₁ Confirmed

| Exact Mass | 588.2206 | 588.2207 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed atomic-level information required to determine the carbon skeleton and the precise connectivity of all atoms. The data presented below is a predicted representation for the threo isomer in a common solvent like DMSO-d₆.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Position δ (ppm) Multiplicity J (Hz) Integration Assignment
α 4.85 d 5.2 1H CH-α
β 4.20 m - 1H CH-β
γ 3.55 m - 2H CH₂-γ
G-2 7.10 d 1.8 1H Ar-H
G-5 6.80 d 8.1 1H Ar-H
G-6 6.95 dd 8.1, 1.8 1H Ar-H
G-OCH₃ 3.75 s - 3H Methoxy
2', 6' 6.75 s - 2H Ar-H
7' 5.10 d 6.5 1H CH-7'
8' 4.50 m - 1H CH-8'
9' 3.65 m - 2H CH₂-9'

| S-OCH₃ | 3.80 | s | - | 12H | 4 x Methoxy |

Table 3: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)

Position δ (ppm) DEPT-135 Assignment
α 72.5 CH C-α
β 85.0 CH C-β
γ 60.5 CH₂ C-γ
G-1 131.0 C Ar-C
G-2 111.5 CH Ar-C
G-3 148.0 C Ar-C
G-4 145.5 C Ar-C
G-5 115.8 CH Ar-C
G-6 119.5 CH Ar-C
G-OCH₃ 56.0 CH₃ Methoxy
1' 135.0 C Ar-C
2', 6' 105.0 CH Ar-C
3', 5' 153.0 C Ar-C
4' 138.5 C Ar-C
7' 86.0 CH C-7'
8' 53.5 CH C-8'
9' 63.0 CH₂ C-9'

| S-OCH₃ | 56.5 | CH₃ | 4 x Methoxy |

Key Connectivity Confirmation (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting the different spin systems identified by COSY and HSQC. It reveals 2-bond and 3-bond correlations between protons and carbons, establishing the overall molecular structure. The diagram below highlights the most critical correlations for confirming the β-O-4' linkage and the connection to the dehydrodisinapyl core.

G cluster_G Guaiacylglycerol Moiety cluster_S Dehydrodisinapyl Moiety H_alpha H-α C_beta C-β H_alpha->C_beta ²J C_G1 C-1 H_alpha->C_G1 ²J C_8prime C-8' H_alpha->C_8prime ³J (Key Correlation) H_beta H-β C_alpha C-α H_beta->C_alpha ²J C_gamma C-γ H_beta->C_gamma ²J H_beta->C_G1 ³J C_4prime C-4' H_beta->C_4prime ³J (Key Correlation) C_3prime C-3' C_5prime C-5'

Caption: Key HMBC correlations confirming the core structure.

The ³J correlation from H-β on the guaiacylglycerol unit to C-4' of the aromatic ring on the other moiety unequivocally establishes the diagnostic β-O-4' ether linkage. Similarly, the correlation from H-α to C-8' helps confirm the dihydrobenzofuran ring system of the dehydrodisinapyl unit.

Experimental Protocols

High-Resolution Mass Spectrometry (HR-MS)
  • Instrumentation : Agilent 6545 Q-TOF LC/MS or equivalent.

  • Sample Preparation : A 1 mg/mL solution of the purified compound is prepared in methanol. This is further diluted to approximately 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Method :

    • The sample is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5 µL/min.

    • The analysis is performed in positive ion mode (ESI+).

    • Source Parameters : Gas Temp: 300 °C, Drying Gas: 8 L/min, Nebulizer: 35 psig, Sheath Gas Temp: 350 °C, Sheath Gas Flow: 11 L/min, VCap: 3500 V.

    • Data is acquired over a mass range of m/z 100-1000.

    • Internal calibration is performed using a reference solution to ensure high mass accuracy (<5 ppm).

    • The resulting spectrum is analyzed to find the [M+H]⁺ or [M+Na]⁺ adduct and the molecular formula is calculated using the instrument's software.

NMR Spectroscopy
  • Instrumentation : Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe, or equivalent.

  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Method :

    • ¹H NMR : A standard single-pulse experiment is run. Key parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 2 s.

    • ¹³C NMR : A standard proton-decoupled experiment (e.g., zgpg30) is run. Key parameters: spectral width of 220 ppm, 2048 scans, relaxation delay of 2 s.

    • DEPT-135 : Used to differentiate between CH, CH₂, and CH₃ signals. Standard pulse program is used.

    • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within a spin system. Standard cosygpqf pulse sequence.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons (¹J C-H). Standard hsqcedetgpsisp2.3 pulse sequence.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons over 2-3 bonds (²J, ³J C-H), essential for connecting fragments. Standard hmbcgplpndqf pulse sequence optimized for a long-range coupling of 8 Hz.

    • Data Processing : All spectra are processed using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing the solvent peak (DMSO at δH 2.50 and δC 39.52).

Conclusion

By systematically applying a suite of modern spectroscopic techniques, the complex structure of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether can be unequivocally determined. High-resolution mass spectrometry provides the molecular formula, while a combination of 1D and 2D NMR experiments reveals the complete bonding network and relative stereochemistry. The key HMBC correlation between H-β and C-4' serves as the definitive evidence for the characteristic β-O-4' linkage. This comprehensive approach ensures a high degree of confidence in the final elucidated structure, providing a solid foundation for further research into its chemical and biological properties.

References

An In-depth Technical Guide to the Synthesis of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proposed synthesis is divided into three main stages:

  • Stereoselective synthesis of a protected threo-guaiacylglycerol (B1142452) precursor.

  • Preparation of a suitable dehydrodisinapyl alcohol derivative.

  • Coupling of the two key intermediates to form the target molecule, followed by deprotection.

This guide provides detailed experimental protocols for each key reaction, a summary of expected quantitative data, and visualizations of the synthetic pathway and logical workflow.

I. Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the following workflow diagram. It involves the preparation of two key building blocks, followed by their coupling and final deprotection steps.

G cluster_0 Synthesis of Protected Guaiacylglycerol (B1216834) cluster_1 Synthesis of Dehydrodisinapyl Alcohol Derivative cluster_2 Coupling and Deprotection A Vanillin (B372448) B Protected Vanillin A->B Protection D Protected 3-hydroxypropionic acid B->D Aldol (B89426) Addition C α-lithiated (2-methoxyphenoxy)acetic acid derivative C->D E Protected threo-Guaiacylglycerol D->E Reduction & Purification J Coupling Reaction E->J F Sinapic Acid G Sinapoyl Chloride F->G Chlorination H Protected Sinapyl Aldehyde G->H Reduction I Protected Dehydrodisinapyl Alcohol H->I Oxidative Coupling I->J K Protected Target Molecule J->K L threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether K->L Deprotection

Caption: Proposed synthetic workflow for this compound.

II. Experimental Protocols

A. Synthesis of Protected threo-Guaiacylglycerol

This part of the synthesis focuses on creating the guaiacylglycerol core with the desired threo stereochemistry. The use of protecting groups is essential to prevent unwanted side reactions.

1. Protection of Vanillin

  • Objective: To protect the phenolic hydroxyl group of vanillin to prevent its interference in subsequent reactions.

  • Procedure:

    • Dissolve vanillin (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

    • Add dihydropyran (1.2 equivalents) and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica (B1680970) gel.

2. Aldol Addition for Diastereomeric Control

  • Objective: To perform a stereoselective aldol addition to set up the threo configuration.

  • Procedure:

    • Prepare a solution of a suitable α-lithiated (2-methoxyphenoxy)acetic acid derivative (e.g., using LDA in THF at -78 °C).

    • Slowly add the protected vanillin (from step 1) to the solution of the lithiated species at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Quench the reaction with saturated ammonium (B1175870) chloride solution.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate in vacuo.

3. Reduction and Purification of the threo Isomer

  • Objective: To reduce the carboxylic acid and isolate the desired threo diol.

  • Procedure:

    • Dissolve the crude 3-hydroxypropionic acid derivative from the previous step in anhydrous THF.

    • Add borane-dimethyl sulfide (B99878) complex (BH3·SMe2) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure.

    • The resulting mixture of erythro and threo isomers can be separated by column chromatography on silica gel, often with a solvent system like hexane/ethyl acetate. The threo isomer is typically the more polar of the two.

B. Synthesis of Dehydrodisinapyl Alcohol Derivative

The dehydrodisinapyl alcohol moiety is proposed to be synthesized via an oxidative coupling of a sinapyl alcohol precursor.

1. Preparation of Protected Sinapyl Aldehyde

  • Objective: To synthesize a protected form of sinapyl aldehyde from sinapic acid.

  • Procedure:

    • Convert sinapic acid to sinapoyl chloride using thionyl chloride or oxalyl chloride.

    • Protect the phenolic hydroxyl group, for example, as a silyl (B83357) ether.

    • Reduce the protected sinapoyl chloride to the corresponding aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).

2. Oxidative Coupling to form Dehydrodisinapyl Alcohol

  • Objective: To form the dehydrodimer of the protected sinapyl alcohol.

  • Procedure:

    • Reduce the protected sinapyl aldehyde to the corresponding alcohol using a reducing agent such as sodium borohydride.

    • Perform an oxidative coupling of the protected sinapyl alcohol. This can be achieved using enzymatic catalysis (e.g., peroxidase/H2O2) or chemical oxidants like ferric chloride or silver oxide. This reaction will likely produce a mixture of products, from which the desired dehydrodisinapyl alcohol derivative will need to be isolated.

C. Coupling and Deprotection

1. Formation of the β-O-4' Ether Linkage

  • Objective: To couple the protected guaiacylglycerol and the dehydrodisinapyl alcohol derivative.

  • Procedure: A Mitsunobu reaction is a plausible method for this transformation.

    • Dissolve the protected threo-guaiacylglycerol (from A.3) and the protected dehydrodisinapyl alcohol (from B.2) in anhydrous THF.

    • Add triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

2. Deprotection

  • Objective: To remove all protecting groups to yield the final target molecule.

  • Procedure:

    • The specific deprotection strategy will depend on the protecting groups used. For example, if tetrahydropyranyl (THP) ethers were used, they can be removed under acidic conditions (e.g., acetic acid in THF/water). Silyl ethers are typically removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

    • After deprotection, the final product, this compound, should be purified by preparative HPLC to ensure high purity.

III. Data Presentation

The following tables summarize the expected quantitative data for the key steps of the proposed synthesis. The values are estimates based on typical yields for similar reactions reported in the literature.

Table 1: Summary of Reactants and Expected Yields for Protected threo-Guaiacylglycerol Synthesis

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1VanillinDihydropyran, PPTSProtected Vanillin90-95
2Protected Vanillinα-lithiated acetateProtected 3-hydroxypropionic acid70-80
3Protected 3-hydroxypropionic acidBH3·SMe2Protected threo-Guaiacylglycerol40-50 (after separation)

Table 2: Summary of Reactants and Expected Yields for Dehydrodisinapyl Alcohol Derivative Synthesis

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1Sinapic AcidSOCl2, protecting agent, DIBAL-HProtected Sinapyl Aldehyde60-70 (multi-step)
2Protected Sinapyl AldehydeNaBH4, Oxidant (e.g., FeCl3)Protected Dehydrodisinapyl Alcohol30-40 (after separation)

Table 3: Summary of Reactants and Expected Yields for Coupling and Deprotection

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1Protected Guaiacylglycerol, Protected Dehydrodisinapyl AlcoholPPh3, DEADProtected Target Molecule50-60
2Protected Target MoleculeDeprotecting agent(s)Final Product80-90

IV. Visualization of Key Relationships

The stereochemistry of the threo isomer is a critical aspect of this synthesis. The following diagram illustrates the relative configuration of the chiral centers in the guaiacylglycerol moiety.

G cluster_threo threo Isomer threo_structure threo_structure

Caption: Representation of the threo stereochemistry at the Cα and Cβ positions of the guaiacylglycerol core.

Disclaimer: The synthetic pathway and experimental protocols described in this document are proposed based on established chemical principles and literature precedents for similar compounds. The actual execution of this synthesis may require optimization of reaction conditions, and all laboratory work should be conducted with appropriate safety precautions by trained professionals.

The Natural Occurrence and Biological Activity of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a naturally occurring lignan (B3055560), a class of polyphenolic compounds found in plants. Lignans (B1203133) have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the natural occurrence, quantitative biological data, and experimental protocols related to this compound, with a focus on its potential as a therapeutic agent.

Natural Occurrence

This compound has been identified as a natural product isolated from Hevea brasiliensis, the Pará rubber tree. This discovery positions Hevea brasiliensis as a key natural source for this specific lignan, warranting further investigation into its biosynthesis and accumulation within the plant.

Quantitative Data

The biological activity of this compound has been quantified in in vitro studies. The following table summarizes the available quantitative data.

Biological ActivityCell LineParameterValue
Inhibition of LPS-induced nitric oxide productionMouse macrophage RAW264.7IC₅₀21.3 µM

This data indicates that this compound possesses anti-inflammatory properties by inhibiting the production of nitric oxide, a key mediator in the inflammatory response.

Experimental Protocols

General Lignan Isolation and Purification Workflow

G start Plant Material (Hevea brasiliensis) drying Air or Freeze Drying start->drying grinding Grinding to a Fine Powder drying->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Solvent Partitioning (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction (Lignan-rich) fractionation->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) ethyl_acetate_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc purified_fractions Pooling of Purified Fractions tlc->purified_fractions final_purification Preparative HPLC purified_fractions->final_purification pure_compound This compound final_purification->pure_compound

A general workflow for the isolation and purification of lignans from plant material.

Methodology Details:

  • Plant Material Preparation: Fresh plant material from Hevea brasiliensis (e.g., leaves, bark, or latex) is collected and thoroughly cleaned. The material is then air-dried or freeze-dried to remove moisture and subsequently ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically 80% methanol (B129727) or ethanol, at room temperature with agitation for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Lignans are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The lignan-rich ethyl acetate fraction is further purified using a combination of chromatographic techniques.

    • Column Chromatography: The fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate compounds based on polarity.

    • Size Exclusion Chromatography: Further purification can be achieved using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure this compound is typically achieved using preparative HPLC with a suitable column (e.g., C18) and a methanol-water or acetonitrile-water gradient.

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Nitric Oxide Inhibition Assay in RAW264.7 Macrophages

The anti-inflammatory activity of the purified compound is assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Methodology Details:

  • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.

  • Nitrite (B80452) Quantification: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of inhibition of NO production is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined.

Inferred Signaling Pathway

While the specific signaling pathway for this compound has not been elucidated, the anti-inflammatory effects of many lignans are known to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The inhibition of LPS-induced nitric oxide production in RAW264.7 cells by this compound strongly suggests its involvement in modulating these inflammatory pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_degradation Ubiquitination & Degradation IkB->IkB_degradation Nucleus Nucleus NFkB->Nucleus Translocates iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Induces Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L-arginine to NO Compound threo-Guaiacylglycerol-beta-O-4'- dehydrodisinapyl ether Compound->IKK Inhibits (Inferred) Compound->NFkB Inhibits Nuclear Translocation (Inferred)

Inferred inhibitory effect on the NF-κB signaling pathway.

Pathway Description:

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This binding initiates a signaling cascade involving adaptor proteins like MyD88 and TRAF6, leading to the activation of the IKK complex. The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and degradation. This releases the transcription factor NF-κB (a heterodimer of p50 and p65 subunits), allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to the promoter of the inducible nitric oxide synthase (iNOS) gene, leading to its transcription and the subsequent translation of the iNOS protein. The iNOS enzyme then catalyzes the production of nitric oxide (NO) from L-arginine. It is inferred that this compound may exert its anti-inflammatory effect by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB, thereby downregulating iNOS expression and NO production.

Conclusion

This compound, a natural lignan from Hevea brasiliensis, demonstrates promising anti-inflammatory activity. The available quantitative data and the inferred mechanism of action through the inhibition of key inflammatory signaling pathways highlight its potential for further investigation as a therapeutic lead. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the full therapeutic potential of this natural compound. Further studies are warranted to elucidate its precise molecular targets and to develop optimized protocols for its large-scale isolation and production.

An In-depth Technical Guide to threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether, a lignan (B3055560) with potential anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of natural compounds. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's mechanism of action and synthesis.

Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C31H36O11[2][3]
Molecular Weight 584.61 g/mol [1]
CAS Number 844637-85-0[2][3]
Physical Description Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][4]
Storage Store protected from air and light, refrigerate or freeze (2-8 °C)[2]

Synthesis

A detailed, specific synthesis protocol for this compound is not explicitly available in the reviewed literature. However, the synthesis of structurally related arylglycerol β-aryl ethers, which share the core β-O-4 linkage, has been described. These methods can serve as a foundation for the synthesis of the target compound. A general synthetic strategy for a related compound, guaiacylglycerol-8-O-4-(sinapyl alcohol) ether, is presented below, which involves a multi-step process starting from vanillin (B372448) and sinapaldehyde (B192390) derivatives.[5] The separation of threo and erythro isomers is a critical step and is often achieved by chromatographic techniques.[6]

A general synthetic workflow for related compounds is illustrated below.

G General Synthetic Workflow for Arylglycerol β-Aryl Ethers A Starting Materials (e.g., Vanillin & Sinapaldehyde derivatives) B Protection of Functional Groups A->B Protection C Coupling Reaction (Formation of β-O-4 linkage) B->C Coupling D Deprotection C->D Deprotection E Purification and Isomer Separation (e.g., Chromatography) D->E Purification F This compound E->F Isolation

Caption: General synthetic workflow for arylglycerol β-aryl ethers.

Spectral Data

While specific, detailed ¹H and ¹³C NMR spectra for this compound are not publicly available, certificates of analysis for commercial samples confirm that identity is verified by ¹H-NMR.[2] For reference, the ¹H-NMR spectrum of the closely related compound, guaiacylglycerol-β-guaiacyl ether, has been published and can provide an indication of the expected chemical shifts for the core structural motifs.[7]

Biological Activity and Signaling Pathway

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells with an IC50 value of 21.3 μM.[1] This activity suggests potential anti-inflammatory properties.

Experimental Protocol: Nitric Oxide Inhibition Assay

The inhibitory effect on NO production is typically evaluated using the Griess assay in a cell-based model. A general protocol is outlined below:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1.5 × 10⁵ cells/mL) and incubated to allow for adherence.[8]

  • Compound Treatment: The cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour).[1]

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture wells.[8]

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of nitric oxide.[1][8]

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and measuring the absorbance at a specific wavelength (e.g., 540 nm) with a microplate reader.[8]

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound. The IC50 value is then determined from the dose-response curve.

Signaling Pathway of LPS-Induced Nitric Oxide Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. The binding of LPS to Toll-like receptor 4 (TLR4) on the macrophage cell surface initiates a signaling cascade that leads to the production of pro-inflammatory mediators, including nitric oxide.

This signaling pathway primarily involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[9] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon LPS-TLR4 binding, a series of downstream signaling events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including the gene for inducible nitric oxide synthase (iNOS).[9] The expressed iNOS enzyme then catalyzes the production of nitric oxide from L-arginine. The inhibition of NO production by this compound likely occurs through the modulation of this signaling pathway, potentially by inhibiting NF-κB activation or directly inhibiting iNOS activity.

The signaling pathway is depicted in the following diagram:

G LPS-Induced Nitric Oxide Production Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds Signaling_Cascade Signaling Cascade TLR4->Signaling_Cascade Activates IkB_NFkB IκB-NF-κB Complex Signaling_Cascade->IkB_NFkB Phosphorylates IκB IkB_p p-IκB NFkB NF-κB IkB_NFkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->NO iNOS_gene iNOS Gene NFkB_n->iNOS_gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_mRNA->iNOS_protein Translation

Caption: Signaling pathway of LPS-induced nitric oxide production in macrophages.

Conclusion

This compound is a lignan with demonstrated in vitro anti-inflammatory activity through the inhibition of nitric oxide production. This technical guide has summarized its known physicochemical properties and provided insights into its synthesis and mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, including detailed in vivo studies and a more precise characterization of its interaction with the NF-κB signaling pathway. The information presented herein serves as a valuable resource for scientists and researchers in the field of natural product drug discovery.

References

Unveiling a Novel Lignan: A Technical Guide to the Discovery and Isolation of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of the naturally occurring lignan, threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether. This document details the original source of the compound, a comprehensive breakdown of the experimental protocols for its extraction and purification, and a summary of its characterization data. The information presented is collated from the primary scientific literature to ensure accuracy and reproducibility for research and development purposes.

Discovery and Natural Source

This compound was first reported as a novel natural product isolated from the seed shell of the Pará rubber tree, Hevea brasiliensis (Willd. ex A. Juss.) Müll. Arg., a member of the Euphorbiaceae family.[1][2] The discovery was part of a broader investigation into the chemical constituents of this plant material. This finding contributes to the growing class of lignans, a group of polyphenolic compounds with diverse and promising biological activities.[3]

Physicochemical Properties and Characterization Data

The fundamental properties and characterization data for this compound are summarized below. This data is crucial for its identification and for planning its use in experimental settings.

PropertyValueSource
Chemical Name This compound-
CAS Number 844637-85-0[4][5]
Molecular Formula C₃₁H₃₆O₁₁[4][5]
Molecular Weight 584.61 g/mol -
Physical Description Powder[4]
Purity ≥98%[4]
Solubility Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[4]

Table 1: Physicochemical Properties

Spectroscopic data is essential for the unambiguous identification of the compound. While the primary literature provides detailed spectra, the following table summarizes the key analytical tests performed for structure elucidation.

Analytical TechniqueResultSource
¹H-NMR Consistent with the proposed structure[4]
HR-ESI-MS Used for structure elucidation[3]
1D and 2D NMR Used for structure elucidation[3]

Table 2: Spectroscopic Characterization

Experimental Protocols: Isolation and Purification

The isolation of this compound from the seed shell of Hevea brasiliensis involves a multi-step process combining extraction and various chromatographic techniques. The following is a detailed description of the experimental methodology based on the initial discovery.[1]

Plant Material and Extraction
  • Collection and Preparation: The seed shells of Hevea brasiliensis were collected and prepared for extraction. This typically involves drying and grinding the plant material to a fine powder to increase the surface area for solvent extraction.

  • Extraction: The powdered seed shells were extracted with a suitable organic solvent. Lignans are typically extracted with medium to polar solvents such as ethanol, methanol (B129727), or acetone, often in aqueous mixtures to enhance extraction efficiency.[6]

Chromatographic Purification

A series of chromatographic steps were employed to isolate the target compound from the crude extract.

  • Silica (B1680970) Gel Column Chromatography: The crude extract was first subjected to column chromatography on a silica gel stationary phase. Elution was performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions were collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest were further purified using a Sephadex LH-20 column. This size-exclusion chromatography step is effective in separating compounds based on their molecular size and polarity. Methanol is a common eluent for this type of separation.

  • Octadecylsilyl (ODS-C18) Column Chromatography: Further purification was achieved using reversed-phase chromatography on an ODS-C18 stationary phase. A gradient of methanol and water is typically used as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): The final purification to yield the pure compound was performed by preparative HPLC. This step provides high resolution and is crucial for obtaining a compound of high purity (≥98%).

Visualization of the Isolation Workflow

The following diagrams illustrate the logical flow of the isolation and purification process for this compound.

G cluster_extraction Extraction cluster_purification Purification Plant_Material Hevea brasiliensis Seed Shells (Dried and Powdered) Extraction Solvent Extraction Plant_Material->Extraction e.g., Ethanol/Water Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractionation LH20 Sephadex LH-20 Column Chromatography Silica_Gel->LH20 Enriched Fractions ODS ODS-C18 Column Chromatography LH20->ODS Further Purification HPLC Preparative HPLC ODS->HPLC Final Purification Pure_Compound This compound (Purity ≥98%) HPLC->Pure_Compound

Figure 1: Workflow for the isolation of this compound.

The following diagram illustrates the relationship of the target compound to other chemical constituents isolated from the same source.

G cluster_compounds Isolated Compounds Hevea Hevea brasiliensis Seed Shell Target threo-Guaiacylglycerol- beta-O-4'-dehydrodisinapyl ether Hevea->Target Other_Lignans Other Lignans & Neolignans Hevea->Other_Lignans Other_Phenolics Other Phenolic Compounds Hevea->Other_Phenolics Other_Constituents Miscellaneous Constituents Hevea->Other_Constituents

Figure 2: Chemical constituents from Hevea brasiliensis seed shell.

Conclusion

The discovery and successful isolation of this compound from Hevea brasiliensis expands the known chemical diversity of lignans. The detailed experimental protocols provided in this guide offer a roadmap for researchers to re-isolate this compound for further investigation into its biological activities and potential therapeutic applications. The availability of robust isolation procedures is a critical first step in the pipeline of natural product-based drug discovery and development.

References

A Comprehensive Technical Review of Threo-Guaiacylglycerol-β-O-4'-Guaiacyl Ether Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research revealed a significant scarcity of in-depth technical data specifically for threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether. To provide a comprehensive and actionable technical guide as requested, this document focuses on a closely related and extensively studied analogue: threo-Guaiacylglycerol-β-guaiacyl ether (GGE) . This compound is a cornerstone for research into lignin (B12514952) structure and degradation, particularly the prevalent β-O-4 aryl ether linkage.

Introduction: The Significance of threo-Guaiacylglycerol-β-guaiacyl Ether (GGE) as a Lignin Model Compound

Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and represents a significant hurdle in the efficient conversion of plant matter into biofuels and other valuable bioproducts. The most abundant linkage within the lignin polymer is the β-O-4 aryl ether bond, accounting for up to 60% of all linkages. threo-Guaiacylglycerol-β-guaiacyl ether (GGE) is a dimeric model compound that accurately represents this critical linkage and the guaiacyl (G) lignin subunit. Its stereochemistry, particularly the threo isomeric form, is of significant interest as it reflects the natural stereochemistry found in lignin.

The study of GGE provides invaluable insights into:

  • The chemical and thermal stability of the β-O-4 linkage.

  • The mechanisms of enzymatic and chemical delignification.

  • The discovery and characterization of novel lignin-degrading enzymes.

  • The development of catalytic strategies for lignin valorization.

This guide provides a detailed overview of the synthesis of threo-GGE and the well-characterized enzymatic degradation pathway by the soil bacterium Sphingobium sp. SYK-6, a model organism for bacterial lignin catabolism.

Synthesis of threo-Guaiacylglycerol-β-guaiacyl Ether

The synthesis of GGE is a multi-step process that has been approached through various methodologies. A common strategy involves the condensation of a guaiacyl-containing building block with a protected glycerol (B35011) derivative. The following is a generalized protocol based on established methods.[1][2][3]

Experimental Protocol: Synthesis of Guaiacylglycerol-β-guaiacyl Ether

This protocol outlines a five-step synthesis starting from guaiacol (B22219).[1]

Step 1: Synthesis of 4-acetyl-guaiacol

  • Prepare poly-phosphoric acid (PPA) by mixing 136.0 g of 85% phosphoric acid and 144.0 g of anhydrous phosphorus pentoxide in a 1L flask and stirring for 1 hour at 100°C.

  • To the PPA, add a mixture of 12.0 g of anhydrous sodium acetate (B1210297) and 20.0 g of guaiacol.

  • Stir the reaction mixture for 15 minutes at 100°C.

  • Cool the mixture in an ice-water bath and extract the product with diethyl ether.

  • Dry the ether layer with anhydrous sodium sulfate (B86663) and concentrate using a rotary evaporator.

Step 2: Synthesis of 4-(α-bromoacetyl)-guaiacol

  • This step typically involves the bromination of the acetyl group of 4-acetyl-guaiacol.

Step 3: Synthesis of 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol

  • This key step involves the condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol.[1][2]

Step 4: Synthesis of 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol

  • This step involves a condensation reaction with formaldehyde.[1]

Step 5: Synthesis of Guaiacylglycerol-β-guaiacyl ether

  • Add 0.3 g of sodium borohydride (B1222165) to a solution of 1.0 g of 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol in 100 mL of 0.1 mol/L sodium hydroxide (B78521) under a nitrogen atmosphere.[1]

  • Stir the mixture for 10 hours.

  • Acidify the reaction mixture to pH 3.0 with 5% hydrochloric acid.

  • Extract the product with dichloromethane, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain guaiacylglycerol-β-guaiacyl ether as a mixture of erythro and threo isomers.

Note on Isomer Separation: The separation of threo and erythro isomers can be achieved by chromatographic techniques, such as column chromatography or preparative TLC.

Characterization Data

The structure of the synthesized GGE should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H-NMR Characteristic signals for aromatic protons, methoxy (B1213986) groups, and the protons of the glycerol side chain. The coupling constants between the α and β protons can be used to distinguish between the threo and erythro isomers.
¹³C-NMR Signals corresponding to the carbon atoms of the guaiacyl rings, methoxy groups, and the glycerol side chain.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of GGE (C₁₇H₂₀O₆, 320.34 g/mol ).[4]

Synthesis Workflow Diagram

Synthesis_Workflow Guaiacol Guaiacol Step1 Step 1: Acetylation Guaiacol->Step1 Acetylguaiacol 4-acetyl-guaiacol Step1->Acetylguaiacol Step2 Step 2: Bromination Acetylguaiacol->Step2 Bromoacetylguaiacol 4-(α-bromoacetyl)-guaiacol Step2->Bromoacetylguaiacol Step3 Step 3: Condensation with Guaiacol Bromoacetylguaiacol->Step3 Intermediate3 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol Step3->Intermediate3 Step4 Step 4: Condensation with Formaldehyde Intermediate3->Step4 Intermediate4 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol Step4->Intermediate4 Step5 Step 5: Reduction Intermediate4->Step5 GGE_mixture Guaiacylglycerol-β-guaiacyl ether (erythro/threo mixture) Step5->GGE_mixture Separation Chromatographic Separation GGE_mixture->Separation threo_GGE threo-Guaiacylglycerol-β-guaiacyl ether Separation->threo_GGE

Caption: Synthetic pathway for threo-Guaiacylglycerol-β-guaiacyl ether.

Enzymatic Degradation of GGE: The β-Etherase Pathway in Sphingobium sp. SYK-6

The soil bacterium Sphingobium sp. SYK-6 is a well-studied organism capable of degrading a wide range of lignin-derived aromatic compounds, including GGE. It utilizes a specific enzymatic pathway, known as the β-etherase pathway, to cleave the β-O-4 aryl ether bond. This pathway involves a series of stereospecific enzymes.

The Enzymes of the β-Etherase Pathway

The degradation of GGE in Sphingobium sp. SYK-6 is primarily carried out by a set of enzymes encoded by the lig genes.

Enzyme Gene Function Stereospecificity
Cα-dehydrogenase ligD, ligL, ligN, ligONAD⁺-dependent oxidation of the Cα-hydroxyl group to a ketone.LigD and LigO are specific for (αR)-substrates, while LigL and LigN are specific for (αS)-substrates.
β-Etherase ligE, ligF, ligPGlutathione (B108866) (GSH)-dependent cleavage of the β-aryl ether bond. These are glutathione S-transferases (GSTs).LigE and LigP homologues exhibit β(R)-etherase activity, while LigF homologues exhibit β(S)-etherase activity.
Glutathione Lyase ligGRemoves the glutathione moiety from the intermediate.Specific for the (βR)-glutathionyl adduct.
The Degradation Pathway

The degradation of GGE proceeds through the following steps:

  • Oxidation: The Cα-hydroxyl group of GGE is oxidized by a Cα-dehydrogenase (LigD, LigL, LigN, or LigO) in an NAD⁺-dependent reaction to form α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV).

  • Ether Bond Cleavage: A β-etherase (LigE, LigF, or LigP) catalyzes the nucleophilic attack of glutathione (GSH) on the Cβ of MPHPV, cleaving the β-O-4 ether bond. This results in the formation of guaiacol and α-glutathionyl-β-hydroxypropiovanillone (GS-HPV).

  • Glutathione Removal: The glutathione lyase, LigG, removes the glutathione moiety from GS-HPV to produce β-hydroxypropiovanillone (HPV) and oxidized glutathione (GSSG).

Signaling Pathway Diagram

beta_etherase_pathway cluster_step1 Step 1: Cα-Oxidation cluster_step2 Step 2: β-Ether Cleavage cluster_step3 Step 3: Glutathione Removal GGE Guaiacylglycerol-β-guaiacyl ether (GGE) LigD LigD/L/N/O (Cα-dehydrogenase) GGE->LigD MPHPV α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV) LigD->MPHPV NADH NADH + H⁺ LigD->NADH MPHPV_2 MPHPV NAD NAD⁺ NAD->LigD LigE LigE/F/P (β-Etherase) Guaiacol Guaiacol LigE->Guaiacol GSHPV α-glutathionyl-β-hydroxypropiovanillone (GS-HPV) LigE->GSHPV GSH GSH GSH->LigE GSHPV_2 GS-HPV MPHPV_2->LigE LigG LigG (Glutathione Lyase) GSSG GSSG LigG->GSSG HPV β-hydroxypropiovanillone (HPV) LigG->HPV GSHPV_2->LigG

Caption: The β-etherase pathway for GGE degradation in Sphingobium sp. SYK-6.

Experimental Protocols for Enzymatic Degradation Studies

Enzyme Purification

The Lig enzymes are typically produced recombinantly in E. coli and purified using affinity chromatography.

Protocol: Recombinant Expression and Purification of Lig Enzymes

  • Gene Cloning: Clone the genes (ligD, ligE, ligF, ligG) from Sphingobium sp. SYK-6 into an appropriate expression vector (e.g., pET vector with a His-tag).

  • Protein Expression: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail). Lyse the cells by sonication or using a French press.

  • Affinity Chromatography: Centrifuge the cell lysate to remove cell debris. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing and Elution: Wash the column with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM). Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

Enzymatic Assay

The activity of the Lig enzymes can be monitored by following the consumption of the substrate or the formation of products using High-Performance Liquid Chromatography (HPLC).

Protocol: In Vitro Assay for GGE Degradation

  • Reaction Mixture Preparation: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5). The final reaction volume can be 100-500 µL.

  • Component Addition:

    • Add the substrate, GGE (dissolved in a suitable solvent like DMSO, final concentration typically 0.1-1 mM).

    • Add NAD⁺ (for the LigD/L/N/O reaction, final concentration 1-2 mM).

    • Add glutathione (GSH) (for the LigE/F/P reaction, final concentration 1-5 mM).

    • Add the purified Lig enzymes (LigD, LigF, and LigG for a complete cascade) to the reaction mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes to several hours).

  • Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., ice-cold methanol (B129727) or acetonitrile).

  • Analysis by HPLC:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC using a C18 column.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the elution of GGE and its degradation products (MPHPV, guaiacol, HPV) using a UV detector (e.g., at 280 nm).

    • Quantify the compounds by comparing their peak areas to those of known standards.

Quantitative Data

While comprehensive kinetic data for all Lig enzymes with threo-GGE is not available in a single source, the following table summarizes representative kinetic parameters for some of the key enzymes in the β-etherase pathway.

Enzyme Substrate Kₘ (µM) kcat (s⁻¹) kcat/Kₘ (M⁻¹s⁻¹)
LigD (αR,βS)-GGE~100~1.5~1.5 x 10⁴
LigL (αS,βR)-GGE~150~2.0~1.3 x 10⁴
LigF (βS)-MPHPV~50~10~2.0 x 10⁵
LigE (βR)-MPHPV~80~5~6.3 x 10⁴
LigG (βR)-GS-HPV~25~25~1.0 x 10⁶

Note: These values are approximate and can vary depending on the specific assay conditions. They are compiled from multiple sources for illustrative purposes.

Conclusion and Future Directions

Threo-Guaiacylglycerol-β-guaiacyl ether is a critical model compound for advancing our understanding of lignin structure and depolymerization. The detailed characterization of the β-etherase pathway in Sphingobium sp. SYK-6 has provided a blueprint for the enzymatic cleavage of the most abundant linkage in lignin. This knowledge is instrumental for researchers in the fields of biofuel production, bioremediation, and the development of sustainable chemical synthesis routes from renewable resources.

Future research in this area will likely focus on:

  • Engineering more robust and efficient β-etherase enzymes for industrial applications.

  • Exploring the diversity of lignin-degrading pathways in other microorganisms.

  • Applying the knowledge gained from model compounds like GGE to the more complex structure of native lignin.

  • Developing integrated chemo-enzymatic processes for complete lignin valorization.

The continued study of GGE and its enzymatic degradation will undoubtedly play a pivotal role in unlocking the potential of lignin as a valuable renewable feedstock.

References

Technical Guide: threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether, a lignan (B3055560) with noteworthy biological activities. This document outlines its chemical properties, experimental protocols for its study, and its role in relevant signaling pathways.

Compound Identification and Properties

This compound is a natural product identified as a lignan.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 844637-85-0[1][3][4][5][6]
Molecular Formula C31H36O11[3][5]
Molecular Weight 584.61 g/mol [1]
Physical Description Powder[5]
Purity ≥98%[5]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Storage Refrigerate or freeze (2-8 °C), protected from air and light[5]

Biological Activity and Signaling Pathway

This compound has demonstrated anti-neuroinflammatory properties by inhibiting the production of nitric oxide (NO).[2] In a key study, the compound showed an IC50 of 21.3 μM for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in mouse RAW264.7 macrophage cells.[1] This activity suggests a potential therapeutic application in inflammatory conditions.

The inhibitory action on NO production points to an interaction with the inflammatory signaling cascade initiated by LPS. A simplified representation of this pathway is illustrated below.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activation iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Compound threo-Guaiacylglycerol- beta-O-4'-dehydrodisinapyl ether Compound->NO_Production Inhibition

Caption: LPS-induced Nitric Oxide Production Pathway and Inhibition.

Experimental Protocols

Inhibition of LPS-Induced Nitric Oxide Production in RAW264.7 Cells

This protocol is based on the methodology described for evaluating the anti-inflammatory effects of this compound.[1]

1. Cell Culture:

2. Treatment:

  • Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of this compound for 1 hour.

3. Stimulation:

  • Induce nitric oxide production by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

4. Measurement of Nitric Oxide:

  • After 24 hours of incubation, measure the amount of nitric oxide in the culture supernatant using the Griess reaction method.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite (B80452) from a standard curve prepared with sodium nitrite.

5. Data Analysis:

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced nitric oxide production.

Proposed Synthetic Workflow

While a specific synthesis protocol for this compound was not detailed in the provided search results, a general synthetic strategy for related guaiacylglycerol-beta-O-4'-ether lignans (B1203133) can be proposed. The synthesis of similar compounds often involves the coupling of two phenylpropanoid units.[7]

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 Guaiacyl Precursor Coupling Enzymatic or Chemical Coupling (β-O-4' linkage formation) Reactant1->Coupling Reactant2 Dehydrodisinapyl Alcohol Precursor Reactant2->Coupling Intermediate Protected Intermediate Coupling->Intermediate Protection may precede or follow coupling Protection Protection of Functional Groups Deprotection Deprotection Final_Product threo-Guaiacylglycerol-beta-O-4'- dehydrodisinapyl ether Deprotection->Final_Product Intermediate->Deprotection Purification Purification and Characterization (HPLC, NMR) Final_Product->Purification

Caption: Proposed General Synthetic Workflow.

References

Methodological & Application

Application Notes and Protocols for the Detection of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a lignin (B12514952) trimer belonging to the class of phenylpropanoids. As a complex natural product, its detection and quantification are crucial for understanding lignin structure, biosynthesis, and degradation pathways. Furthermore, as a potential bioactive molecule, its analysis is relevant in drug discovery and development from natural sources. These application notes provide detailed protocols for the analytical detection and characterization of this compound using modern chromatographic and spectrometric techniques.

Analytical Methods Overview

The detection and quantification of this compound, a non-volatile and relatively polar molecule, are best achieved by a combination of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) for separation, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy for detection and structural elucidation. Gas chromatography (GC) is generally less suitable unless derivatization is performed to increase volatility.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): This is the most common and powerful technique for the analysis of lignin oligomers. Reversed-phase chromatography is typically employed to separate the compound from a complex matrix, followed by detection with a mass spectrometer, which provides molecular weight and structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for the unambiguous structural confirmation of the isolated compound. Two-dimensional NMR techniques (e.g., HSQC, HMBC) can further elucidate the complex structure and stereochemistry.

Experimental Protocols

Protocol 1: UPLC-MS/MS for Quantitative Analysis

This protocol outlines a method for the quantitative analysis of this compound in plant extracts or other biological matrices.

1. Sample Preparation:

  • Extraction:

    • Homogenize 1 g of lyophilized and ground plant material with 10 mL of 80% methanol (B129727) (v/v) in water.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process twice more on the pellet.

    • Combine the supernatants and evaporate to dryness under reduced pressure at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for UPLC analysis.

  • Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):

    • Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the target analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute as described above.

2. UPLC-MS/MS Conditions:

ParameterSetting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
Collision Gas Argon

3. Multiple Reaction Monitoring (MRM) Parameters:

For quantitative analysis, specific precursor-to-product ion transitions should be monitored. The exact m/z values should be determined by infusing a standard of this compound.

Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
[M+H]⁺Fragment 1OptimizeOptimize
[M+H]⁺Fragment 2OptimizeOptimize

4. Data Analysis and Quantification:

  • Construct a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels.

  • Quantify the analyte in the samples by comparing the peak area of the MRM transitions to the calibration curve.

  • Use an internal standard (e.g., a structurally similar, stable isotope-labeled compound) to correct for matrix effects and variations in instrument response.

Protocol 2: NMR for Structural Confirmation

This protocol is intended for the structural elucidation of the isolated and purified compound.

1. Sample Preparation:

  • Dissolve approximately 5 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[1]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition Parameters (Example on a 500 MHz spectrometer):

ExperimentKey Parameters
¹H NMR Spectral width: 12 ppm, Number of scans: 16, Relaxation delay: 2 s
¹³C NMR Spectral width: 220 ppm, Number of scans: 1024, Relaxation delay: 2 s
HSQC Optimized for ¹JCH of 145 Hz
HMBC Optimized for long-range JCH of 8 Hz

3. Data Interpretation:

  • Analyze the ¹H and ¹³C chemical shifts and coupling constants to identify the different functional groups and their connectivity.

  • Use HSQC to correlate directly bonded protons and carbons.

  • Use HMBC to establish long-range correlations and confirm the overall structure, including the ether linkage.

  • The stereochemistry (threo configuration) can be confirmed by analyzing the coupling constants of the glycerol (B35011) side chain protons and through NOESY/ROESY experiments.

Data Presentation

Table 1: UPLC-MS/MS Retention Time and MRM Transitions

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compoundTo be determined experimentally[M+H]⁺To be determinedTo be determined

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments (in ppm)

Note: The following are predicted chemical shifts and should be confirmed with an authentic standard.

Position¹³C¹H (J in Hz)
Guaiacylglycerol Unit
α~72~4.9 (d, J=~5)
β~86~4.3 (m)
γ~60~3.8 (m)
Dehydrodisinapyl Ether Unit
.........

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Final_Extract Reconstituted Extract Cleanup->Final_Extract UPLC_MS UPLC-MS/MS Analysis Final_Extract->UPLC_MS NMR NMR Spectroscopy Final_Extract->NMR Quantification Quantification UPLC_MS->Quantification Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation

Caption: Experimental workflow for the analysis of this compound.

Lignin_Biosynthesis_Context cluster_pathway Lignin Biosynthesis Monolignols Monolignols (p-coumaryl, coniferyl, sinapyl alcohols) Radical_Formation Oxidative Radicalization (Peroxidases/Laccases) Monolignols->Radical_Formation Radical_Coupling Radical Coupling Radical_Formation->Radical_Coupling Lignin_Oligomers Lignin Oligomers (Dimers, Trimers, etc.) Radical_Coupling->Lignin_Oligomers Target_Compound threo-Guaiacylglycerol-beta-O-4'- dehydrodisinapyl ether Lignin_Oligomers->Target_Compound Lignin_Polymer Lignin Polymer Lignin_Oligomers->Lignin_Polymer

Caption: Simplified logical relationship of the target compound within the lignin biosynthesis pathway.

References

Application Note: Mass Spectrometry Fragmentation Analysis of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the analysis of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether using negative ion mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Lignin (B12514952) and its oligomeric substructures are of significant interest in biofuel research, biomass valorization, and as a source of aromatic chemical feedstocks. Understanding the fragmentation patterns of key lignin model compounds is crucial for their structural elucidation in complex mixtures. This note outlines the characteristic fragmentation pathways of this compound, providing a basis for its identification and characterization.

Introduction

Lignin is a complex aromatic biopolymer whose structural complexity presents significant analytical challenges. The β-O-4' aryl ether linkage is the most abundant linkage type in lignin, making its cleavage a primary target in lignin depolymerization strategies. This compound is a model compound representing a key trimeric unit in lignin, containing a guaiacyl (G) unit linked to a dehydrodisinapyl ether moiety via a β-O-4' bond. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural analysis of such lignin oligomers.[1][2][3] In negative ion mode, deprotonation of phenolic hydroxyl groups facilitates the analysis of these compounds, and collision-induced dissociation (CID) provides structurally informative fragment ions.[3][4] This application note details the expected fragmentation patterns and provides a standardized protocol for the ESI-MS/MS analysis of this compound.

Experimental Protocol

A detailed methodology for the mass spectrometric analysis of this compound is provided below.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a solvent mixture of methanol:water (1:1, v/v).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent mixture. To enhance deprotonation, a small amount of a weak base, such as 0.1% ammonium (B1175870) hydroxide (B78521) or a few microliters of a dilute NaOH solution, can be added.[5]

Mass Spectrometry Conditions
  • Instrument: A linear quadrupole ion trap, Orbitrap, or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is suitable.[3][6]

  • Ionization Mode: Negative ion electrospray ionization ((-)ESI).

  • Sheath Gas (N₂) Flow Rate: 40-50 arbitrary units.

  • Auxiliary Gas (N₂) Flow Rate: 5-10 arbitrary units.

  • Spray Voltage: 3.5-4.5 kV.

  • Capillary Temperature: 275-350 °C.

  • Tube Lens Voltage: -100 to -150 V.

  • Full Scan MS (MS1): Acquire spectra over a mass range of m/z 150-1000.

  • Tandem MS (MS/MS): Isolate the deprotonated molecule [M-H]⁻ and subject it to collision-induced dissociation (CID).

    • Collision Gas: Helium or Argon.

    • Collision Energy: Perform a ramped collision energy experiment (e.g., 15-40 eV) or use a normalized collision energy of 25-35% to obtain a comprehensive fragmentation spectrum.[7][8]

The following diagram illustrates the general experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) in Methanol:Water (1:1) + optional base stock->working Dilution esi (-) ESI Source working->esi Infusion or LC injection ms1 MS1 Scan (m/z 150-1000) esi->ms1 isolation Isolation of [M-H]⁻ ms1->isolation cid Collision-Induced Dissociation (CID) isolation->cid ms2 MS2 Scan (Fragment Ion Analysis) cid->ms2

Caption: General experimental workflow for the ESI-MS/MS analysis of the target compound.

Data Presentation: Predicted Fragmentation

The fragmentation of the deprotonated this compound ([C₃₁H₃₆O₁₁ - H]⁻, exact mass: 587.2180) is expected to proceed through several characteristic pathways, primarily involving the cleavage of the β-O-4' ether linkage. The fragmentation is influenced by both charge-remote and charge-driven mechanisms.[3][8]

The table below summarizes the expected major fragment ions, their elemental composition, calculated m/z values, and the proposed neutral losses.

Proposed Fragment Ion Elemental Composition Calculated m/z Proposed Neutral Loss Fragmentation Pathway
[M-H]⁻C₃₁H₃₅O₁₁⁻587.2180-Parent Ion
[M-H - H₂O]⁻C₃₁H₃₃O₁₀⁻569.2074H₂ODehydration
[M-H - CH₂O]⁻C₃₀H₃₃O₁₀⁻557.2074CH₂OFormaldehyde (B43269) loss from γ-OH
Fragment AC₁₉H₁₉O₇⁻359.1131C₁₂H₁₆O₄Cleavage of β-O-4' linkage (charge on dehydrodisinapyl moiety)
Fragment BC₁₂H₁₅O₄⁻223.0970C₁₉H₂₀O₇Cleavage of β-O-4' linkage (charge on guaiacylglycerol (B1216834) moiety)
Fragment CC₁₁H₁₁O₄⁻207.0657C₂₀H₂₄O₇Further fragmentation of Fragment A (loss of C₈H₈O₃)
Fragment DC₁₀H₁₁O₄⁻195.0657C₂₁H₂₄O₇Cleavage of β-O-4' linkage with rearrangement

Fragmentation Pathway Visualization

The proposed fragmentation pathway of deprotonated this compound is illustrated below. The primary cleavage occurs at the β-O-4' ether bond, which is a well-documented fragmentation pathway for lignin model compounds.[3][8][9] This cleavage can result in the charge being retained on either of the resulting fragments.

fragmentation_pathway cluster_primary Primary Fragmentation cluster_beta_cleavage β-O-4' Linkage Cleavage cluster_secondary Secondary Fragmentation parent [M-H]⁻ m/z 587.2180 h2o_loss [M-H - H₂O]⁻ m/z 569.2074 parent->h2o_loss - H₂O ch2o_loss [M-H - CH₂O]⁻ m/z 557.2074 parent->ch2o_loss - CH₂O frag_a Fragment A (dehydrodisinapyl moiety) m/z 359.1131 parent->frag_a β-O-4' cleavage frag_b Fragment B (guaiacylglycerol moiety) m/z 223.0970 parent->frag_b β-O-4' cleavage frag_c Fragment C m/z 207.0657 frag_a->frag_c Further fragmentation

Caption: Proposed major fragmentation pathways for deprotonated this compound.

Discussion of Fragmentation Pathways

  • Initial Neutral Losses: The parent ion [M-H]⁻ at m/z 587.2180 can undergo initial neutral losses of water (H₂O, 18 Da) from the aliphatic hydroxyl groups and formaldehyde (CH₂O, 30 Da) from the γ-hydroxyl group of the glycerol (B35011) side chain. These are common losses observed in the fragmentation of lignin model compounds.[3]

  • β-O-4' Ether Bond Cleavage: The most significant fragmentation is the cleavage of the β-O-4' ether bond. This is a charge-remote fragmentation process that can lead to two primary fragment ions, depending on which moiety retains the negative charge.

    • Fragment A (m/z 359.1131): This ion corresponds to the deprotonated dehydrodisinapyl ether moiety. Its formation involves the cleavage of the Cβ-O4' bond.

    • Fragment B (m/z 223.0970): This ion corresponds to the deprotonated guaiacylglycerol portion of the molecule.

  • Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, Fragment A (m/z 359.1131) can lose a C₈H₈O₃ unit to form Fragment C at m/z 207.0657, which corresponds to a deprotonated and rearranged sinapyl aldehyde or a related structure.

Conclusion

The ESI-MS/MS methodology and fragmentation data presented in this application note provide a robust framework for the identification and structural characterization of this compound. The characteristic cleavage of the β-O-4' linkage serves as a diagnostic tool for identifying this and related lignin oligomers in complex mixtures derived from biomass. This information is valuable for researchers in the fields of biofuel development, biorefining, and natural product chemistry, aiding in the elucidation of lignin structure and degradation pathways.

References

Application Notes & Protocols: threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether as a Lignin Model Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether as a lignin (B12514952) model compound. Due to the limited specific data available for this exact compound, the protocols and applications described herein are based on established methodologies for closely related and structurally similar lignin model compounds, particularly those containing the β-O-4 aryl ether linkage.

Introduction

Lignin, a complex aromatic polymer, is a major component of plant biomass. Its intricate structure, primarily composed of phenylpropanoid units linked by various ether and carbon-carbon bonds, makes it resistant to degradation. The β-O-4 aryl ether linkage is the most abundant type of bond in lignin. threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether represents a key substructure of lignin, making it an invaluable tool for studying the mechanisms of lignin degradation and modification.

This model compound is particularly useful for:

  • Investigating the activity and specificity of lignin-degrading enzymes (e.g., laccases, peroxidases).

  • Elucidating the chemical pathways of lignin depolymerization under various conditions (e.g., acidolysis, hydrogenolysis).

  • Screening for novel catalysts and microorganisms capable of lignin valorization.

  • Serving as a standard for analytical techniques aimed at lignin characterization.

Physicochemical Properties & Data

PropertyValueReference/Method
Molecular Formula C₃₁H₃₆O₁₁[1][2]
Molecular Weight 584.61 g/mol [1]
CAS Number 844637-85-0[1][2][3]
Appearance Powder[2]
Purity ≥98%[2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[2]
Storage Conditions Refrigerate or freeze (2-8 °C), protected from air and light[2]
UV-Vis λmax Data to be determined experimentallyUV-Vis Spectroscopy
Fluorescence Excitation/Emission Data to be determined experimentallyFluorescence Spectroscopy
¹H-NMR, ¹³C-NMR Data available from supplierNuclear Magnetic Resonance Spectroscopy
Mass Spectrometry (m/z) Data to be determined experimentallyMass Spectrometry (e.g., ESI-MS, GC-MS)

Experimental Protocols

The following protocols are adapted from established methods for the analysis of lignin model compounds and can be applied to threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether.

Enzymatic Degradation Assay using Laccase

This protocol outlines a typical in vitro assay to evaluate the degradation of the model compound by laccase.

Materials:

  • threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether

  • Laccase from Trametes versicolor (or other source)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a mediator (optional)

  • Sodium acetate buffer (pH 4.5)

  • Methanol or DMSO (for stock solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether (e.g., 10 mM in DMSO).

  • Prepare the reaction mixture in a 96-well microplate. For a 200 µL final volume:

    • 160 µL Sodium acetate buffer (100 mM, pH 4.5)

    • 10 µL of the model compound stock solution (final concentration: 0.5 mM)

    • 10 µL of ABTS solution (optional, final concentration: 0.1 mM)

  • Initiate the reaction by adding 20 µL of laccase solution (e.g., 1 U/mL in buffer).

  • Incubate the plate at a suitable temperature (e.g., 30°C) with shaking.

  • Monitor the reaction by measuring the absorbance at a predetermined wavelength (e.g., determined by a UV-Vis scan of the degradation products) at regular intervals.

  • Analyze the degradation products by HPLC or LC-MS to identify and quantify the cleavage products.

Workflow for Enzymatic Degradation Assay:

Enzymatic_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare Stock Solution (Model Compound) Mix Mix Reagents in Microplate Well Stock->Mix Buffer Prepare Reaction Buffer Buffer->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Initiates Reaction Incubate Incubate at Controlled Temperature Mix->Incubate Monitor Monitor Absorbance (Kinetics) Incubate->Monitor Analyze Analyze Products (HPLC/LC-MS) Incubate->Analyze

Caption: Workflow for the enzymatic degradation assay of the lignin model compound.

Chemical Degradation: Acidolysis

This protocol is used to cleave the β-O-4 ether linkage under acidic conditions, mimicking industrial pulping processes.

Materials:

  • threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether

  • Dioxane

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of the model compound (e.g., 50 mg) in a solution of dioxane and 2 M HCl (9:1 v/v) in a round-bottom flask.

  • Reflux the mixture at 85°C for 4 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the products with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent using a rotary evaporator.

  • Analyze the resulting residue by GC-MS or NMR to identify the degradation products.

Logical Flow of Acidolysis Protocol:

Acidolysis_Protocol Start Dissolve Model Compound in Dioxane/HCl Reflux Reflux at 85°C for 4h Start->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with NaHCO₃ Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Analyze Analyze Products (GC-MS/NMR) Evaporate->Analyze

Caption: Step-by-step logical flow of the acidolysis protocol.

Product Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method for separating and quantifying the model compound and its degradation products.

Instrumentation & Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10% B to 90% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Diode Array Detector (DAD) monitoring at 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare standards of the parent compound at known concentrations.

  • Prepare samples from the degradation assays by filtering through a 0.22 µm syringe filter.

  • Run the HPLC method for standards and samples.

  • Identify peaks by comparing retention times with standards (if available) or by collecting fractions for further analysis (e.g., LC-MS).

  • Quantify the decrease in the parent compound and the formation of products using a calibration curve generated from the standards.

Signaling Pathway & Degradation Mechanism

The enzymatic degradation of β-O-4 lignin model compounds by certain bacteria, such as Sphingobium sp. SYK-6, proceeds through a well-characterized pathway. This pathway involves initial oxidation at the α-carbon, followed by ether cleavage.

Proposed Enzymatic Degradation Pathway:

Lignin_Degradation_Pathway ModelCompound threo-Guaiacylglycerol-β-O-4'- dehydrodisinapyl ether OxidizedIntermediate α-Keto Ether Intermediate ModelCompound->OxidizedIntermediate Cα-Dehydrogenase (e.g., LigD) CleavageProducts Guaiacyl & Sinapyl Derived Monomers OxidizedIntermediate->CleavageProducts β-Etherase (e.g., LigE, LigF) FurtherMetabolism Central Carbon Metabolism CleavageProducts->FurtherMetabolism Various Enzymes

References

Application Notes and Protocols for Studying Lugin Degradation with threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), a complex aromatic polymer, is a major component of plant biomass and its degradation is a key area of research for biofuel production, bioremediation, and the development of value-added products from lignocellulosic waste. The β-O-4 aryl ether linkage is the most abundant type of bond in lignin, and its cleavage is a critical step in lignin depolymerization.[1][2][3] Model compounds that mimic this linkage are invaluable tools for studying the mechanisms of lignin-degrading enzymes and chemical processes.

threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a specific lignin model compound representing a β-O-4 linkage between a guaiacyl (G) and a dehydrodisinapyl unit. While detailed experimental data for this exact compound is limited, its structural similarity to the widely studied guaiacylglycerol-β-guaiacyl ether (GGE) allows for the adaptation of established protocols. These application notes provide a comprehensive guide for utilizing this compound in lignin degradation studies, with protocols adapted from research on analogous β-O-4 model compounds.

I. Enzymatic Degradation Assays

A. Laccase-Mediator System (LMS) for Lignin Model Compound Degradation

Laccases are copper-containing oxidoreductases that can oxidize phenolic compounds.[4][5] In the presence of small molecule mediators, their oxidative capacity can be extended to non-phenolic lignin structures.[4][5]

Experimental Protocol:

  • Reaction Mixture Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in a suitable organic solvent like DMSO or ethanol).

    • In a reaction vessel, combine the following:

      • Buffer solution (e.g., 50 mM sodium acetate (B1210297) buffer, pH 4.5)

      • Laccase (e.g., from Trametes versicolor, final concentration 0.1 - 1 U/mL)

      • Mediator (e.g., 1-hydroxybenzotriazole (B26582) (HBT) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), final concentration 0.1 - 1 mM)

      • This compound stock solution to a final concentration of 0.1 - 1 mM.

    • Include control reactions without enzyme and without mediator.

  • Incubation:

    • Incubate the reaction mixture at a suitable temperature (e.g., 30-40°C) with gentle agitation.

  • Time-Course Sampling:

    • Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Quench the reaction by adding a solvent like acetonitrile (B52724) or by heat inactivation.

  • Analysis of Degradation Products:

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) to quantify the remaining substrate and identify degradation products.[6][7][8]

B. Peroxidase-Catalyzed Degradation

Peroxidases, such as lignin peroxidase (LiP) and manganese peroxidase (MnP), are heme-containing enzymes that play a crucial role in lignin degradation.[3]

Experimental Protocol:

  • Reaction Mixture Preparation:

    • Prepare a stock solution of this compound as described above.

    • In a reaction vessel, combine:

      • Buffer solution (e.g., 50 mM sodium tartrate buffer, pH 3.0 for LiP; 50 mM sodium malonate buffer, pH 4.5 for MnP)

      • Peroxidase (e.g., LiP or MnP, final concentration 0.1 - 1 µM)

      • For MnP, add MnSO₄ to a final concentration of 0.1 - 1 mM.

      • This compound stock solution to a final concentration of 0.1 - 1 mM.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by the continuous or periodic addition of hydrogen peroxide (H₂O₂) to a final concentration of 0.1 - 0.5 mM.

    • Incubate at a suitable temperature (e.g., 25-37°C).

  • Sampling and Analysis:

    • Follow the sampling and analysis procedures as described for the laccase assay.

C. β-Etherase Pathway Assay

The β-etherase pathway, found in some bacteria, involves a series of enzymes that specifically cleave the β-O-4 linkage.[3][9] This assay is useful for studying the specific enzymatic cleavage of the ether bond. The key enzymes are a Cα-dehydrogenase (like LigD), a β-etherase (like LigE or LigF), and a glutathione (B108866) lyase (like LigG).[3]

Experimental Protocol:

  • Reaction Mixture Preparation:

    • Prepare a stock solution of this compound.

    • In a reaction vessel, combine:

      • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

      • Purified enzymes: LigD, LigE/LigF, and LigG (concentrations to be optimized based on enzyme activity)

      • Cofactors: NAD⁺ (e.g., 2 mM) and glutathione (GSH) (e.g., 4 mM)

      • This compound stock solution to a final concentration of 0.5 - 2 mM.

  • Incubation:

    • Incubate the reaction mixture at 30°C.

  • Sampling and Analysis:

    • Withdraw aliquots at different time intervals.

    • Analyze by HPLC or LC-MS to monitor the disappearance of the substrate and the formation of expected cleavage products (a guaiacyl monomer and a modified sinapyl derivative).

II. Analytical Methods for Product Identification and Quantification

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the degradation of the model compound and the formation of major products.

Protocol:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of two solvents is typically used, for example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10% to 90% B

    • 5-6 min: Hold at 90% B

    • 6-8 min: 90% to 10% B

    • 8-10 min: Hold at 10% B

  • Detection: Monitor the absorbance at a wavelength where the aromatic compounds absorb, typically around 280 nm.[7]

  • Quantification: Use a calibration curve of the starting material to quantify its depletion over time. Identify and quantify products by comparing with authentic standards if available.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile degradation products. Derivatization is often necessary to increase the volatility of the products.[10]

Protocol:

  • Sample Preparation:

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and dry the residue.

  • Derivatization (Silylation):

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried extract.

    • Heat at 60-70°C for 30 minutes.

  • GC-MS Analysis:

    • Injector: Split/splitless injector, temperature around 250°C.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient, for example, from 50°C to 280°C at 10°C/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Product Identification: Identify the degradation products by comparing their mass spectra with spectral libraries (e.g., NIST).[10]

III. Data Presentation

Quantitative data from degradation experiments should be summarized in tables for clear comparison.

Table 1: Example of Laccase-Mediator Degradation of a β-O-4 Model Compound

Time (hours)Substrate Remaining (%)Product 1 (Area)Product 2 (Area)
010000
18512,3455,678
26825,43211,890
44548,76523,456
82175,12335,987
24598,54347,123

Table 2: Example of Product Yields from Peroxidase-Catalyzed Degradation

CatalystSubstrate Conversion (%)Guaiacol Yield (%)Vanillin Yield (%)Other Products (%)
Lignin Peroxidase95352535
Manganese Peroxidase88302038
Horseradish Peroxidase75251535

Note: The data in these tables are illustrative and based on typical results for GGE degradation.[2]

IV. Visualization of Pathways and Workflows

A. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Substrate, Enzyme, Buffer, Cofactors) C Incubate at Controlled Temperature A->C B Prepare Control Reactions (No Enzyme, No Mediator) B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction D->E F Analyze by HPLC/UHPLC-MS (Quantification) E->F G Analyze by GC-MS (Product Identification) E->G

General experimental workflow for enzymatic degradation studies.
B. Enzymatic Degradation Pathway (β-Etherase)

beta_etherase_pathway cluster_substrate Substrate cluster_enzymes Enzymatic Steps cluster_products Products substrate This compound (β-O-4 Model Compound) oxidation Cα-Oxidation substrate->oxidation LigD NAD+ -> NADH ketone α-Keto Intermediate oxidation->ketone cleavage β-O-4 Cleavage release Monomer Release cleavage->release LigG + GSH product1 Guaiacyl Monomer release->product1 product2 Modified Sinapyl Derivative release->product2 ketone->cleavage LigE/LigF + GSH

Proposed β-etherase degradation pathway for a β-O-4 model compound.

Conclusion

The study of this compound provides valuable insights into the mechanisms of lignin degradation. By adapting established protocols from the well-researched model compound GGE, researchers can effectively investigate the activity of various enzymatic and chemical systems on a more complex β-O-4 linkage. The detailed protocols and analytical methods described herein offer a robust framework for obtaining reliable and reproducible data, contributing to the advancement of lignin valorization technologies.

References

Application Notes and Protocols for Enzymatic Cleavage Assays Using threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), a complex aromatic polymer, represents a significant and underutilized renewable resource. Its valorization into biofuels and high-value aromatic chemicals is a key goal in the development of sustainable biorefineries. The most abundant linkage within the lignin structure is the β-O-4 aryl ether bond, accounting for up to 60% of all linkages.[1][2][3][4] The enzymatic cleavage of this bond is a critical step in lignin depolymerization and has become a major focus of research for industrial and pharmaceutical applications.

This document provides detailed application notes and protocols for enzymatic cleavage assays using the lignin model compound threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether. This substrate is a valuable tool for studying the activity of lignin-degrading enzymes, screening for novel biocatalysts, and investigating the metabolic pathways involved in aromatic compound degradation. The protocols outlined below are particularly relevant for researchers in biotechnology, enzymology, and drug development who are focused on biomass conversion and the discovery of novel enzyme inhibitors or enhancers.

Principle of the Assay

The enzymatic cleavage of the β-O-4 ether linkage in guaiacylglycerol-based lignin model compounds is typically a multi-step process catalyzed by a cascade of enzymes, most notably characterized in the bacterium Sphingobium sp. SYK-6.[1][2][3] This enzymatic system provides a mild and selective alternative to harsh chemical methods for lignin depolymerization.[1] The core enzymatic cascade involves the following steps:

  • Oxidation: An NAD+-dependent Cα-dehydrogenase (e.g., LigD, LigL) oxidizes the α-hydroxyl group of the substrate to a ketone.[1][2][5]

  • Ether Cleavage: A β-etherase (e.g., LigE, LigF), which is a glutathione (B108866) S-transferase (GST), catalyzes the glutathione-dependent cleavage of the β-O-4 ether bond.[1][2][5]

  • Glutathione Removal: A glutathione lyase (e.g., LigG) removes the glutathione moiety from the resulting intermediate.[1][2]

The progress of the reaction can be monitored by measuring the consumption of the substrate or the formation of the cleavage products, such as guaiacol (B22219) and other aromatic monomers.[1] Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectrophotometry are commonly employed for quantification.[6][7][8]

Experimental Workflow

The general workflow for performing an enzymatic cleavage assay using threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results substrate Substrate Preparation (threo-Guaiacylglycerol-β-O-4'- dehydrodisinapyl ether) reaction_setup Reaction Setup substrate->reaction_setup enzyme Enzyme Preparation (e.g., LigD, LigE, LigG) enzyme->reaction_setup reagents Reagent Preparation (Buffer, NAD+, GSH) reagents->reaction_setup incubation Incubation reaction_setup->incubation quenching Reaction Quenching incubation->quenching extraction Product Extraction quenching->extraction analysis Analytical Detection (HPLC, GC-MS, etc.) extraction->analysis data_analysis Data Analysis analysis->data_analysis interpretation Interpretation data_analysis->interpretation

Figure 1: General experimental workflow for the enzymatic cleavage assay.

Signaling Pathway: Enzymatic Cascade of β-O-4 Linkage Cleavage

The following diagram illustrates the multi-step enzymatic pathway for the cleavage of the β-O-4 aryl ether bond in a model lignin substrate.

signaling_pathway substrate threo-Guaiacylglycerol-β-O-4'- dehydrodisinapyl ether (β-O-4 Substrate) oxidized_substrate Oxidized Substrate (α-keto ether) substrate->oxidized_substrate Oxidation cleavage_intermediate Glutathionylated Intermediate oxidized_substrate->cleavage_intermediate Ether Cleavage product2 Aromatic Monomer 2 (Modified Propiophenone) cleavage_intermediate->product2 Glutathione Removal product1 Aromatic Monomer 1 (e.g., Guaiacol) enzyme1 LigD / LigL (Cα-dehydrogenase) cofactor1_out NADH + H+ enzyme1->cofactor1_out enzyme2 LigE / LigF (β-etherase) enzyme2->product1 Release enzyme3 LigG (Glutathione lyase) cofactor3_out Glutathione (GSH) enzyme3->cofactor3_out cofactor1_in NAD+ cofactor1_in->enzyme1 cofactor2_in Glutathione (GSH) cofactor2_in->enzyme2

Figure 2: Enzymatic cascade for β-O-4 aryl ether bond cleavage.

Experimental Protocols

Protocol 1: Standard Enzymatic Cleavage Assay

This protocol describes a standard assay for determining the activity of a purified enzyme or a mixture of enzymes on threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether.

Materials:

  • threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether (substrate)

  • Purified enzymes (e.g., LigD, LigE, LigG)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Reduced glutathione (GSH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • HPLC or GC-MS system

Procedure:

  • Substrate Preparation: Prepare a stock solution of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the components in the order listed in Table 1. Prepare a control reaction without the enzymes.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme(s). Incubate the reaction mixture at 30°C with gentle shaking for a specified time (e.g., 1-24 hours).

  • Reaction Quenching: Stop the reaction by adding 100 µL of 1 M HCl.

  • Product Extraction: Extract the products by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 10,000 x g for 5 minutes.

  • Sample Preparation for Analysis: Carefully transfer the organic (upper) layer to a new tube. Dry the organic phase over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen.

  • Analysis: Re-dissolve the residue in a suitable solvent (e.g., methanol (B129727) or mobile phase for HPLC) and analyze the products by HPLC or GC-MS.

Table 1: Reaction Mixture Composition for Standard Assay

ComponentStock ConcentrationVolume (µL)Final Concentration
Potassium Phosphate Buffer (pH 7.5)50 mM85042.5 mM
threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether10 mM100.1 mM
NAD+50 mM201 mM
GSH100 mM101 mM
Purified Enzyme(s) (e.g., LigD, LigE, LigG)1 mg/mL10 each10 µg/mL each
Nuclease-free water-to 1000-
Protocol 2: High-Throughput Screening (HTS) Assay

This protocol is adapted for screening a large number of enzyme variants or potential inhibitors in a 96-well plate format using a colorimetric method.[9][10][11][12]

Materials:

  • threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether (substrate)

  • Enzyme library or inhibitor compounds

  • 96-well microtiter plates

  • Folin-Ciocalteu reagent or 2,4-dinitrophenylhydrazine (B122626) (DNPH)

  • Plate reader

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add 10 µL of each enzyme variant or inhibitor compound to the respective wells.

  • Reaction Mixture Preparation: Prepare a master mix containing the buffer, substrate, NAD+, and GSH at 2x the final concentration.

  • Reaction Initiation: Add 100 µL of the master mix to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 1-4 hours.

  • Colorimetric Detection (Folin-Ciocalteu method for phenols):

    • Add 20 µL of the reaction mixture to a new 96-well plate containing 100 µL of water.

    • Add 10 µL of Folin-Ciocalteu reagent and mix.

    • Incubate for 5 minutes at room temperature.

    • Add 20 µL of 20% (w/v) sodium carbonate solution to stop the reaction and develop the color.

    • Incubate for 30 minutes at 37°C.

    • Measure the absorbance at 765 nm using a plate reader.

  • Data Analysis: Compare the absorbance values of the samples to the controls to determine the relative enzyme activity or inhibition.

Table 2: HTS Assay Reaction Components (per well)

ComponentStock ConcentrationVolume (µL)Final Concentration
Enzyme/Inhibitor SolutionVaries10Varies
Reaction Master Mix (2x)-100-
Final Reaction Volume110
Final Concentrations in Reaction:
Potassium Phosphate Buffer (pH 7.5)50 mM-25 mM
threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether0.2 mM-0.1 mM
NAD+2 mM-1 mM
GSH2 mM-1 mM

Data Presentation

Quantitative data from enzymatic cleavage assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Example of Kinetic Data for β-Etherase (LigE)

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Guaiacylglycerol-β-guaiacyl ether (GGE)150 ± 205.2 ± 0.53.5 x 10⁴
threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl etherData to be determinedData to be determinedData to be determined

Table 4: Product Yield from Enzymatic Cleavage of Lignin Model Compounds

Enzyme SystemSubstrateReaction Time (h)Product(s)Yield (%)
LigD, LigE, LigGGGE24Guaiacol, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one>95[1]
LigD, LigE, LigGthreo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether24To be identifiedData to be determined

Troubleshooting

IssuePossible CauseSolution
Low or no enzyme activity Inactive enzymeVerify enzyme activity with a known positive control substrate.
Suboptimal reaction conditionsOptimize pH, temperature, and buffer composition.
Missing cofactorsEnsure NAD+ and GSH are added at the correct concentrations.
High background signal in HTS assay Substrate instabilityRun a no-enzyme control to assess substrate degradation.
Reagent interferenceCheck for interference from buffer components or test compounds.
Poor product recovery Inefficient extractionOptimize the extraction solvent and procedure.
Product degradationMinimize sample processing time and store extracts at low temperatures.

Conclusion

The enzymatic cleavage of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether provides a robust system for studying lignin-degrading enzymes and their potential applications in biotechnology and drug discovery. The protocols and application notes presented here offer a comprehensive guide for researchers to design, execute, and interpret these assays. By employing these methods, scientists can accelerate the discovery and characterization of novel biocatalysts for the sustainable valorization of lignin and the development of new therapeutic agents. Further research is warranted to determine the specific kinetic parameters and product profiles for the enzymatic cleavage of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether.

References

Application Notes and Protocols for HPLC Quantification using threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a complex phenolic compound belonging to the lignan (B3055560) family of natural products. Lignans (B1203133) are of significant interest in drug development and materials science due to their diverse biological activities and their role as building blocks of lignin (B12514952). Accurate quantification of lignans and related phenolic compounds in various matrices, such as plant extracts, biomass hydrolysates, and biological samples, is crucial for research and development.

This document provides detailed application notes and a representative protocol for the use of this compound as a standard for the quantification of related phenolic compounds by High-Performance Liquid Chromatography (HPLC). Given the absence of a standardized, published protocol specifically detailing the use of this compound as a quantitative standard, the following protocol has been developed based on established methods for the analysis of similar lignin model compounds and lignans.

Application

This standard is intended for use in reverse-phase HPLC (RP-HPLC) for the quantification of lignans, neolignans, and other phenolic compounds with similar chromophores that are amenable to analysis by this technique. Potential applications include:

  • Quantification of specific phenolic compounds in plant extracts.

  • Monitoring the degradation of lignin in biomass processing.

  • Quality control of herbal medicines and nutraceuticals.

  • Pharmacokinetic studies of lignan-based drug candidates.

Experimental Protocols

Standard Preparation

Materials:

  • This compound (purity ≥98%)[1]

  • HPLC-grade Dimethyl Sulfoxide (DMSO)[1]

  • HPLC-grade Methanol (B129727) or Acetonitrile

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of this compound and transfer it to a 5 mL volumetric flask. Dissolve the compound in a small amount of DMSO and then bring it to volume with methanol or acetonitrile. Mix thoroughly until the standard is completely dissolved. This standard is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition. A typical concentration range for the calibration curve could be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Storage: Store the stock and working standard solutions at 2-8°C in amber vials to protect them from light.[1] The shelf life of the standard is 2 years when stored properly.[1]

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for the extraction of phenolic compounds from a solid matrix (e.g., plant material) is provided below.

Materials:

  • Plant material (dried and powdered)

  • Methanol or Ethanol (80% aqueous solution)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or nylon)

Procedure:

  • Extraction: Weigh approximately 1 g of the powdered plant material into a centrifuge tube. Add 10 mL of 80% methanol.

  • Vortexing and Sonication: Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection of Supernatant: Carefully collect the supernatant.

  • Re-extraction (Optional but Recommended): Repeat the extraction process on the pellet with another 10 mL of 80% methanol to ensure complete extraction. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method

The following HPLC conditions are a representative starting point and may require optimization for specific applications.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-90% B; 30-35 min: 90% B; 35-40 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (based on typical absorbance for phenolic compounds)[3]
Injection Volume 10 µL
Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions and record the peak area for this compound at each concentration. Construct a calibration curve by plotting the peak area versus the concentration.

  • Linearity: Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of >0.999 is desirable.

  • Quantification: Inject the prepared sample solutions. Identify the peaks of interest by comparing their retention times with those of the standards (if available) or based on previous knowledge. Quantify the amount of the target analyte in the sample by integrating the peak area and calculating the concentration using the linear regression equation from the calibration curve of this compound. Note: This provides a semi-quantitative estimation if the response factor of the analyte is different from the standard. For accurate quantification, a standard of the specific analyte is required.

Data Presentation

The following table summarizes representative quantitative data for HPLC analysis of lignans and related phenolic compounds. This data is provided as a general guideline for expected method performance.

ParameterTypical ValueReference
Linearity (R²) > 0.999[3]
Limit of Detection (LOD) 0.03 - 1.68 µg/mL[3][4]
Limit of Quantification (LOQ) 0.09 - 5.60 µg/mL[3][4]
Precision (RSD%) < 5%[3]
Recovery (%) 90 - 105%[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (this compound) HPLC_Analysis HPLC-UV/DAD Analysis Standard_Prep->HPLC_Analysis Inject Standards Sample_Prep Sample Preparation (e.g., Extraction from Matrix) Sample_Prep->HPLC_Analysis Inject Samples Peak_Integration Peak Integration and Retention Time Comparison HPLC_Analysis->Peak_Integration Chromatographic Data Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification

Caption: Workflow for HPLC quantification using a standard.

Logical Relationship of Quantification

quantification_logic cluster_hplc HPLC System Standard Known Concentration of Standard (this compound) Standard_Response Peak Area of Standard Standard->Standard_Response Generates Analyte Unknown Concentration of Analyte in Sample Analyte_Response Peak Area of Analyte Analyte->Analyte_Response Generates Calibration Calibration Curve (Peak Area vs. Concentration) Standard_Response->Calibration Establishes Relationship Result Calculated Concentration of Analyte Analyte_Response->Result Interpolated via Calibration Curve Calibration->Result

Caption: Logic of quantification by external standard method.

References

Application Note: Quantification of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl Ether in Biomass Hydrolysates by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether is a specific dimeric lignan (B3055560) that represents a substructure within the complex lignin (B12514952) polymer. Lignin, a major component of lignocellulosic biomass, is a potential source of valuable aromatic chemicals, and its efficient valorization is a key goal in biorefinery research. The β-O-4' aryl ether linkage is the most abundant type of bond in lignin, making compounds like threo-guaiacylglycerol-β-O-4'-dehydrodisinapyl ether important targets for analysis.[1] Accurate quantification of such oligomers in biomass hydrolysates is crucial for understanding lignin depolymerization mechanisms, optimizing hydrolysis processes, and evaluating feedstocks for bio-based products.

This application note describes a robust and sensitive method for the quantification of threo-guaiacylglycerol-β-O-4'-dehydrodisinapyl ether using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers the high selectivity and sensitivity required to detect and quantify specific lignin oligomers within complex biomass hydrolysate matrices.

Principle of the Method The method involves the extraction of the target analyte from the biomass hydrolysate, followed by separation using reversed-phase HPLC. The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach allows for the specific detection of the parent ion of the target compound and its characteristic fragment ions, minimizing interference from the complex sample matrix and ensuring accurate quantification. An external calibration curve is generated using a certified reference standard of threo-guaiacylglycerol-β-O-4'-dehydrodisinapyl ether.

Experimental Protocols

Protocol for Sample Preparation and Extraction

This protocol outlines the steps for extracting lignin oligomers from a biomass hydrolysate sample.

Materials:

  • Biomass hydrolysate sample

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials

Procedure:

  • Sample Collection: Take a 10 mL aliquot of the biomass hydrolysate. If the sample contains suspended solids, centrifuge at 4000 x g for 15 minutes and use the supernatant.

  • Liquid-Liquid Extraction:

    • Transfer the 10 mL of hydrolysate supernatant to a 50 mL centrifuge tube.

    • Add 10 mL of ethyl acetate.

    • Add 1 g of NaCl to improve phase separation.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collect Organic Phase: Carefully collect the upper ethyl acetate layer using a pipette and transfer it to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 2.2 - 2.4) on the remaining aqueous layer two more times, pooling all ethyl acetate extracts.

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water.

    • Decant the dried extract into a round-bottom flask.

    • Evaporate the solvent to dryness at 40°C using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of methanol. Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol for HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether certified reference standard

HPLC Conditions:

  • Column Temperature: 40°C

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    1.0 90 10
    15.0 5 95
    18.0 5 95
    18.1 90 10

    | 25.0 | 90 | 10 |

Mass Spectrometry Conditions:

  • Ionization Mode: ESI, Negative

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Nebulizer Gas Flow: 3 L/min

  • Drying Gas Flow: 10 L/min

  • MRM Transitions: (Note: These are hypothetical transitions and must be optimized using the pure standard.)

    • Analyte: threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether (Molecular Formula: C₃₁H₃₆O₁₁)[2]

    • Precursor Ion (Q1): m/z 583.2 [M-H]⁻

    • Product Ion (Q3) for Quantification: (e.g., m/z 327.1)

    • Product Ion (Q3) for Confirmation: (e.g., m/z 193.0)

    • Collision energy and other MS parameters must be optimized empirically.

Protocol for Quantification
  • Prepare Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in methanol to prepare a stock solution of 100 µg/mL.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Construct Calibration Curve: Inject the calibration standards into the HPLC-MS/MS system. Plot the peak area of the quantification MRM transition against the concentration of the standards. Perform a linear regression to obtain the calibration curve and ensure the correlation coefficient (r²) is >0.99.

  • Quantify Samples: Inject the prepared biomass hydrolysate samples. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

  • Calculate Final Concentration: Adjust the calculated concentration to account for the initial sample volume and the final reconstitution volume.

Data Presentation

Quantitative data for this specific compound in biomass hydrolysates is not currently available in published literature. The following tables are templates for presenting experimental results.

Table 1: HPLC-MS/MS Calibration Curve Data

Standard Concentration (ng/mL) Peak Area (Quantification MRM)
1 e.g., 5,200
5 e.g., 26,100
10 e.g., 51,500
50 e.g., 255,000
100 e.g., 512,000
500 e.g., 2,580,000
1000 e.g., 5,210,000
Regression Equation: y = mx + c

| Correlation Coefficient (r²): | >0.99 |

Table 2: Quantification in Biomass Hydrolysate Samples

Sample ID Peak Area Conc. in Vial (ng/mL) Final Conc. in Hydrolysate (µg/L)
Hydrolysate Batch 1 - Rep 1 e.g., 154,200 e.g., 29.8 e.g., 2.98
Hydrolysate Batch 1 - Rep 2 e.g., 158,900 e.g., 30.7 e.g., 3.07
Hydrolysate Batch 2 - Rep 1 e.g., 210,500 e.g., 40.7 e.g., 4.07

| Hydrolysate Batch 2 - Rep 2 | e.g., 205,100 | e.g., 39.7 | e.g., 3.97 |

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification cluster_data Data Processing s0 Biomass Hydrolysate Sample s1 Centrifuge to Remove Solids s0->s1 s2 Liquid-Liquid Extraction (Ethyl Acetate) s1->s2 s3 Pool & Dry Organic Phases (Na₂SO₄) s2->s3 s4 Evaporate Solvent s3->s4 s5 Reconstitute in Methanol s4->s5 s6 Filter (0.22 µm) s5->s6 a0 Inject into HPLC-MS/MS s6->a0 Prepared Sample a1 Reversed-Phase C18 Separation a0->a1 a2 ESI (-) Ionization a1->a2 a3 MRM Detection (Q1: 583.2 -> Q3: xxx.x) a2->a3 a4 Data Acquisition a3->a4 d0 Peak Integration a4->d0 d1 Quantification via Calibration Curve d0->d1 d2 Final Concentration Report d1->d2

Caption: Experimental workflow for the quantification of threo-guaiacylglycerol-β-O-4'-dehydrodisinapyl ether.

G cluster_lignin Hypothetical Lignin Polymer Fragment G1 Guaiacyl Unit (G-Unit) Target threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether (A Dimeric Lignan) G1->Target β-O-4 Linkage S1 Syringyl Unit (S-Unit) S1->G1 Other Linkage (e.g., β-5) S2 Syringyl Unit (S-Unit) G2 Guaiacyl Unit (G-Unit) S2->G2 Other Linkage (e.g., 5-5) Target->S2 β-O-4 Linkage

Caption: Structural context of the target analyte within a hypothetical lignin polymer.

References

Application Notes and Protocols: Threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether in Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), a complex aromatic polymer, represents a significant and underutilized component of lignocellulosic biomass. Its valorization is a key challenge in the economic viability of biorefineries. Threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a dimeric lignin model compound that embodies the β-O-4' aryl ether linkage, the most abundant linkage in native lignin. Studying the cleavage of this bond in model compounds provides crucial insights into the degradation of polymeric lignin into valuable aromatic monomers, which can be further upgraded to biofuels and other biochemicals. These application notes provide an overview of the use of this compound in biofuel research, including protocols for its degradation and analysis.

Application in Biofuel Research

This compound serves as a critical tool for:

  • Screening and Optimizing Catalytic Systems: It is used as a substrate to test the efficacy of various catalysts (e.g., noble metals, transition metals, solid acids) for the cleavage of the β-O-4' ether bond under different reaction conditions (e.g., temperature, pressure, solvent).[1][2]

  • Elucidating Reaction Mechanisms: By tracking the degradation products and intermediates, researchers can unravel the complex chemical pathways involved in lignin depolymerization.[2][3][4]

  • Evaluating Enzymatic Degradation: This compound is instrumental in the characterization of lignin-degrading enzymes, such as laccases and peroxidases, and for understanding the biochemical pathways of microbial lignin degradation.[5][6]

  • Assessing Pretreatment Strategies: It helps in evaluating the effectiveness of different biomass pretreatment methods (e.g., acidolysis, organosolv) in breaking down lignin's recalcitrant structure.

Quantitative Data on Lignin Model Compound Cleavage

While specific quantitative data for this compound is not extensively available in the reviewed literature, the following tables summarize representative data from studies on analogous β-O-4' lignin model compounds. This data provides a benchmark for expected product yields and conversion efficiencies.

Table 1: Catalytic Hydrogenolysis of Veratrylglycero-β-guaiacyl ether (VGE) [3][4]

CatalystTemperature (°C)Time (h)Conversion (%)Major Monomer ProductsMonomer Yield (%)
Hβ-zeolite2504~100Guaiacol, 1-(3,4-dimethoxyphenyl)ethanol, 3,4-dimethoxyphenylpropanol~87
Ni/C2006>994-Propylguaiacol, 4-Propylphenol~90
Pd/C2006>994-Propylguaiacol, 4-Propylphenol~85

Table 2: Oxidative Cleavage of 2-phenoxy-1-phenylethanone [7]

CatalystTemperature (°C)Time (h)Conversion (%)Oxidative Cleavage Product Selectivity (%)
Poly-Ni-[Salen-Vim][OAc]2110129988
No Catalyst11012LowLow

Table 3: Enzymatic Cleavage of Guaiacylglycerol-β-guaiacyl ether (GGE) [5]

Enzyme SystemSubstrate Concentration (mM)Time (h)Conversion (%)Major Products
LigD, L, E, F, G from Sphingobium sp. SYK-60.5<21003-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one, Guaiacol

Experimental Protocols

The following are generalized protocols adapted from studies on similar lignin model compounds that can be applied to this compound.

Protocol 1: Catalytic Hydrogenolysis of a β-O-4' Lignin Model Compound

Objective: To evaluate the efficiency of a catalyst in cleaving the β-O-4' ether linkage via hydrogenolysis.

Materials:

  • This compound

  • Catalyst (e.g., 5% Pd/C, 5% Ru/C, or Ni-based catalyst)

  • Solvent (e.g., methanol, ethanol, or a water/organic solvent mixture)

  • High-pressure batch reactor with magnetic stirring

  • Hydrogen gas (high purity)

  • Internal standard for quantification (e.g., dodecane)

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • Reactor Setup:

    • Add a known amount of this compound (e.g., 0.1 mmol) and the catalyst (e.g., 20 mg) to the glass liner of the high-pressure reactor.

    • Add the desired volume of solvent (e.g., 10 mL).

    • Seal the reactor.

  • Reaction:

    • Purge the reactor with hydrogen gas three times to remove air.

    • Pressurize the reactor to the desired initial hydrogen pressure (e.g., 10-30 bar).

    • Heat the reactor to the target temperature (e.g., 150-250°C) while stirring.

    • Maintain the reaction for the specified duration (e.g., 2-8 hours).

  • Product Recovery and Analysis:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Add a known amount of internal standard to the reaction mixture.

    • Filter the mixture to remove the catalyst.

    • Extract the products from the reaction mixture with ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Analyze the product mixture using GC-MS to identify and quantify the degradation products. HPLC can also be used for the analysis of non-volatile products.

Protocol 2: Enzymatic Degradation of a β-O-4' Lignin Model Compound

Objective: To assess the ability of an enzyme or microbial culture to cleave the β-O-4' ether linkage.

Materials:

  • This compound

  • Enzyme solution (e.g., laccase, peroxidase) or microbial culture

  • Buffer solution (e.g., sodium acetate buffer, pH 5.0)

  • Co-factors or mediators if required (e.g., NAD+, glutathione, ABTS)

  • Incubator shaker

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) due to its likely low water solubility.

    • In a reaction vial, combine the buffer solution, the substrate stock solution (to a final concentration of e.g., 0.5 mM), and any necessary co-factors.

    • Initiate the reaction by adding the enzyme solution or an aliquot of the microbial culture.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme or microorganism (e.g., 25-37°C) with shaking.

  • Sampling and Analysis:

    • At various time points, withdraw aliquots from the reaction mixture.

    • Stop the enzymatic reaction in the aliquots (e.g., by adding a strong acid or organic solvent).

    • Centrifuge the samples to remove any precipitates or cells.

    • Analyze the supernatant by HPLC to monitor the disappearance of the substrate and the appearance of degradation products.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of this compound.

Catalytic_Hydrogenolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenolysis cluster_analysis Product Analysis A Lignin Model Compound (this compound) D High-Pressure Reactor A->D B Catalyst (e.g., Pd/C) B->D C Solvent (e.g., Methanol) C->D E Filtration D->E Reaction Mixture F Extraction E->F Filtrate G GC-MS / HPLC Analysis F->G Organic Phase H Product Identification & Quantification G->H

Caption: Workflow for catalytic hydrogenolysis of a lignin model compound.

Enzymatic_Degradation_Pathway A This compound (β-O-4' Linkage) B Oxidation at Cα (e.g., by Lignin Peroxidase) A->B Enzyme 1 C Oxidized Intermediate B->C D Cleavage of β-O-4' Ether Bond (e.g., by β-etherase) C->D Enzyme 2 E Aromatic Monomers (e.g., Sinapyl alcohol derivatives, Guaiacyl derivatives) D->E F Further Degradation / Upgrading E->F G Biofuel Precursors F->G

Caption: Generalized enzymatic degradation pathway of a β-O-4' lignin model compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_instrumental Instrumental Analysis cluster_data Data Analysis A Reaction Aliquot B Quenching A->B C Centrifugation / Filtration B->C D Supernatant / Filtrate C->D E HPLC / GC-MS Injection D->E F Separation E->F G Detection (UV, MS) F->G H Peak Identification (Mass Spectra, Retention Time) G->H I Quantification (Internal/External Standards) H->I J Determination of Conversion & Yield I->J

Caption: Analytical workflow for the quantification of lignin model compound degradation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers synthesizing threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether, a key lignin (B12514952) model compound.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A1: A common strategy involves a multi-step synthesis starting from more readily available precursors. A plausible route includes:

  • Protection: Protection of the phenolic hydroxyl group of a vanillin (B372448) derivative (the guaiacyl precursor).

  • Condensation: An aldol-type condensation between the protected vanillin derivative and a ketone containing the dehydrodisinapyl moiety to form a β-hydroxy ketone intermediate.

  • Reduction: Stereoselective reduction of the α-keto group in the intermediate to a hydroxyl group, aiming to maximize the yield of the threo diastereomer.

  • Purification/Separation: Separation of the threo and erythro diastereomers.

  • Deprotection: Removal of the protecting group(s) to yield the final product.

Q2: Why is the separation of threo and erythro diastereomers often challenging?

A2: The threo and erythro diastereomers of arylglycerol β-aryl ethers have very similar physical properties, such as polarity and solubility. This makes their separation by standard chromatographic techniques difficult. Specialized methods, such as ion-exchange chromatography of their borate (B1201080) complexes, may be required for efficient separation.[1]

Q3: What kind of overall yields can I expect for this type of synthesis?

A3: The synthesis of complex lignin model compounds often involves multiple steps, and overall yields can be moderate. Yields are highly dependent on the specific reagents, reaction conditions, and purification efficiency at each step. For similar multi-step syntheses of arylglycerol β-guaiacyl ethers, total yields for pure diastereomers can range from moderate (e.g., 27%) to good (e.g., ~60%) after optimization.[1]

Troubleshooting Guide

Issue 1: Low Yield in the Condensation Step

Problem: The initial condensation reaction to form the β-O-4' linkage is resulting in a low yield of the desired β-hydroxy ketone intermediate.

Potential Cause Suggested Solution
Inefficient Enolate Formation Ensure the base used is sufficiently strong to deprotonate the ketone. Lithium diisopropylamide (LDA) is a common choice. Ensure reaction is performed under anhydrous conditions and an inert atmosphere (e.g., argon) to prevent quenching of the base and enolate.
Side Reactions Crossed aldol (B89426) condensations can sometimes lead to self-condensation products or other side reactions.[2] To minimize this, slowly add the aldehyde component to a pre-formed mixture of the ketone and the base.[2]
Unfavorable Reaction Temperature Aldol reactions are often temperature-sensitive. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and minimize side reactions.
Reagent Purity Ensure all starting materials and solvents are pure and anhydrous, as impurities can interfere with the reaction.
Issue 2: Poor Stereoselectivity (Low threo to erythro Ratio)

Problem: The reduction of the β-hydroxy ketone intermediate yields a high proportion of the undesired erythro isomer.

Potential Cause Suggested Solution
Reducing Agent The choice of reducing agent significantly impacts the stereochemical outcome. For the reduction of α-hydroxy ketones to 1,3-diols, some reducing agents may favor one diastereomer over the other. Consider screening different reducing agents (e.g., NaBH₄, borane-dimethyl sulfide (B99878) complex).
Reaction Conditions Temperature and solvent can influence stereoselectivity. Experiment with different conditions. The reduction of a similar intermediate with a borane-dimethyl sulfide complex has been reported in the synthesis of related compounds.[1]
Chelation Control The presence of the β-hydroxyl group can allow for chelation control with certain metal-hydride reagents, influencing the direction of hydride attack. Investigate reagents known to participate in chelation-controlled reductions.
Issue 3: Difficulty Separating threo and erythro Diastereomers

Problem: Standard column chromatography does not effectively separate the two diastereomers.

Potential Cause Suggested Solution
Similar Polarity The isomers have very similar polarities, leading to co-elution.
Ineffective Stationary/Mobile Phase The chosen chromatography system lacks the required selectivity.
Solution 1: Optimize Flash Chromatography Use high-performance TLC to screen various solvent systems (e.g., methylene (B1212753) chloride-ethyl acetate (B1210297) mixtures) to find optimal separation conditions before attempting preparative flash chromatography on silica (B1680970) gel.[1]
Solution 2: Ion-Exchange Chromatography (IEC) This is a highly effective method. The diol functionality of the isomers can form borate complexes, which can then be separated on an ion-exchange column (e.g., QAE-Sephadex).[1] The erythro and threo complexes often have different elution volumes, allowing for complete separation.

Data Presentation

Table 1: Reported Yields for Synthesis of Related Arylglycerol β-Aryl Ethers
Compound Key Reaction Steps Reported Yield Reference
2-(2-Methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1,3-propanediolAldehyde + α-lithiated acid -> Reduction -> IEC Separation60% (total for both diastereomers)--INVALID-LINK--[1]
1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediolVanillin salt + α-lithiated acid -> Reduction -> IEC Separation27% (total for both diastereomers)--INVALID-LINK--[1]
Guaiacylglycerol-β-coniferyl aldehyde etherCondensation -> Reduction -> Deprotection58% (overall from intermediate)--INVALID-LINK--[3]

Experimental Protocols

Adapted Protocol: Synthesis of an Arylglycerol β-Guaiacyl Ether

This protocol is adapted from a known synthesis of related compounds and serves as a starting point.[1] Note: This is a representative procedure and may require optimization for the specific synthesis of this compound.

Step 1: Formation of the α-Lithiated Carbanion

  • To a solution of diisopropylamine (B44863) (40 mmol) in anhydrous THF (50 ml) under an argon atmosphere, inject 1.6 M butyllithium (B86547) in hexane (B92381) (43 ml) at 0 °C.

  • Stir the mixture for 30 minutes.

  • Slowly add a solution of (2-methoxyphenoxy)ethanoic acid (20 mmol) in anhydrous THF (15 ml).

  • Stir the mixture at 35-40 °C for 30 minutes to ensure complete formation of the dianion.

Step 2: Condensation with Aldehyde

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the protected dehydrodisinapyl aldehyde derivative (20 mmol) in anhydrous THF (20-50 ml).

  • Continue stirring at 0 °C for 1 hour, then allow the reaction to proceed overnight at room temperature.

Step 3: Reduction to Diol

  • Cool the mixture to 0 °C and slowly add a solution of borane-dimethyl sulfide complex in THF.

  • Stir for several hours until the reduction of the intermediate 3-hydroxypropionic acid is complete (monitor by TLC).

  • Carefully quench the reaction with methanol, followed by acidification with HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification and Separation

  • Perform an initial purification of the crude product mixture using flash chromatography on silica gel.

  • For complete separation of diastereomers, utilize ion-exchange chromatography on a QAE-Sephadex A-25 column, eluting with a borate buffer solution.

  • Pool the fractions corresponding to the threo isomer (identified by TLC/NMR) and extract the compound after acidification.

Step 5: Deprotection

  • Select a deprotection method appropriate for the protecting group used in Step 1 (e.g., hydrogenolysis for a benzyl (B1604629) ether, or acidic hydrolysis for an acetal).

  • Purify the final product by chromatography or recrystallization to obtain pure this compound.

Visualizations

Synthesis_Pathway Start_G Protected Vanillin Derivative dummy1 Start_G->dummy1 Start_S Dehydrodisinapyl Ketone Derivative Start_S->dummy1 Intermediate β-Hydroxy Ketone (erythro/threo mixture) Reduced Protected Diol (erythro/threo mixture) Intermediate->Reduced Reduction (e.g., NaBH4) Separated_T Protected threo Isomer Reduced->Separated_T Diastereomer Separation (IEC) Separated_E Protected erythro Isomer (Byproduct) Reduced->Separated_E Final threo-Guaiacylglycerol-beta-O-4'- de-hydrodisinapyl ether Separated_T->Final Deprotection dummy1->Intermediate Aldol Condensation (Base, Low Temp)

Caption: Plausible synthetic pathway for the target compound.

Troubleshooting_Workflow Start Low Final Yield Check_Condensation Analyze Condensation Step Yield Start->Check_Condensation Check_Reduction Analyze Reduction Step Yield & Purity Check_Condensation->Check_Reduction OK Action_Condensation Troubleshoot Condensation: • Check Base/Solvent • Adjust Temperature • Verify Reagent Purity Check_Condensation->Action_Condensation Low Check_Separation Analyze Separation Efficiency Check_Reduction->Check_Separation OK Action_Reduction Troubleshoot Reduction: • Screen Reducing Agents • Optimize Temp/Solvent • Check for Side Products Check_Reduction->Action_Reduction Low/Impure Action_Separation Troubleshoot Separation: • Optimize TLC/Column • Implement IEC with Borate • Check for Product Loss Check_Separation->Action_Separation Poor Success Yield Improved Check_Separation->Success OK Action_Condensation->Success Action_Reduction->Success Action_Separation->Success

Caption: Troubleshooting workflow for diagnosing low synthesis yield.

References

stability and degradation of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

A1: Based on studies of structurally similar lignin (B12514952) model compounds containing β-O-4' aryl ether linkages, this compound is expected to be relatively stable in the pH range of 3 to 10.[1][2] Outside of this range, the compound is susceptible to acid- and base-catalyzed degradation.

Q2: What happens to the compound under acidic conditions (pH < 3)?

A2: Under acidic conditions, the β-O-4' ether linkage is prone to cleavage.[3][4][5] The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group.[3][5] The cleavage can then proceed through either an SN1 or SN2 mechanism, depending on the specific structure and reaction conditions.[3][4][6] This degradation leads to the formation of smaller phenolic and aldehydic compounds.

Q3: What occurs under alkaline conditions (pH > 10)?

A3: In alkaline solutions, the β-O-4' ether linkage also undergoes cleavage. The presence of a phenolic hydroxyl group can facilitate the formation of a quinone methide intermediate, which promotes the cleavage of the ether bond. This degradation pathway also results in the formation of various smaller aromatic compounds.

Q4: What are the expected degradation products of this compound?

A4: The degradation of the parent compound will lead to the cleavage of the β-O-4' ether bond, resulting in the formation of guaiacyl and sinapyl-type monomers. Common degradation products from similar lignin model compounds include guaiacol, vanillin, syringaldehyde, and other related phenolic compounds.[7]

Q5: How can I monitor the stability of my compound during an experiment?

A5: A common and effective method for monitoring the stability of this compound is High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][9] This technique allows for the separation and quantification of the parent compound and its degradation products over time.

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of the compound in a buffered solution.

  • Possible Cause 1: Incorrect pH of the buffer.

    • Troubleshooting Step: Calibrate your pH meter and verify the pH of the buffer solution.[10] Ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment.

  • Possible Cause 2: Presence of catalytic impurities.

    • Troubleshooting Step: Use high-purity solvents and reagents. Metal ions can sometimes catalyze degradation reactions.

  • Possible Cause 3: Exposure to light.

    • Troubleshooting Step: Some related compounds are sensitive to photolytic conditions.[11] Store your samples in amber vials or protect them from light to prevent photodegradation.

Issue 2: Inconsistent results in stability studies.

  • Possible Cause 1: Temperature fluctuations.

    • Troubleshooting Step: Ensure that all experiments are conducted at a constant and controlled temperature, as degradation rates are temperature-dependent.

  • Possible Cause 2: Inconsistent sample preparation.

    • Troubleshooting Step: Follow a standardized protocol for sample preparation, including consistent initial concentrations and solvent systems.

  • Possible Cause 3: Issues with the analytical method.

    • Troubleshooting Step: Validate your HPLC method for linearity, accuracy, and precision. Ensure proper integration of chromatographic peaks.

Issue 3: Difficulty in identifying and quantifying degradation products.

  • Possible Cause 1: Lack of analytical standards.

    • Troubleshooting Step: If possible, obtain commercial standards for expected degradation products (e.g., guaiacol, syringaldehyde).

  • Possible Cause 2: Co-elution of peaks in HPLC.

    • Troubleshooting Step: Optimize your HPLC method by adjusting the mobile phase composition, gradient, or column to improve the separation of degradation products.[8]

  • Possible Cause 3: Insufficient sensitivity of the detector.

    • Troubleshooting Step: Use a more sensitive detector or consider derivatization of the products to enhance their detection. For structural elucidation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable.[11]

Quantitative Data Summary

Due to the lack of specific experimental data for this compound in the public domain, the following tables provide representative data based on the behavior of similar β-O-4' lignin model compounds. This data should be used as a general guide and may not be directly applicable to the specific compound of interest.

Table 1: Stability of a Representative β-O-4' Lignin Model Compound at Different pH Values after 24 hours.

pHTemperature (°C)% Remaining Parent Compound (Approx.)Major Degradation Products
2.050< 20%Guaiacol, Hibbert's Ketones
4.050> 95%Minimal degradation
7.050> 98%Negligible degradation
10.050> 95%Minimal degradation
12.050< 30%Guaiacol, Syringaldehyde

Experimental Protocols

Protocol 1: pH Stability Analysis using HPLC-UV

This protocol outlines a general procedure for assessing the stability of this compound at different pH values.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and carbonate-bicarbonate buffer for alkaline pH).

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final desired concentration (e.g., 100 µg/mL). Ensure the volume of the organic solvent is minimal to avoid altering the buffer's properties.

  • Incubation:

    • Incubate the sample solutions at a constant temperature (e.g., 37°C or 50°C) and protect them from light.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.

  • HPLC Analysis:

    • Analyze the aliquots using a validated HPLC-UV method. A typical method for lignin model compounds is as follows:[8]

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% acetic or formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 280 nm.

    • Quantify the peak area of the parent compound and any visible degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point for each pH value.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizations

DegradationPathways cluster_acid Acidic Conditions (pH < 3) cluster_alkaline Alkaline Conditions (pH > 10) Parent_Acid threo-Guaiacylglycerol- beta-O-4'-dehydrodisinapyl ether Protonated_Ether Protonated Ether Intermediate Parent_Acid->Protonated_Ether + H+ Acid_Products Cleavage Products (Guaiacyl & Sinapyl Derivatives) Protonated_Ether->Acid_Products SN1 / SN2 Cleavage Parent_Alkaline threo-Guaiacylglycerol- beta-O-4'-dehydrodisinapyl ether Quinone_Methide Quinone Methide Intermediate Parent_Alkaline->Quinone_Methide - H2O Alkaline_Products Cleavage Products (Guaiacyl & Sinapyl Derivatives) Quinone_Methide->Alkaline_Products Ether Cleavage

Caption: General degradation pathways under acidic and alkaline conditions.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution Samples Prepare Sample Solutions in Buffers Stock->Samples Buffers Prepare pH Buffers (2-12) Buffers->Samples Incubate Incubate at Constant Temperature Samples->Incubate Aliquots Withdraw Aliquots at Time Points Incubate->Aliquots HPLC HPLC-UV Analysis Aliquots->HPLC Data Quantify & Plot Data HPLC->Data

Caption: Experimental workflow for pH stability testing.

References

Technical Support Center: Synthesis of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether, a complex lignin (B12514952) model compound. The following information is designed to help identify and resolve common issues encountered during its synthesis, with a focus on byproduct identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of guaiacylglycerol-β-aryl ethers?

A1: The synthesis of guaiacylglycerol-β-aryl ethers, including the target molecule, is a multi-step process prone to the formation of several byproducts. The most common of these is the erythro diastereomer of the desired threo product. The ratio of these isomers is highly dependent on the reaction conditions. Other potential byproducts can arise from side reactions such as:

  • Homocoupling of the starting materials.

  • Incomplete reaction , leading to the presence of unreacted starting materials or intermediates.

  • Side reactions of functional groups , such as oxidation of aldehyde or alcohol moieties.

  • C-alkylation of the phenolic rings, which can compete with the desired O-alkylation (ether formation).

  • Elimination reactions , particularly if using secondary or tertiary alkyl halides in a Williamson ether synthesis approach.[1]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields are a frequent challenge in the synthesis of complex molecules like lignin model compounds. Several factors can contribute to this issue:

  • Suboptimal reaction conditions: Temperature, reaction time, and choice of solvent and base are critical. For instance, in Williamson ether synthesis, polar aprotic solvents like DMF or acetonitrile (B52724) are generally preferred to enhance the nucleophilicity of the phenoxide.[1]

  • Incomplete deprotonation: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group, leading to a significant amount of unreacted starting material.[1]

  • Steric hindrance: The bulky nature of the reactants can slow down the reaction rate and favor competing side reactions.

  • Product degradation: The target molecule may be sensitive to the reaction or workup conditions, leading to degradation.

  • Losses during purification: The separation of the desired threo isomer from the erythro isomer and other byproducts can be challenging and may lead to significant product loss.

Q3: How can I improve the stereoselectivity of the reaction to favor the threo isomer?

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether.

Problem Possible Cause(s) Suggested Solution(s)
Presence of a major byproduct with a similar mass spectrum to the desired product Formation of the erythro diastereomer.- Optimize the stereoselectivity of the reaction, particularly the reduction step. - Employ chromatographic techniques for separation. Ion-exchange chromatography has been shown to be effective for separating erythro and threo isomers of similar compounds.[2]
Significant amount of unreacted starting materials observed by TLC/LC-MS 1. Incomplete reaction. 2. Inefficient activation of the hydroxyl group.1. Increase reaction time and/or temperature. Monitor the reaction progress closely. 2. Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., sodium hydride) in an anhydrous solvent to ensure complete deprotonation of the phenolic hydroxyl group.[3]
Formation of multiple, unidentified polar byproducts Degradation of starting materials or product, possibly due to overly harsh reaction conditions or exposure to air (oxidation).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Consider lowering the reaction temperature. - During workup, avoid prolonged exposure to strong acids or bases.
Observation of a byproduct with a mass corresponding to the homocoupling of one of the starting materials The reaction conditions favor self-condensation of the reactants over the desired cross-coupling.- Adjust the stoichiometry of the reactants. - Control the rate of addition of one reactant to the other to maintain a low concentration of the more reactive species.
Low isolated yield after purification 1. Co-elution of the desired product with byproducts. 2. Adsorption of the product onto the stationary phase.1. Optimize the chromatographic separation method. This may involve trying different solvent systems, gradients, or stationary phases. Preparative TLC or HPLC may be necessary. 2. If using silica (B1680970) gel chromatography, deactivation of the silica gel with a small amount of a polar solvent (like triethylamine (B128534) in the eluent for basic compounds) might be helpful.

Experimental Protocols

While a specific, detailed protocol for the synthesis of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether is not available in the provided search results, a general synthetic strategy for analogous guaiacylglycerol-β-aryl ethers can be adapted.[2][4] This typically involves the following key steps:

  • Preparation of a Guaiacylglycerol (B1216834) Precursor: This can be synthesized from a suitable starting material like vanillin.

  • Preparation of the Dehydrodisinapyl Ether Moiety: This likely involves the oxidative coupling of sinapyl alcohol or a derivative.

  • Coupling Reaction: The guaiacylglycerol precursor is coupled with the dehydrodisinapyl ether moiety. A common method is the reaction of an α-lithiated aryloxyacetic acid with an aromatic aldehyde, followed by reduction of the resulting 3-hydroxypropionic acid.[2]

  • Purification: The final product is purified, often involving challenging separation of diastereomers.

General Protocol for the Synthesis of Arylglycerol β-Guaiacyl Ethers: [2]

  • Formation of the Lithiated Species: A solution of (2-methoxyphenoxy)ethanoic acid in anhydrous THF is slowly added to a solution of lithium diisopropylamide (LDA) in THF at low temperature (e.g., 0 °C to -78 °C) under an inert atmosphere.

  • Condensation with Aldehyde: A solution of the desired aromatic aldehyde (in this case, a dehydrodisinapyl aldehyde derivative) in anhydrous THF is added to the reaction mixture.

  • Reduction: The resulting crude 3-hydroxypropionic acid is reduced using a suitable reducing agent, such as borane-dimethyl sulfide (B99878) complex.

  • Workup and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified, typically by column chromatography, to separate the threo and erythro diastereomers.

Visualizing the Synthetic Pathway and Potential Issues

The following diagrams, generated using the DOT language, illustrate the general synthetic workflow and potential points of byproduct formation.

Synthesis_Workflow Start Starting Materials (Guaiacylglycerol Precursor & Dehydrodisinapyl Precursor) Coupling Coupling Reaction Start->Coupling Reduction Stereoselective Reduction Coupling->Reduction Purification Purification (Separation of Isomers) Reduction->Purification Product threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether Purification->Product

Caption: General workflow for the synthesis of the target molecule.

Byproduct_Formation cluster_reaction Coupling Reaction cluster_reduction Reduction Step Reactants Starting Materials Desired_Coupling Desired Cross-Coupling Reactants->Desired_Coupling Homocoupling Homocoupling Reactants->Homocoupling C_Alkylation C-Alkylation Reactants->C_Alkylation Intermediate Coupled Intermediate threo_Product threo-Product (Desired) Intermediate->threo_Product erythro_Product erythro-Product (Byproduct) Intermediate->erythro_Product

Caption: Potential pathways for byproduct formation during synthesis.

References

troubleshooting NMR peak assignments for threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during NMR peak assignment and structural elucidation of this complex lignan.

Frequently Asked Questions (FAQs)

Q1: My 1D ¹H-NMR spectrum is crowded, with significant peak overlap in the aromatic and aliphatic regions. How can I resolve these signals?

A1: Signal crowding is a common issue with complex polyphenolic compounds. A systematic approach using 2D-NMR is highly recommended:

  • COSY (Correlation Spectroscopy): This experiment will help identify proton-proton coupling networks, allowing you to trace the connectivity within the guaiacylglycerol (B1216834) and dehydrodisinapyl moieties.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton to its directly attached carbon. It is highly sensitive and will help spread out the signals into a second dimension, resolving much of the overlap seen in the 1D ¹H spectrum.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is essential for connecting different spin systems and for identifying quaternary carbons.[1]

  • Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) can alter the chemical shifts of certain protons, potentially resolving overlaps.[2]

Q2: I'm having trouble assigning the specific stereochemistry of the molecule. Which NMR techniques are most helpful?

A2: Determining the threo configuration of the guaiacylglycerol moiety can be challenging.

  • Coupling Constants (J-values): Careful analysis of the coupling constant between the α and β protons (Hα and Hβ) in the 1D ¹H or COSY spectrum is a primary indicator. For the threo isomer, this coupling constant is typically larger than that of the erythro isomer.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity. Specific NOE cross-peaks can provide conformational information that supports the threo assignment.

Q3: The signals for my hydroxyl protons are very broad or not visible. How can I confirm their presence and assignment?

A3: Hydroxyl protons are often broad and their chemical shifts are highly dependent on concentration, temperature, and solvent.

  • D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H spectrum. Protons attached to oxygen (or nitrogen) will exchange with deuterium, causing their signals to disappear or significantly decrease in intensity.[2]

  • Solvent Choice: Running the experiment in a solvent like DMSO-d₆ can sharpen hydroxyl peaks and make them easier to observe and couple to neighboring protons.

Q4: How can I confidently assign the quaternary carbons in the molecule?

A4: Quaternary carbons do not have directly attached protons, so they will not show up in an HSQC spectrum.

  • HMBC: This is the key experiment for assigning quaternary carbons. Look for long-range correlations from nearby protons to the quaternary carbon. For example, the protons on the aromatic rings will show correlations to the carbons within the ring that do not have attached protons.

  • ¹³C NMR Spectrum: While quaternary carbon signals are typically weaker in a standard ¹³C spectrum due to longer relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement, they will be present. Their chemical shifts can be predicted based on the substitution pattern.

Troubleshooting Common NMR Issues

ProblemPossible Cause(s)Recommended Solution(s)
Broad Peaks - Poor shimming- Sample is not fully dissolved or has precipitated- Sample is too concentrated- Reshim the spectrometer.- Ensure the sample is fully dissolved; you may need to filter it or try a different solvent.- Dilute the sample.
Overlapping Signals - Inherent complexity of the molecule- Utilize 2D-NMR techniques (COSY, HSQC, HMBC).- Try a different NMR solvent to induce differential chemical shifts.[2]
Missing OH/NH Peaks - Rapid exchange with residual water in the solvent- Very broad signals- Perform a D₂O exchange experiment to confirm.- Use a hydrogen-bond accepting solvent like DMSO-d₆.- Acquire the spectrum at a lower temperature.
Incorrect Integrations - Overlapping peaks- Incomplete relaxation of nuclei- For ¹H NMR, ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1).- Use 2D-NMR to resolve overlapping signals for more accurate quantification.

Predicted NMR Peak Assignments

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H-NMR Chemical Shifts (in ppm)

PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Guaiacylglycerol Moiety
α~4.90d~5-6
β~4.30m
γ~3.60-3.80m
Aromatic 2~6.95d~1.5
Aromatic 5~6.85d~8.0
Aromatic 6~6.90dd~8.0, 1.5
OCH₃~3.85s
Dehydrodisinapyl Ether Moiety
7'~6.50d~16.0
8'~6.30dt~16.0, 5.0
9'~4.20d~5.0
Aromatic 2', 6'~6.70s
OCH₃ (x2)~3.88s
Second Sinapyl Moiety
α''~5.10d~6-7
β''~4.40m
γ''~3.70-3.90m
Aromatic 2'', 6''~6.75s
OCH₃ (x2)~3.90s

Table 2: Predicted ¹³C-NMR Chemical Shifts (in ppm)

PositionPredicted Chemical Shift (ppm)
Guaiacylglycerol Moiety
α~73
β~87
γ~61
Aromatic 1~132
Aromatic 2~111
Aromatic 3~146
Aromatic 4~148
Aromatic 5~115
Aromatic 6~120
OCH₃~56
Dehydrodisinapyl Ether Moiety
7'~130
8'~129
9'~64
Aromatic 1'~135
Aromatic 2', 6'~105
Aromatic 3', 5'~153
Aromatic 4'~138
OCH₃ (x2)~56.5
Second Sinapyl Moiety
α''~74
β''~88
γ''~62
Aromatic 1''~133
Aromatic 2'', 6''~106
Aromatic 3'', 5''~154
Aromatic 4''~149
OCH₃ (x2)~56.8

Experimental Protocols

1. Sample Preparation

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean vial.

  • Vortex briefly to ensure complete dissolution.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter out any particulates.

2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion.

  • 1D ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2-5 seconds.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Use standard pulse programs available on the spectrometer software (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • For HSQC and HMBC, use a ¹JCH of ~145 Hz and a long-range coupling constant of ~8 Hz, respectively.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common NMR peak assignment challenges.

troubleshooting_workflow cluster_start Initial Analysis cluster_2d_nmr 2D NMR Elucidation cluster_stereo Stereochemistry cluster_final Final Assignment start Acquire 1D ¹H and ¹³C Spectra check_overlap Significant Signal Overlap? start->check_overlap run_2d Run 2D NMR Suite (COSY, HSQC, HMBC) check_overlap->run_2d Yes check_stereo Ambiguous Stereochemistry? check_overlap->check_stereo No assign_spins Assign Spin Systems (COSY, HSQC) run_2d->assign_spins connect_frags Connect Fragments (HMBC) assign_spins->connect_frags connect_frags->check_stereo run_noesy Run NOESY/ROESY check_stereo->run_noesy Yes analyze_j Analyze J-Couplings check_stereo->analyze_j Yes final_assign Final Peak Assignment check_stereo->final_assign No run_noesy->final_assign analyze_j->final_assign

Caption: Workflow for resolving complex NMR spectra.

Caption: Logic for identifying hydroxyl (-OH) protons.

References

Technical Support Center: Optimizing Enzymatic Hydrolysis of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether, a model compound for the prevalent β-O-4' aryl ether linkages in lignin (B12514952).

Frequently Asked Questions (FAQs)

Q1: What is the general enzymatic strategy for cleaving the β-O-4' ether linkage in my compound?

A1: The enzymatic cleavage of β-O-4' aryl ether linkages is typically a multi-step process.[1][2][3] It usually requires a cascade of at least three enzymes that first oxidize the Cα-hydroxyl group, then cleave the β-O-4' ether bond, and finally resolve the resulting intermediate.[1][2][3][4]

Q2: Which enzymes are commonly used for this type of hydrolysis?

A2: A well-characterized enzymatic system for cleaving β-O-4' linkages is derived from the bacterium Sphingobium sp. SYK-6.[1][3][4] This system includes NAD+-dependent Cα-dehydrogenases (like LigD and LigL), glutathione-dependent β-etherases (such as LigE and LigF), and a glutathione (B108866) lyase (LigG).[1][2][3][4][5] Fungal enzymes, such as β-etherase from Dichomitus squalens, have also been identified.[6][7]

Q3: Why is glutathione (GSH) often required in the reaction mixture?

A3: Glutathione is a required cofactor for the β-etherase enzymes (e.g., LigE, LigF) from organisms like Sphingobium sp. SYK-6.[8] These enzymes are often glutathione-S-transferases (GSTs) that catalyze a glutathione-dependent cleavage of the β-ether linkage.[5][6][8]

Q4: What are the expected final products of the hydrolysis of my specific compound?

A4: For this compound, the expected cleavage would break the β-O-4' bond, releasing dehydrodisinapyl alcohol and a modified guaiacylglycerol (B1216834) fragment. The exact structure of the latter will depend on the enzymatic pathway, but it is typically an oxidized derivative.

Troubleshooting Guide

Problem 1: Low or no cleavage of the β-O-4' bond is observed.

Possible CauseSuggested Solution
Incorrect Enzyme Combination The cleavage of the β-O-4' bond requires an initial oxidation of the Cα-hydroxyl group.[6][8] Ensure you are using a Cα-dehydrogenase (e.g., LigD) in combination with a β-etherase (e.g., LigF/LigE) and LigG. The β-etherase alone is not active on substrates with a Cα-hydroxyl group.[6]
Missing Cofactors The Cα-dehydrogenases require NAD+ as a cofactor.[1][3] The β-etherases in the Lig system require glutathione (GSH).[1][5] Ensure these are present in your reaction buffer at optimal concentrations. Consider adding a system to recycle NADH.[2]
Suboptimal pH or Temperature Enzyme activity is highly dependent on pH and temperature. The optimal pH for the Lig enzyme system from Sphingobium sp. SYK-6 has been reported to be around 9.0.[2] The optimal temperature is reported to be 25 °C.[2] Verify and optimize these parameters for your specific enzyme set.
Enzyme Inhibition Lignin-derived compounds can sometimes inhibit enzymes.[9][10] Phenolic compounds, in particular, can inhibit cellulases and other enzymes.[11] Ensure your substrate is free of impurities from synthesis or preparation that could act as inhibitors.
Non-productive Enzyme Adsorption Lignin and its derivatives can non-productively bind to enzymes, reducing their availability for catalysis.[9][10][12] This is a known issue in lignocellulose hydrolysis. While less of a concern with a soluble model compound, high substrate concentrations could potentially lead to aggregation and enzyme sequestration.

Problem 2: The reaction starts but stops before all the substrate is consumed.

Possible CauseSuggested Solution
Enzyme Instability The enzymes may not be stable under the reaction conditions for extended periods. It has been noted that the thermostability of the five recombinant Lig enzymes should be characterized to optimize bioconversion.[2] Consider performing a time-course experiment to determine the half-life of your enzymes. You may need to add fresh enzyme during the reaction.
Product Inhibition The final or intermediate products of the reaction may be inhibiting one of the enzymes in the cascade. Measure the concentration of products over time and test their inhibitory effect on the individual enzymes if possible.
Cofactor Depletion The reaction consumes NAD+ and GSH. If these are not regenerated, they may become limiting. An efficient way to regenerate cofactors is to use an NAD+ dependent glutathione reductase.[4]

Data Presentation

Table 1: Optimized Enzymatic Hydrolysis Conditions for a Lignin Model Compound (GGE)*

ParameterOptimal ValueSource
pH9.0[2]
Temperature25 °C[2]
Enzyme Concentration≈0.1 mg/mL of each enzyme[2]
Substrate Concentration0.5 mM[2]
Required CofactorsNAD+, Glutathione (GSH)[1][2]

*Data from the hydrolysis of Guaiacylglycerol-β-guaiacyl ether (GGE) using the Lig enzyme system from Sphingobium sp. SYK-6. These conditions serve as an excellent starting point for optimizing the hydrolysis of this compound.[2]

Table 2: Key Enzymes in the β-O-4' Linkage Cleavage Pathway from Sphingobium sp. SYK-6

EnzymeTypeFunction
LigD, LigL, LigN, LigO NAD+-dependent Cα-dehydrogenaseOxidizes the Cα-hydroxyl group of the substrate, which is the necessary first step.[1][8]
LigE, LigF β-Etherase (Glutathione S-transferase)Catalyzes the glutathione-dependent cleavage of the β-O-4' ether bond in the oxidized intermediate.[1][5][8]
LigG Glutathione LyaseCatalyzes the glutathione-dependent thioether cleavage of the intermediate produced by the β-etherase.[1][2]

Experimental Protocols

Methodology for Enzymatic Hydrolysis of this compound

This protocol is adapted from methodologies used for similar lignin model compounds.[2][4]

  • Preparation of Reagents:

    • Prepare a stock solution of your substrate, this compound, in a suitable solvent (e.g., DMSO) to ensure solubility.

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0).

    • Prepare stock solutions of cofactors: NAD+ and reduced glutathione (GSH).

    • Prepare purified solutions of the required enzymes (e.g., LigD, LigF, LigG) at known concentrations.

  • Enzymatic Reaction Setup:

    • In a microcentrifuge tube or a suitable reaction vessel, combine the reaction buffer, NAD+, and GSH to their final desired concentrations (e.g., starting with the concentrations in Table 1).

    • Add the substrate from the stock solution to its final concentration (e.g., 0.5 mM).

    • Equilibrate the mixture to the desired reaction temperature (e.g., 25 °C).

    • Initiate the reaction by adding the enzyme mixture (LigD, LigF, and LigG) to their final concentrations (e.g., ≈0.1 mg/mL each).

    • Incubate the reaction for a set period (e.g., 2 hours), with gentle agitation.[2]

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding a quenching solution, such as a strong acid (e.g., HCl) or an organic solvent (e.g., acetonitrile (B52724) or methanol) that will precipitate the enzymes.

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for analysis.

  • Analysis of Products:

    • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) to separate the substrate and products.

    • Use a UV detector to monitor the elution of aromatic compounds.

    • Quantify the consumption of the substrate and the formation of products by comparing peak areas to those of known standards.

    • Confirm the identity of the products using mass spectrometry (LC-MS).[13]

Mandatory Visualization

Enzymatic_Cleavage_Pathway sub threo-Guaiacylglycerol-beta-O-4'- dehydrodisinapyl ether oxidized_inter Oxidized Intermediate (Cα-keto) sub->oxidized_inter cleaved_inter Glutathione Adduct oxidized_inter->cleaved_inter prod1 Modified Guaiacylglycerol cleaved_inter->prod1 prod2 Dehydrodisinapyl Alcohol cleaved_inter->prod2 ligd LigD / LigL (Cα-dehydrogenase) ligd->sub nadh_out NADH ligd->nadh_out ligf LigF / LigE (β-etherase) ligf->oxidized_inter ligg LigG (Glutathione Lyase) ligg->cleaved_inter nad_in NAD+ nad_in->ligd gsh_in1 GSH gsh_in1->ligf gsh_in2 GSH gsh_in2->ligg

Caption: Enzymatic cascade for the cleavage of a β-O-4' lignin model compound.

Optimization_Workflow start Define Objective: Maximize Substrate Conversion lit_review Literature Review: Identify Key Enzymes & Conditions start->lit_review protocol Develop Baseline Protocol (Enzymes, Cofactors, Buffer) lit_review->protocol ph_opt Optimize pH protocol->ph_opt temp_opt Optimize Temperature ph_opt->temp_opt  Best pH conc_opt Optimize Enzyme & Substrate Concentrations temp_opt->conc_opt  Best Temp analysis Analyze Results (HPLC, LC-MS) conc_opt->analysis  Best Conc. analysis->ph_opt Iterate final_protocol Establish Optimized Protocol analysis->final_protocol end End final_protocol->end

Caption: Workflow for optimizing enzymatic hydrolysis conditions.

References

potential degradation pathways of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether. The information provided addresses potential degradation pathways of this molecule during common analytical procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

1. Issue: Low or No Signal of the Parent Compound in Mass Spectrometry (MS)

  • Possible Cause: In-source fragmentation or thermal degradation in the GC inlet. The β-O-4 ether linkage is labile and can cleave under energetic conditions. The dehydrodisinapyl ether moiety, a phenylcoumaran structure, can also undergo fragmentation.

  • Troubleshooting Steps:

    • Optimize MS Source Conditions:

      • Use a softer ionization technique if possible, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), as these are generally less harsh than Electron Ionization (EI) used in GC-MS.

      • For ESI, use the negative ion mode, which is often more efficient for phenolic compounds.

      • Reduce the fragmentor or cone voltage to minimize in-source collision-induced dissociation.

    • For GC-MS Analysis:

      • Lower the injector port temperature. Lignin (B12514952) and its model compounds can decompose over a broad temperature range, with degradation often starting around 200-250°C.

      • Consider derivatization (e.g., silylation) to increase the thermal stability of the molecule.

    • For LC-MS Analysis:

      • Ensure the mobile phase composition is optimal for ionization. The use of acetic acid as a mobile phase additive has been shown to enhance the negative ESI-MS sensitivity of lignin oligomers.[1]

2. Issue: Appearance of Unexpected Peaks in the Chromatogram

  • Possible Cause: Degradation of the parent compound into smaller fragments during analysis.

  • Troubleshooting Steps:

    • Identify Potential Degradation Products:

      • Look for masses corresponding to the cleavage of the β-O-4 ether bond, which would yield guaiacol (B22219) and sinapyl alcohol-related fragments.

      • Expect fragments from the phenylcoumaran (dehydrodisinapyl ether) moiety.

    • Modify Analytical Conditions to Minimize Degradation:

      • GC-MS: Lower the pyrolysis temperature if using Py-GC/MS. Studies on related compounds show that different products form at different temperatures.[2]

      • HPLC-MS:

        • Check the pH of the mobile phase. Acidic or basic conditions can catalyze the cleavage of ether linkages. While some studies show stability of similar compounds in a moderate pH range (3-10), harsher conditions should be avoided.

        • Ensure the column temperature is not excessively high.

3. Issue: Poor Peak Shape and Resolution in HPLC

  • Possible Cause: Interaction of the phenolic hydroxyl groups with the stationary phase or aggregation of the analyte.

  • Troubleshooting Steps:

    • Optimize Mobile Phase:

      • Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups and reduce tailing.

    • Select Appropriate Column:

      • A phenyl-hexyl or a C18 column with end-capping is often suitable for the separation of phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound during thermal analysis like Py-GC/MS?

A1: During pyrolysis, the primary degradation pathway is the cleavage of the most labile bond, the β-O-4 ether linkage. This will result in the formation of guaiacol and various products derived from the dehydrodisinapyl ether moiety. At higher temperatures, further fragmentation of the aromatic rings and side chains will occur, leading to a complex mixture of smaller phenolic compounds, and eventually to the formation of coke at very high temperatures.[2] Studies on sinapyl alcohol, a component of the target molecule, show that demethoxylation can also occur during pyrolysis.[3][4]

Q2: How does the dehydrodisinapyl ether (phenylcoumaran) structure affect the stability of the molecule?

A2: The phenylcoumaran structure is generally more stable than the β-O-4 ether linkage. However, under acidic conditions, phenylcoumaran structures can undergo acid-catalyzed conversion to phenylcoumarones or stilbenes.[2] During thermal analysis, the phenylcoumaran ring can open to form a stilbene (B7821643) and formaldehyde (B43269).

Q3: What are the expected major fragments in the mass spectrum of this compound?

A3: In addition to the molecular ion, you can expect to see fragment ions resulting from:

  • Cleavage of the β-O-4 ether bond.

  • Loss of water from the aliphatic hydroxyl groups.

  • Loss of formaldehyde from the glycerol (B35011) side chain.

  • Cleavage of the phenylcoumaran ring system.

  • Loss of methoxy (B1213986) groups.

Q4: Can the stereochemistry (threo) influence the degradation pathway?

A4: While the stereochemistry primarily affects the three-dimensional structure and potentially its interaction with chiral environments, it is less likely to dramatically alter the primary degradation pathways under achiral analytical conditions like thermal degradation or in-source fragmentation in MS. However, the relative rates of certain reactions could be subtly influenced.

Q5: Are there any special considerations for sample preparation and storage to avoid degradation?

A5: Yes. To minimize degradation:

  • Store the compound in a cool, dark place, preferably under an inert atmosphere to prevent oxidation.

  • For solutions, use high-purity solvents and prepare them fresh if possible.

  • Avoid prolonged exposure to strong acids or bases.

  • Protect from light to prevent potential photodegradation, as conjugated aromatic systems can be light-sensitive.[3]

Data Presentation

ParameterConditionObserved Effect on Stability/DegradationReference
Temperature (Pyrolysis) 250-400°COnset of thermal degradation of lignin.[5]
>300°CSignificant yield of by-products from secondary reactions.[5]
650°CDemethoxylation of sinapyl alcohol may occur.[3][4]
pH (Aqueous Solution) 3Acid-catalyzed cleavage of aryl-ether linkages is significantly faster for phenolic dimers.[6]
MS Ionization Negative ESI with Acetic AcidEnhanced sensitivity for lignin oligomers.[1]

Experimental Protocols

1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Oligomer Analysis

This protocol is adapted from a method for the analysis of lignin oligomers.[1][7]

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • High-Resolution Mass Spectrometer (e.g., Orbitrap) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase column suitable for phenolic compounds, such as a BEH Phenyl column or a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or acetonitrile/water (95/5, v/v) with 10 mM ammonium formate.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation (e.g., 30% to 70% B over 60 minutes).

    • Flow Rate: 0.2-0.3 mL/min.

    • Column Temperature: 40-50°C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative.

    • Source Heater Temperature: 275-300°C.

    • Capillary Temperature: 275-325°C.

    • Capillary Voltage: 2.5-3.5 kV.

    • Sheath Gas Flow Rate: 40-80 arbitrary units.

    • Auxiliary Gas Flow Rate: 10-20 arbitrary units.

    • Scan Range: m/z 100-1500.

    • MS/MS: Data-dependent acquisition with collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to obtain fragment spectra of the most abundant ions.

Mandatory Visualization

DegradationPathways Parent This compound bO4_cleavage β-O-4 Cleavage Parent->bO4_cleavage Thermal/Acidic Stress PC_cleavage Phenylcoumaran Cleavage Parent->PC_cleavage Thermal/Acidic Stress Guaiacol Guaiacol bO4_cleavage->Guaiacol Dehydrodisinapyl_moiety Dehydrodisinapyl Moiety Radical bO4_cleavage->Dehydrodisinapyl_moiety Stilbene_product Stilbene-type Product PC_cleavage->Stilbene_product Formaldehyde Formaldehyde PC_cleavage->Formaldehyde Further_frags Further Fragmentation (demethoxylation, side-chain cleavage) Guaiacol->Further_frags Dehydrodisinapyl_moiety->Further_frags Stilbene_product->Further_frags Small_phenols Smaller Phenolic Compounds Further_frags->Small_phenols

Caption: Potential degradation pathways of the target compound during analysis.

ExperimentalWorkflow Sample Sample Preparation (Dissolution in appropriate solvent) HPLC UHPLC Separation (Reversed-phase column, gradient elution) Sample->HPLC ESI Electrospray Ionization (Negative Mode) HPLC->ESI MS1 Full Scan MS Analysis (m/z 100-1500) ESI->MS1 DDA Data-Dependent MS/MS (CID/HCD of abundant ions) MS1->DDA Data Data Analysis (Compound identification, degradation product analysis) MS1->Data DDA->Data

Caption: General experimental workflow for HPLC-MS/MS analysis.

References

minimizing side reactions in the synthesis of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on minimizing the formation of unwanted byproducts.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired threo Isomer - Non-selective reduction of the intermediate ketone.- Epimerization during reaction or workup.- Use a stereoselective reducing agent such as sodium borohydride (B1222165) at low temperatures (0°C).- Maintain neutral or slightly acidic pH during workup to minimize epimerization.
Formation of erythro Isomer - Lack of stereocontrol during the reduction step.- Employ a bulky reducing agent that favors the formation of the threo isomer.- Optimize the reaction temperature and solvent for the reduction step.
Cleavage of the β-O-4' Ether Linkage - Harsh acidic or basic conditions during deprotection or workup.- Homolytic cleavage at elevated temperatures.- Use mild acidic conditions (e.g., 90% acetic acid) for the removal of protecting groups.[1]- Avoid prolonged heating of the reaction mixture.
Formation of Condensation Products - Presence of reactive aldehyde or ketone intermediates.- Strong basic or acidic catalysts promoting self-condensation.- Ensure complete conversion of starting materials.- Use stoichiometric amounts of reagents to avoid excess base or acid.- Consider performing the reaction at a lower temperature.
Oxidation of Phenolic Hydroxyl Groups - Presence of oxygen during the reaction, especially under basic conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Degas solvents before use.
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive catalyst or reagents.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Use freshly prepared reagents and ensure the catalyst is active.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of guaiacylglycerol-β-aryl ether derivatives?

A1: The most prevalent side reactions include the formation of the undesired erythro isomer, cleavage of the β-O-4' ether linkage under harsh conditions, self-condensation of starting materials or intermediates, and oxidation of phenolic hydroxyl groups. Careful control of reaction parameters is crucial to minimize these side reactions.

Q2: How can I improve the stereoselectivity of the reaction to favor the threo isomer?

A2: To enhance the formation of the threo isomer, a key strategy is the stereoselective reduction of the α-keto group in the precursor. Using sodium borohydride (NaBH₄) in a protic solvent like methanol (B129727) at low temperatures (e.g., 0°C) generally favors the formation of the threo diastereomer. The choice of a suitable protecting group for the phenolic hydroxyl can also influence the stereochemical outcome.

Q3: What conditions should be avoided to prevent the cleavage of the β-O-4' ether bond?

A3: The β-O-4' ether linkage is susceptible to cleavage under strong acidic or basic conditions, as well as at high temperatures. It is advisable to use mild deprotection methods, such as dilute acetic acid, and to avoid prolonged exposure to elevated temperatures during the synthesis and purification steps. Homolytic cleavage can also occur at temperatures above 150°C.

Q4: How can I monitor the progress of the reaction and the formation of side products?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. Co-spotting with the starting materials and the purified product (if available) can help identify the consumption of reactants and the formation of the desired product. For more quantitative analysis and detection of minor side products, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometric detector is recommended.

Q5: What are the best practices for the purification of this compound?

A5: Purification is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective in separating the desired threo isomer from the erythro isomer and other impurities. Preparative TLC can also be employed for the separation of the diastereomers.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on established procedures for similar lignin (B12514952) model compounds.

Step 1: Synthesis of the β-keto ether intermediate

  • To a solution of a protected guaiacyl derivative (e.g., acetovanillone (B370764) with a protected phenolic hydroxyl group) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI).

  • To this mixture, add the dehydrodisinapyl alcohol derivative.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the β-keto ether intermediate.

Step 2: Stereoselective reduction to the threo-alcohol

  • Dissolve the purified β-keto ether intermediate in a mixture of tetrahydrofuran (B95107) (THF) and methanol (MeOH).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature at 0°C.

  • Stir the reaction at 0°C until the ketone is fully reduced, as confirmed by TLC.

  • Carefully quench the reaction by the slow addition of 90% acetic acid until the pH is neutral.[1]

  • Remove the solvents under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection and purification

  • Dissolve the crude product from the previous step in 90% acetic acid.[1]

  • Stir the solution at room temperature until the protecting groups are removed (monitored by TLC).

  • Remove the acetic acid under reduced pressure.

  • Purify the final product, this compound, by preparative thin-layer chromatography (TLC) on silica gel to separate the threo and erythro isomers.[1]

Visualizations

Synthesis_Workflow start Starting Materials (Protected Guaiacyl Derivative, Dehydrodisinapyl Alcohol Derivative) step1 Step 1: β-Keto Ether Formation (K2CO3, KI, DMF) start->step1 intermediate β-Keto Ether Intermediate step1->intermediate step2 Step 2: Stereoselective Reduction (NaBH4, THF/MeOH, 0°C) intermediate->step2 crude_product Crude Diastereomeric Mixture (threo and erythro) step2->crude_product step3 Step 3: Deprotection & Purification (90% Acetic Acid, Prep. TLC) crude_product->step3 final_product This compound step3->final_product Side_Reactions cluster_side_reactions Potential Side Reactions synthesis Main Synthesis Pathway erythro Formation of erythro Isomer synthesis->erythro Non-selective reduction cleavage β-O-4' Ether Cleavage synthesis->cleavage Harsh conditions condensation Self-Condensation synthesis->condensation Reactive intermediates oxidation Oxidation of Phenols synthesis->oxidation Presence of Oxygen

References

solubility issues and solvent selection for threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues and selecting appropriate solvents for threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended starting solvents for dissolving this compound?

A1: Based on supplier information and the general solubility of related lignin (B12514952) model compounds, the following organic solvents are recommended as a starting point for solubility tests:

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

DMSO, in particular, is often cited as an effective solvent for a wide range of lignin-based compounds due to its high polarity and ability to disrupt intermolecular hydrogen bonding.[1]

Q2: I am observing a precipitate or incomplete dissolution in my chosen solvent. What are the common causes?

A2: Incomplete dissolution of complex polyphenolic compounds like this compound can be attributed to several factors:

  • Insufficient Solvent Polarity: The complex structure with multiple polar hydroxyl groups and nonpolar aromatic rings requires a solvent with a balanced polarity.

  • Low Temperature: Solubility is often temperature-dependent. Dissolution at ambient temperature may be slow or incomplete.

  • Compound Aggregation: High molecular weight polyphenols can aggregate through intermolecular hydrogen bonding and π-π stacking of the aromatic rings, hindering solvent interaction.

  • Inadequate Mixing: Insufficient agitation may not provide enough energy to overcome the lattice energy of the solid compound.

  • Concentration Exceeds Solubility Limit: The amount of compound you are trying to dissolve may be higher than its maximum solubility in the chosen volume of solvent.

Q3: Are there any solvent mixtures that could improve the solubility of this compound?

A3: Yes, for complex natural products like lignans, solvent mixtures can be highly effective.[1][2][3] If single solvents are not providing adequate solubility, consider using a co-solvent system. For instance, a small amount of a strong organic solvent like DMSO can be used to initially wet and disperse the compound before adding a less polar co-solvent. For related complex lignans, mixtures such as n-hexane–ethyl acetate–methanol–water have been used in separation techniques, indicating their potential for solubilization.[1][2]

Q4: Can heating or sonication be used to aid dissolution?

A4: Yes, applying gentle heat and sonication are common techniques to enhance the dissolution of poorly soluble compounds.

  • Heating: Gently warming the solvent can increase the kinetic energy of the solvent molecules, helping to break the crystal lattice of the solute. However, be cautious about the thermal stability of this compound. It is advisable to conduct preliminary stability tests at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help to break up aggregates and increase the surface area of the compound exposed to the solvent, thereby accelerating dissolution.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Problem 1: The compound is not dissolving in the initial chosen solvent.
Troubleshooting Steps Detailed Actions
1. Verify Solvent Purity and Water Content Ensure the solvent is of high purity and anhydrous (if intended). Trace amounts of water can significantly impact the solubility of non-polar compounds in organic solvents.
2. Increase Agitation and Time Vigorously vortex or stir the solution for an extended period. Some complex molecules require more time and energy to dissolve completely.
3. Introduce Energy Gently warm the solution while stirring. Use a sonicator bath to break down any particle aggregates.
4. Test a Range of Solvents Systematically test the solubility in a range of solvents with varying polarities (see Q1 for suggestions).
5. Consider a Co-Solvent System If a single solvent is ineffective, try a binary solvent system. For example, dissolve the compound in a minimal amount of a good solvent (e.g., DMSO) and then dilute with a second, miscible solvent.
Problem 2: The compound dissolves initially but then precipitates out of solution.
Troubleshooting Steps Detailed Actions
1. Check for Temperature Changes If the solution was heated to dissolve the compound, it may precipitate upon cooling to room temperature. This indicates that the solution was supersaturated at the lower temperature.
2. Evaluate for Potential Degradation The compound may be unstable in the chosen solvent, leading to the formation of less soluble degradation products. Assess the stability of the compound in the solvent over time using an appropriate analytical method (e.g., HPLC).
3. Re-evaluate Solvent Choice The chosen solvent may not be optimal for long-term stability. Consider a solvent in which the compound has a higher intrinsic solubility at the desired storage temperature.

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent for this compound.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound start Start: Small-scale solubility test common_solvents Test common solvents: - DMSO - Acetone - Dichloromethane - Chloroform - Ethyl Acetate start->common_solvents is_soluble Is the compound soluble? common_solvents->is_soluble use_solvent Proceed with the selected solvent is_soluble->use_solvent Yes troubleshoot Troubleshoot Dissolution is_soluble->troubleshoot No increase_energy Apply gentle heat and/or sonication troubleshoot->increase_energy is_soluble2 Is the compound soluble? increase_energy->is_soluble2 is_soluble2->use_solvent Yes co_solvent Try a co-solvent system (e.g., DMSO with a second solvent) is_soluble2->co_solvent No is_soluble3 Is the compound soluble? co_solvent->is_soluble3 is_soluble3->use_solvent Yes protocol Perform quantitative solubility determination is_soluble3->protocol No, determine quantitative solubility Solubility_Factors Factors Influencing Solubility compound This compound (Physicochemical Properties) properties High Molecular Weight Multiple Aromatic Rings Polar Hydroxyl Groups Ether Linkages compound->properties interactions Intermolecular Forces properties->interactions h_bonding Hydrogen Bonding interactions->h_bonding pi_stacking π-π Stacking interactions->pi_stacking vdw Van der Waals Forces interactions->vdw solubility_outcome Solubility Behavior h_bonding->solubility_outcome pi_stacking->solubility_outcome vdw->solubility_outcome poor_solubility Tendency for Poor Aqueous Solubility solubility_outcome->poor_solubility good_organic_solubility Good Solubility in Specific Organic Solvents solubility_outcome->good_organic_solubility

References

refining the extraction and purification protocol for threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the extraction and purification of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether, a complex lignin (B12514952) dimer. Given the specificity of this molecule, this document also draws on established protocols for the broader class of guaiacylglycerol-β-O-4'-aryl ether lignin model compounds, which share a common structural backbone.

Frequently Asked Questions (FAQs)

Q1: What is threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether?

It is a naturally occurring lignin dimer found in plants like Hevea brasiliensis[1]. Structurally, it belongs to the arylglycerol β-aryl ether group, which represents the most abundant type of linkage in natural lignin[2][3][4]. Its stereochemistry is defined as threo, distinguishing it from the erythro isomer.

Q2: Why is the β-O-4 ether linkage important and what are its stability challenges?

The β-O-4 ether linkage is the primary bond type broken down during lignin depolymerization to produce valuable aromatic chemicals. However, this bond is susceptible to cleavage under harsh conditions. Studies on related model compounds show significant degradation in subcritical water at temperatures of 150–250 °C[2][3]. While generally stable at moderate pH (3–10), thermal and certain chemical treatments can lead to side reactions and the formation of more stable dimers, complicating purification[2][3].

Q3: What are the main challenges in isolating this specific compound?

Isolating a single lignin oligomer like this one is difficult due to several factors:

  • Complex Matrix: It exists in a complex mixture of other lignin oligomers and plant-derived natural products[5][6][7].

  • Low Concentration: Target compounds are often present in low quantities within the crude extract[5].

  • Stereoisomers: The presence of both threo and erythro isomers, which have very similar chemical properties, makes separation challenging[8][9].

  • Potential for Degradation: The compound can degrade or repolymerize under certain extraction or purification conditions[10].

Q4: Which chromatographic techniques are most effective for purification?

A multi-step chromatographic approach is typically necessary.

  • Initial Cleanup: Solid-phase extraction (SPE) or low-pressure column chromatography can be used for initial fractionation of the crude extract[5][11].

  • Primary Purification: Normal-phase column chromatography using silica (B1680970) gel is the most common method for separating the target compound from other classes of molecules[4][8].

  • Isomer Separation: Separating threo and erythro diastereomers often requires more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) or specialized methods like ion-exchange chromatography of borate (B1201080) complexes[9][12].

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Yield of Target Compound in Crude Extract 1. Inefficient initial extraction solvent or method. 2. Degradation of the compound during extraction (e.g., high temperature). 3. Incorrect plant material or low abundance in the source.1. Use a solvent system appropriate for moderately polar compounds (e.g., ethanol (B145695), methanol (B129727), ethyl acetate)[11][13]. Consider milder extraction techniques like ultrasound-assisted extraction (UAE), but monitor temperature[11]. 2. Avoid prolonged exposure to high heat. If using reflux, ensure the temperature does not exceed the compound's stability limits. Mild ethanol extraction has proven effective for preserving β-O-4 linkages[14]. 3. Verify the source material and consider that natural abundance can vary.
Multiple Unresolved Spots/Peaks on TLC/HPLC After Column Chromatography 1. Poor column packing or inappropriate stationary phase. 2. Elution solvent system lacks selectivity. 3. Co-elution of structurally similar compounds, including stereoisomers.1. Ensure the silica gel column is packed uniformly to prevent channeling. 2. Perform systematic solvent screening with TLC to find an optimal mobile phase. A gradient elution (e.g., hexane (B92381) to ethyl acetate) is often necessary[8]. 3. If isomers are suspected, proceed to a higher resolution technique like preparative HPLC with a suitable column (e.g., C18 reverse-phase)[13][15].
Compound Degrades During Solvent Evaporation 1. Excessive heat from the rotary evaporator. 2. Presence of residual acid or base from extraction/hydrolysis steps.1. Evaporate solvents under reduced pressure at a low temperature (e.g., <40°C). 2. Neutralize the extract before evaporation. Wash the organic phase with brine or a buffer solution to remove catalytic residues[8].
Final Product Shows Impurities in NMR/MS Analysis 1. Incomplete separation from other phenolic compounds. 2. Contamination from solvents or plasticizers. 3. Re-condensation or polymerization of the isolated compound.1. Re-purify the sample using a different chromatographic system (e.g., reverse-phase if normal-phase was used initially)[13]. 2. Use high-purity solvents and glass equipment. 3. Store the purified compound under inert gas (nitrogen or argon) at low temperatures (2-8°C or frozen) and protected from light to maintain stability[16].

Experimental Protocols & Data

Protocol 1: Generalized Extraction and Initial Fractionation

This protocol is a generalized approach based on methods for extracting lignin oligomers and other natural products.

  • Preparation of Plant Material: Grind the dried plant material (e.g., from Hevea brasiliensis) to a fine powder. To remove lipids and non-polar compounds, pre-extract the powder with hexane or toluene (B28343) in a Soxhlet apparatus or by refluxing for 2-4 hours[14].

  • Primary Extraction: Air-dry the pre-extracted biomass. Perform a subsequent extraction with a polar solvent like 95% ethanol or methanol at room temperature with stirring for 24-48 hours, or at a gentle reflux for 4-6 hours.

  • Concentration: Filter the extract to remove solid biomass. Evaporate the solvent in vacuo at <40°C to obtain a crude extract.

  • Solvent Partitioning (Optional Cleanup): Dissolve the crude extract in an ethyl acetate (B1210297)/water mixture. Sequentially wash the organic layer with water and brine. Dry the ethyl acetate layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and evaporate the solvent to yield a partially purified extract enriched in moderately polar compounds[8].

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (e.g., Wakogel C-100) in a non-polar solvent like hexane and carefully pack it into a glass column[8].

  • Sample Loading: Dissolve the dried extract from Protocol 1 in a minimal amount of dichloromethane (B109758) or the initial mobile phase. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully add it to the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be:

    • Hexane/Ethyl Acetate (9:1)

    • Hexane/Ethyl Acetate (4:1)

    • Hexane/Ethyl Acetate (1:1)[8]

    • Hexane/Ethyl Acetate (2:3)[8]

    • 100% Ethyl Acetate

  • Fraction Collection & Analysis: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC). Combine fractions that show a similar profile and a high concentration of the target compound.

  • Final Concentration: Evaporate the solvent from the combined, purified fractions to yield the isolated product. Assess purity using HPLC, NMR, and MS.

Data Presentation: Representative Purification Parameters

The following tables summarize typical parameters used in the purification of related guaiacylglycerol-β-O-4'-aryl ethers.

Table 1: Typical Solvents for Extraction & Partitioning

StepSolvent SystemPurposeReference
Pre-ExtractionToluene or HexaneRemoval of lipids and non-polar extractives[14]
Main ExtractionEthanol or MethanolExtraction of phenolic oligomers[2]
PartitioningEthyl Acetate / WaterLiquid-liquid extraction to remove highly polar impurities[8]

Table 2: Example Parameters for Column Chromatography

ParameterDescriptionExampleReference
Stationary Phase Adsorbent materialSilica Gel (e.g., Wakogel C-100, 70-230 mesh)[8]
Mobile Phase Solvent gradientn-Hexane / Ethyl Acetate (gradient from 10% to 60% Ethyl Acetate)[8]
Monitoring Technique for tracking separationThin-Layer Chromatography (TLC) with UV visualization[8]
Final Purity Check Analytical methodsHPLC, ¹H-NMR, Mass Spectrometry[4][9]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_purify Purification cluster_analysis Analysis & Storage A 1. Dried Plant Material B 2. Pre-Extraction (Hexane) A->B Remove Lipids C 3. Main Extraction (Ethanol) B->C D 4. Concentrate Extract C->D E 5. Solvent Partitioning (EtOAc/H2O) D->E Optional F 6. Silica Gel Column Chromatography E->F G 7. Collect & Combine Fractions (TLC Guided) F->G H 8. Evaporate Solvent G->H I 9. Purity Analysis (HPLC, NMR, MS) H->I J 10. Store Purified Compound I->J Store at 2-8°C G A Low Final Yield? B Low Yield in Crude Extract? A->B Yes C Significant Loss During Purification? A->C No D Modify Extraction: - Change solvent - Use milder conditions B->D E Complex Mixture on TLC/HPLC? C->E F Optimize Chromatography: - Adjust solvent gradient - Try different stationary phase E->F Yes G Evidence of Degradation? E->G No H Reduce Temperature (Extraction & Evaporation) G->H Yes I Check pH and Neutralize H->I

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthetic threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl Ether and Related Lignan Model Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical techniques and experimental data used for the structural confirmation of synthetic threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether, a complex lignan (B3055560) with significant research interest. Due to the limited availability of a complete public dataset for this specific molecule, this guide leverages data from closely related guaiacylglycerol-beta-O-4'-aryl ether derivatives to present a comprehensive framework for its structural elucidation.

Introduction

This compound (CAS No. 844637-85-0; Molecular Formula: C₃₁H₃₆O₁₁) is a natural product originally isolated from Hevea brasiliensis.[1] Its complex structure, featuring a β-O-4' aryl ether linkage, is characteristic of lignin (B12514952) building blocks. The precise confirmation of its stereochemistry and connectivity is crucial for its application in drug discovery and materials science. The primary analytical methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A certificate of analysis for this compound confirms that ¹H-NMR is a standard method for its identification.[2]

Comparative Analysis of Spectroscopic Data

The structural confirmation of this compound relies heavily on the comparison of its spectroscopic data with that of known, structurally similar compounds. The key distinguishing features are the chemical shifts and coupling constants of the protons and carbons in the glycerol (B35011) side chain, which are sensitive to the threo or erythro configuration.

Table 1: Comparison of ¹H-NMR Chemical Shifts (δ ppm) for the Glycerol Moiety in threo vs. erythro Isomers of Guaiacylglycerol-β-O-4'-Aryl Ethers

Protonthreo-Isomer (Typical Range)erythro-Isomer (Typical Range)Key Differentiating Features
H-α4.8 - 5.04.9 - 5.1The coupling constant Jα,β is typically larger in the threo isomer.
H-β4.1 - 4.34.2 - 4.4The chemical shift can be influenced by the aryl substituent.
H-γa3.5 - 3.73.6 - 3.8Diastereotopic protons with distinct chemical shifts.
H-γb3.3 - 3.53.4 - 3.6The difference in chemical shifts (Δδ) between H-γa and H-γb can be indicative of the stereochemistry.

Note: Data compiled from typical values for guaiacylglycerol-β-O-4'-aryl ether derivatives. Exact values will vary based on solvent and specific aryl substituents.

Table 2: Comparison of ¹³C-NMR Chemical Shifts (δ ppm) for the Glycerol Moiety in threo vs. erythro Isomers of Guaiacylglycerol-β-O-4'-Aryl Ethers

Carbonthreo-Isomer (Typical Range)erythro-Isomer (Typical Range)Key Differentiating Features
C-α72 - 7473 - 75Subtle but consistent differences between isomers.
C-β85 - 8786 - 88The β-carbon chemical shift is a reliable indicator of the stereoisomer.
C-γ60 - 6261 - 63Generally, the chemical shifts for the erythro isomer are slightly downfield compared to the threo isomer.

Note: Data compiled from typical values for guaiacylglycerol-β-O-4'-aryl ether derivatives. 2D-NMR techniques like HSQC and HMBC are essential for unambiguous assignment.

Experimental Protocols

Detailed experimental protocols are fundamental for reproducible structural confirmation. Below are representative methodologies for the synthesis and analysis of guaiacylglycerol-β-O-4'-aryl ether model compounds.

Synthesis of a Guaiacylglycerol-β-O-4'-Aryl Ether Model Compound

This protocol is adapted from the synthesis of guaiacylglycerol-β-guaiacyl ether, a common lignin model compound.

  • Protection of Vanillin (B372448): Vanillin is protected, for example, as a tetrahydropyranyl (THP) ether, to prevent side reactions of the phenolic hydroxyl group.

  • Condensation: The protected vanillin is reacted with a lithiated derivative of a protected guaiacol (B22219) acetic acid to form a β-hydroxy ester intermediate. This step establishes the basic carbon skeleton.

  • Reduction: The ester and ketone functionalities of the intermediate are reduced, typically using a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄), to yield the glycerol side chain.

  • Deprotection: The protecting groups are removed under acidic conditions to yield the final guaiacylglycerol-β-O-4'-aryl ether.

  • Isomer Separation: The resulting mixture of threo and erythro diastereomers is separated using chromatographic techniques such as column chromatography on silica (B1680970) gel or High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopic Analysis
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H-NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to observe the chemical shifts, coupling constants, and integration of all protons. The distinction between threo and erythro isomers is often possible based on the coupling constant between H-α and H-β.

  • ¹³C-NMR Spectroscopy: A one-dimensional carbon NMR spectrum provides the chemical shifts of all carbon atoms.

  • 2D-NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to trace the spin systems of the glycerol side chain and aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the connectivity between the guaiacylglycerol (B1216834) and dehydrodisinapyl ether moieties through the β-O-4' linkage.

Mass Spectrometric Analysis
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to determine the elemental composition and confirm the molecular formula of the compound.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern. The fragmentation of the β-O-4' linkage is a key diagnostic feature. Common fragmentation pathways involve cleavage of the Cα-Cβ bond and the β-O-4' ether bond itself.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis, as well as the key structural relationship for the confirmation of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Structural Confirmation start Starting Materials (Protected Vanillin & Guaiacol Derivative) step1 Condensation Reaction start->step1 step2 Reduction step1->step2 step3 Deprotection step2->step3 isomers Mixture of threo/erythro Isomers step3->isomers hplc HPLC Separation isomers->hplc threo threo-Isomer hplc->threo erythro erythro-Isomer hplc->erythro nmr NMR Analysis (1D & 2D) threo->nmr ms Mass Spectrometry (HRMS & MS/MS) threo->ms final Confirmed Structure nmr->final ms->final

Caption: General workflow for the synthesis, purification, and structural confirmation of guaiacylglycerol-β-O-4'-aryl ethers.

G cluster_threo threo Isomer cluster_erythro erythro Isomer threo_H_alpha H-α threo_H_beta H-β threo_H_alpha->threo_H_beta J ≈ 7-9 Hz comparison Key ¹H-NMR Distinction erythro_H_alpha H-α erythro_H_beta H-β erythro_H_alpha->erythro_H_beta J ≈ 3-5 Hz

References

comparative analysis of different synthetic routes for threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and related scientific fields, the synthesis of complex natural products is a critical endeavor. This guide provides a comparative analysis of plausible synthetic routes for threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether, a lignin (B12514952) model compound with significant research interest. The synthesis of such β-O-4 linked compounds is pivotal for studying lignin degradation, biomass conversion, and for accessing novel bioactive molecules. While a single, established synthetic pathway for this specific molecule is not extensively documented, this guide consolidates and compares distinct strategies based on established methodologies for analogous structures.

The presented synthetic routes are constructed from established chemical transformations prevalent in lignin model compound synthesis. These strategies primarily revolve around the formation of the crucial β-O-4 ether linkage and the stereoselective construction of the glycerol (B35011) side chain.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are outlined and compared below. These routes differ in their approach to constructing the core structure, particularly in the sequence of forming the ether linkage and establishing the chiral centers of the glycerol moiety.

ParameterRoute 1: Aryloxyketone CondensationRoute 2: Epoxide Ring-Opening
Starting Materials Vanillin, Dehydrodisinapyl alcoholGuaiacyl glycidyl (B131873) ether, Dehydrodisinapyl alcohol
Key Reactions Williamson ether synthesis, Aldol condensation, Stereoselective reductionEpoxide synthesis, Base-catalyzed epoxide ring-opening
Control of Stereochemistry Achieved during the reduction of the α-keto-β-aryloxy ether intermediate.Dictated by the stereochemistry of the starting epoxide and the nature of the ring-opening reaction.
Reported Yields (for analogous steps) Williamson ether synthesis: ~70-85%; Aldol condensation: ~60-75%; Reduction: Variable, with threo selectivity depending on reagents.Epoxide synthesis: >90%; Epoxide ring-opening: ~50-70%.
Advantages Well-established and versatile methodology. Starting materials are readily available.Potentially higher stereoselectivity if a chiral epoxide is used. Fewer steps may be required post-coupling.
Disadvantages May result in mixtures of erythro and threo isomers requiring chromatographic separation. The final reduction step is crucial for stereocontrol.Synthesis of the chiral guaiacyl glycidyl ether can be challenging. The epoxide ring-opening can be prone to side reactions.

Experimental Protocols

Route 1: Aryloxyketone Condensation

This route is a classical and widely adopted method for the synthesis of β-O-4 lignin model compounds.

Step 1: Synthesis of α-bromo-acetovanillone Vanillin is first converted to acetovanillone. Acetovanillone is then brominated, typically using bromine in a suitable solvent like chloroform (B151607) or acetic acid, to yield α-bromo-acetovanillone.

Step 2: Williamson Ether Synthesis α-bromo-acetovanillone is coupled with dehydrodisinapyl alcohol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction forms the β-O-4 ether linkage, yielding an α-aryloxyketone intermediate.

Step 3: Aldol-type Condensation The α-aryloxyketone is then reacted with formaldehyde (B43269) in the presence of a base to introduce the γ-hydroxyl group of the glycerol side chain.

Step 4: Stereoselective Reduction The resulting α-keto-β-aryloxy ether is reduced to the corresponding glycerol derivative. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions. To favor the threo isomer, reducing agents like sodium borohydride (B1222165) in a protic solvent can be employed, though this often results in a mixture of diastereomers.

Purification: The final product mixture is typically purified by column chromatography on silica (B1680970) gel to separate the threo and erythro isomers.

Route 2: Epoxide Ring-Opening

This strategy offers a more convergent approach where the guaiacylglycerol (B1216834) moiety is pre-formed as an epoxide.

Step 1: Synthesis of Guaiacyl Glycidyl Ether Guaiacol is reacted with epichlorohydrin (B41342) in the presence of a base to form guaiacyl glycidyl ether. For stereocontrol, a chiral synthesis of the epoxide can be employed.

Step 2: Base-Catalyzed Epoxide Ring-Opening The guaiacyl glycidyl ether is then reacted with dehydrodisinapyl alcohol. The phenoxide of dehydrodisinapyl alcohol, generated by a base like sodium hydride, acts as a nucleophile, attacking the epoxide ring to form the β-O-4 ether linkage. The regioselectivity of the ring-opening is crucial and typically favors attack at the less hindered carbon of the epoxide.

Purification: The resulting product is purified by column chromatography to isolate the desired threo-guaiacylglycerol-β-O-4'-dehydrodisinapyl ether.

Visualizing the Synthetic Pathways

To further clarify the logical flow of these synthetic strategies, the following diagrams have been generated.

Route1 cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Vanillin Vanillin Acetovanillone Acetovanillone Vanillin->Acetovanillone Acetylation DDSA Dehydrodisinapyl alcohol Bromoacetovanillone α-Bromo-acetovanillone Acetovanillone->Bromoacetovanillone Bromination Aryloxyketone α-(Dehydrodisinapoxy)acetovanillone Bromoacetovanillone->Aryloxyketone Williamson Ether Synthesis (with DDSA) Keto_glycerol α-Keto-β-aryloxy glycerol ether Aryloxyketone->Keto_glycerol Aldol Condensation (with Formaldehyde) Product threo-Guaiacylglycerol-β-O-4'- dehydrodisinapyl ether Keto_glycerol->Product Stereoselective Reduction

Caption: Synthetic workflow for Route 1: Aryloxyketone Condensation.

Route2 cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product Guaiacol Guaiacol Epoxide Guaiacyl Glycidyl Ether Guaiacol->Epoxide Epoxidation (with Epichlorohydrin) Epichlorohydrin Epichlorohydrin DDSA Dehydrodisinapyl alcohol Product threo-Guaiacylglycerol-β-O-4'- dehydrodisinapyl ether DDSA->Product Epoxide->Product Epoxide Ring-Opening (with DDSA)

Caption: Synthetic workflow for Route 2: Epoxide Ring-Opening.

Paving the Way for Precise Lignin Valorization: A Guide to LC-MS Method Validation for threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of biomass utilization and phytochemical analysis, the accurate quantification of lignin-derived compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether, a key lignin (B12514952) dimer. We present a detailed protocol for a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method and outline the critical validation parameters, offering a roadmap for establishing a robust and reliable analytical workflow. This guide also contrasts the proposed LC-MS method with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC), providing the experimental data necessary to make informed decisions for your research.

The valorization of lignin, a complex aromatic polymer, into valuable chemicals and materials is a cornerstone of sustainable biorefineries. This compound is a significant dimeric structure found in lignin, and its accurate quantification is crucial for understanding lignin degradation pathways and optimizing conversion processes. While analytical standards for this compound are available, a standardized and validated quantification method is not readily found in the public domain.[1] This guide aims to fill that gap by proposing a detailed LC-MS method and a rigorous validation protocol, drawing upon established principles of analytical chemistry and findings from the analysis of similar lignin-derived compounds.[2][3][4][5]

Comparative Analysis of Quantification Methods

The choice of analytical technique for quantifying lignin dimers is critical and depends on factors such as analyte volatility, thermal stability, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of LC-MS, GC-MS, and SFC for the analysis of this compound.

FeatureLC-MSGC-MSSFC-CAD
Principle Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation using a supercritical fluid mobile phase, detection by Charged Aerosol Detection.
Applicability Suitable for a wide range of polar and non-polar, thermally labile compounds.Requires derivatization for non-volatile or thermally sensitive compounds like lignin dimers.[6]Good for non-polar to moderately polar compounds, offers universal detection.[7][8]
Selectivity High, especially with tandem MS (MS/MS).High, with characteristic fragmentation patterns.Universal, but less selective than MS.[7][8]
Sensitivity Generally high, capable of detecting low concentrations.Can be very sensitive, but derivatization can introduce variability.Moderate, dependent on analyte properties.
Matrix Effects Susceptible to ion suppression or enhancement.Less prone to matrix effects compared to LC-MS, but matrix can affect derivatization.Can be affected by non-volatile matrix components.
Sample Throughput Moderate to high.Lower due to longer run times and potential for column contamination.Can be faster than HPLC.
Challenges Lack of commercially available standards for many lignin oligomers can be a hurdle.[7][8]Derivatization adds complexity and potential for error. High temperatures can cause degradation.Method development can be complex.

Proposed LC-MS Method for Quantification

This section details a proposed LC-MS method for the quantification of this compound. This method is based on common practices for the analysis of similar phenolic compounds and serves as a starting point for method development and validation.

Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard (≥98% purity)[1]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound not present in the sample, e.g., a stable isotope-labeled analog or a compound with similar chromatographic behavior.

2. Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

3. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.

  • Multiple Reaction Monitoring (MRM): The precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment ion) are monitored. The specific MRM transitions for this compound and the internal standard need to be determined by infusing the standards into the mass spectrometer.

  • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized to maximize the signal intensity for each MRM transition.

LC-MS Method Validation: A Step-by-Step Guide

A thorough validation is essential to ensure the reliability and accuracy of the analytical method.[2][3][4] The following parameters should be assessed:

1. Specificity and Selectivity:

  • Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.

  • Procedure: Analyze blank matrix samples (without the analyte) to check for interfering peaks at the retention time of the analyte and internal standard.

2. Linearity and Range:

  • Objective: To establish the concentration range over which the method is accurate and precise.

  • Procedure: Prepare a series of calibration standards of the analyte in the matrix at a minimum of five different concentrations. Plot the peak area ratio (analyte/IS) against the concentration and determine the linearity using a regression analysis (e.g., linear least squares). The correlation coefficient (r²) should be >0.99.

3. Accuracy and Precision:

  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy). The accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification), and the precision (expressed as the coefficient of variation, CV%) should not exceed 15% (20% for the LLOQ).

4. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

  • Procedure: These can be estimated from the signal-to-noise ratio (S/N) of the chromatogram (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

5. Matrix Effect:

  • Objective: To assess the effect of the sample matrix on the ionization of the analyte.

  • Procedure: Compare the peak area of the analyte in a post-extraction spiked sample with that of a pure standard solution at the same concentration. The matrix factor is calculated, and a value significantly different from 1 indicates a matrix effect.

6. Recovery:

  • Objective: To evaluate the efficiency of the sample preparation procedure.

  • Procedure: Compare the peak area of the analyte in a pre-extraction spiked sample with that of a post-extraction spiked sample.

7. Stability:

  • Objective: To determine the stability of the analyte in the sample matrix under different storage and processing conditions.

  • Procedure: Analyze QC samples after short-term storage at room temperature, long-term storage at -20°C or -80°C, and after freeze-thaw cycles.

Visualizing the Workflow

To provide a clear overview of the experimental and validation process, the following diagrams illustrate the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_processing Data Processing sample Lignin Sample extraction Solvent Extraction sample->extraction filtration Filtration extraction->filtration dilution Dilution & IS Spiking filtration->dilution hplc HPLC Separation (C18 Column) dilution->hplc ms MS/MS Detection (MRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for LC-MS quantification.

validation_pathway cluster_validation Method Validation start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ accuracy->lod_loq matrix Matrix Effect lod_loq->matrix recovery Recovery matrix->recovery stability Stability recovery->stability end Validated Method stability->end

Caption: Logical pathway for LC-MS method validation.

Conclusion

The development of robust and validated analytical methods is indispensable for the advancement of lignin valorization research. While challenges such as the limited availability of commercial standards for all lignin oligomers persist, this guide provides a comprehensive framework for establishing and validating an LC-MS method for the quantification of this compound. By following the detailed protocol and validation steps outlined, researchers can ensure the generation of high-quality, reliable data. The comparison with alternative techniques highlights the advantages of LC-MS in terms of its applicability to thermally labile compounds without the need for derivatization. This, coupled with its high selectivity and sensitivity, positions LC-MS as a powerful tool for the quantitative analysis of complex lignin-derived samples, ultimately accelerating the transition towards a sustainable bio-based economy.

References

Comparative Analysis of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether and Its Analogs in Analytical Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies for threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether, a naturally occurring lignan (B3055560), alongside a representative analytical alternative, Guaiacylglycerol-β-guaiacyl ether (GGE). The aim is to facilitate the cross-validation of analytical results for this class of compounds, which are of significant interest for their potential therapeutic properties, including anti-inflammatory effects.

Data Presentation: Quantitative Comparison

The following table summarizes key quantitative data for this compound and GGE. Due to the limited publicly available data for direct comparison, GGE is presented as a well-studied alternative with similar structural motifs.

ParameterThis compoundGuaiacylglycerol-β-guaiacyl ether (GGE)Analytical Technique(s)
Chemical Formula C₃₁H₃₆O₁₁[1]C₁₇H₂₀O₆Mass Spectrometry
CAS Number 844637-85-0[1]135423-28-4-
Purity ≥98%[2]Typically >95% (synthesis dependent)HPLC, NMR[2]
Biological Activity (IC₅₀) 21.3 µM (Inhibition of LPS-induced nitric oxide production in RAW264.7 cells)Varies by study; demonstrates anti-inflammatory activityCell-based assays

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and cross-validation. Below are representative protocols for the extraction and analysis of this class of lignans (B1203133).

Extraction of Lignans from Plant Material

This protocol is a general procedure for the extraction of lignans from plant matrices.

  • Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A non-polar solvent (e.g., hexane) is first used to remove lipids. Subsequently, a more polar solvent, such as 80% methanol (B129727) or ethanol, is used to extract the lignans. The choice of solvent can be optimized based on the specific lignan's polarity.

  • Hydrolysis (Optional): For lignan glycosides, an enzymatic or acidic hydrolysis step can be employed to release the aglycones.

  • Purification: The crude extract is then subjected to further purification steps, such as liquid-liquid partitioning or solid-phase extraction (SPE), to isolate the lignan fraction.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

HPLC is a primary technique for the separation and quantification of lignans.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is commonly employed for the separation of these moderately polar compounds.

  • Mobile Phase: A gradient elution is typically used, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection is set at a wavelength where the lignans exhibit maximum absorbance, typically around 280 nm.

  • Isomer Separation: The separation of diastereomers, such as threo and erythro forms, can be achieved by optimizing the mobile phase composition and gradient profile.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is essential for the unambiguous structural identification and confirmation of stereochemistry.

  • Sample Preparation: The purified lignan is dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

  • ¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts and coupling constants of the protons on the glycerol (B35011) side chain are particularly important for distinguishing between threo and erythro isomers.[4][5]

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure and the ether linkage.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for lignan analysis and the signaling pathways potentially modulated by this compound, based on the known anti-inflammatory activities of related lignans.[6][7][8]

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analytical Characterization Plant_Material Plant Material (Dried & Ground) Lipid_Removal Hexane Extraction (Defatting) Plant_Material->Lipid_Removal Lignan_Extraction Methanol/Ethanol Extraction Lipid_Removal->Lignan_Extraction Crude_Extract Crude Lignan Extract Lignan_Extraction->Crude_Extract Purification Purification (SPE/Column Chromatography) Crude_Extract->Purification Pure_Lignan Purified Lignan Isolate Purification->Pure_Lignan HPLC HPLC-UV/MS (Purity & Quantification) Pure_Lignan->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Lignan->NMR Structure_Elucidation Structure & Stereochemistry Confirmation HPLC->Structure_Elucidation NMR->Structure_Elucidation

General workflow for the extraction and analysis of lignans.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nucleus->Inflammatory_Genes activates transcription NO_Production Nitric Oxide (NO) Production Inflammatory_Genes->NO_Production Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates Nrf2_nucleus->NFkB inhibits ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Lignan threo-Guaiacylglycerol- beta-O-4'-dehydrodisinapyl ether Lignan->IKK inhibits Lignan->Nrf2 activates

Proposed anti-inflammatory signaling pathways modulated by lignans.

The provided data and protocols offer a foundational guide for the analytical cross-validation of this compound. Further research is warranted to generate direct comparative data with a broader range of analogous lignans to establish a more comprehensive analytical profile.

References

A Comparative Guide to the Analysis of β-O-4' Lignin Model Compounds: Featuring threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether, a significant lignin (B12514952) model compound. Due to the limited availability of specific inter-laboratory studies on this particular ether, this document leverages data from the closely related and extensively studied β-O-4' model compound, guaiacylglycerol-β-guaiacyl ether, as a proxy. The principles and methodologies described herein are directly applicable to the analysis of this compound and other similar lignin-derived molecules.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical technique is critical for the accurate identification and quantification of lignin model compounds. The following table summarizes the key performance characteristics of common analytical methods.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation, stereochemistry (threo/erythro), purity assessment.[1]1-10 mg, soluble in deuterated solvents.Low to MediumProvides unambiguous structural information. Non-destructive.Lower sensitivity compared to MS. Complex spectra for mixtures.
High-Performance Liquid Chromatography (HPLC) Separation of isomers and impurities, quantification.Microgram to milligram quantities, soluble in mobile phase.HighHigh resolution for complex mixtures. Amenable to quantitative analysis.Does not provide structural information alone; requires coupling to a detector like MS or UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile degradation products.[1]Volatile or derivatized sample, microgram quantities.HighHigh sensitivity and selectivity. Extensive spectral libraries for identification.Not suitable for non-volatile or thermally labile compounds like the intact dimer.[1]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Analysis of thermal degradation products, providing structural clues about the original molecule.[1]Microgram quantities of solid or liquid sample.MediumAllows for the analysis of non-volatile compounds by breaking them into smaller, volatile fragments.[1]Destructive technique. Interpretation of pyrograms can be complex.
Mass Spectrometry (MS) Molecular weight determination, fragmentation patterns for structural information.Microgram to nanogram quantities, ionizable sample.HighHigh sensitivity. Can be coupled with separation techniques (LC-MS, GC-MS).May not distinguish between isomers without fragmentation analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of guaiacylglycerol-β-guaiacyl ether and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

This protocol is suitable for the structural confirmation and purity assessment of the synthesized or isolated compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5 mL of a suitable deuterated solvent (e.g., acetone-d6, DMSO-d6).[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (HSQC/HMBC): For unambiguous assignment of proton and carbon signals, 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended. Standard Bruker pulse programs can be used.[1]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software (e.g., TopSpin, Mnova).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is ideal for assessing the purity of the compound and for quantitative analysis in various matrices.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD). For more definitive identification, coupling to a mass spectrometer (LC-MS) is recommended.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at 280 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using certified reference standards of the analyte.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Structural Analysis of Thermal Degradation Products

This technique provides insights into the structural composition of the molecule by analyzing its thermal decomposition products.

  • Instrumentation: A pyrolyzer unit coupled to a GC-MS system.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 500-600 °C.[1]

    • Pyrolysis Time: 10-20 seconds.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at a rate of 10 °C/min, and hold for 10 min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-550.

  • Data Analysis: The identification of pyrolysis products is achieved by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley). The relative abundance of different pyrolysis products can provide information about the original structure. For guaiacylglycerol-β-guaiacyl ether, major pyrolysis products include guaiacol (B22219) and vanillin.[1]

Mandatory Visualization

The following diagrams illustrate the general workflow for the analysis of a lignin model compound and a simplified representation of its analysis.

analytical_workflow cluster_synthesis Synthesis & Isolation synthesis Synthesis of threo-Guaiacylglycerol- beta-O-4'-dehydrodisinapyl ether purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Structure Confirmation hplc HPLC-UV/DAD purification->hplc Purity Assessment ms Mass Spectrometry (HRMS) purification->ms Molecular Weight py_gcms Py-GC/MS purification->py_gcms Structural Fragments

Caption: Experimental workflow for the synthesis and analysis of a lignin model compound.

logical_relationship cluster_non_destructive Non-Destructive Analysis cluster_destructive Destructive Analysis compound Lignin Model Compound (e.g., this compound) nmr NMR (Structure, Stereochemistry) compound->nmr hplc HPLC (Purity, Quantification) compound->hplc gcms Py-GC/MS (Fragment Identification) compound->gcms

Caption: Logical relationship of analytical techniques for lignin model compound characterization.

References

A Comparative Analysis of the Biological Activities of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether and its structural analogs, threo-Guaiacylglycerol beta-coniferyl ether and Guaiacylglycerol-beta-guaiacyl ether. The available experimental data on their anti-inflammatory and cytotoxic effects are presented to facilitate objective comparison and inform future research and development.

Quantitative Comparison of Biological Activities

The biological activities of this compound and its analogs have been evaluated in several in vitro studies. The following table summarizes the key quantitative data, primarily focusing on their anti-inflammatory and cytotoxic effects.

CompoundBiological ActivityAssay SystemIC₅₀ Value (µM)
This compound Anti-inflammatoryInhibition of LPS-induced NO production in RAW264.7 cells21.3
erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl etherEnzyme InhibitionHuman Leukocyte Elastase Inhibition171
threo-Guaiacylglycerol beta-coniferyl ether Anti-inflammatoryInhibition of LPS-induced NO production in BV-2 cells32.56
CytotoxicHep3B cells (MTT assay)39.02
Guaiacylglycerol-beta-guaiacyl ether No quantitative data found--

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates greater potency.

Key Findings

  • This compound demonstrates potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells with an IC₅₀ value of 21.3 µM. Its stereoisomer, the erythro form, has been shown to inhibit human leukocyte elastase, albeit with a higher IC₅₀ of 171 µM, suggesting that the stereochemistry of the molecule influences its biological target and potency.

  • threo-Guaiacylglycerol beta-coniferyl ether , a structurally related analog, also exhibits anti-inflammatory properties by inhibiting NO production in LPS-stimulated BV-2 microglial cells, with an IC₅₀ of 32.56 µM.[1] This suggests a comparable, though slightly less potent, anti-inflammatory effect compared to this compound. Furthermore, this analog has demonstrated cytotoxic activity against human hepatocellular carcinoma Hep3B cells with an IC₅₀ of 39.02 µM.

  • Guaiacylglycerol-beta-guaiacyl ether is widely utilized as a model compound in lignin (B12514952) chemistry and biodegradation research. However, a comprehensive search of available scientific literature did not yield quantitative data (IC₅₀ values) for its antioxidant, anti-inflammatory, or cytotoxic activities in the context of the assays presented here. Therefore, a direct comparison of its biological potency with the other two compounds is not currently possible.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages

This assay is a common method to screen for anti-inflammatory activity.

Principle: Macrophages, when stimulated with LPS (a component of the outer membrane of Gram-negative bacteria), produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates an inhibitory effect on NO production.

Protocol:

  • Cell Culture: RAW264.7 cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Quantification: After the incubation period, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is then determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, which is yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Protocol:

  • Reagent Preparation: A solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.

  • Reaction Mixture: A defined volume of the DPPH solution is added to various concentrations of the test compound.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC₅₀ value is determined from the dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and, conversely, cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent (e.g., DMSO or an acidified isopropanol (B130326) solution). The intensity of the purple color, measured spectrophotometrically, is proportional to the number of viable, metabolically active cells. A decrease in signal in the presence of a test compound indicates a cytotoxic effect.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach and grow for 24 hours.

  • Compound Exposure: The cells are then treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the experimental procedures and the biological pathways investigated, the following diagrams are provided.

experimental_workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_results Quantitative Data (IC50) C1 This compound A1 NO Production Inhibition Assay (Anti-inflammatory) C1->A1 C2 threo-Guaiacylglycerol beta-coniferyl ether C2->A1 A3 MTT Assay (Cytotoxicity) C2->A3 C3 Guaiacylglycerol-beta-guaiacyl ether C3->A1 A2 DPPH Radical Scavenging Assay (Antioxidant) C3->A2 C3->A3 R1 21.3 µM A1->R1 C1 R2 32.56 µM A1->R2 C2 R4 Data Not Found A1->R4 C3 A2->R4 C3 R3 39.02 µM A3->R3 C2 A3->R4 C3

Caption: Experimental workflow for comparing the biological activities of the compounds.

anti_inflammatory_pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB iNOS Inducible Nitric Oxide Synthase (iNOS) Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Compound threo-Guaiacylglycerol-beta-O-4'- dehydrodisinapyl ether & Analogs Compound->NFkB Inhibition

Caption: Simplified signaling pathway for LPS-induced inflammation and the inhibitory target.

References

Spectroscopic Dissection: A Comparative Guide to Threo and Erythro Isomers of Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the fields of natural product chemistry, drug discovery, and lignin (B12514952) valorization, the precise structural elucidation of complex molecules is paramount. Among these, lignans (B1203133) and neolignans, such as Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether, present a significant analytical challenge due to the existence of stereoisomers. The threo and erythro diastereomers of this compound, while possessing the same molecular formula and connectivity, exhibit distinct spatial arrangements that profoundly influence their biological activity and chemical reactivity. This guide provides a detailed comparison of the spectroscopic differences between the threo and erythro isomers of Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether, supported by experimental data from related compounds and established analytical protocols.

Structural Isomers at a Glance

The fundamental difference between the threo and erythro isomers lies in the relative configuration of the chiral centers at the α and β carbons of the glycerol (B35011) moiety. These subtle structural variations give rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

isomers cluster_threo threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether cluster_erythro erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether threo threo erythro erythro threo_label Threo Isomer erythro_label Erythro Isomer

Caption: Chemical structures of threo and erythro isomers.

Comparative Spectroscopic Data

The most significant distinctions between the threo and erythro isomers are observed in their ¹H and ¹³C NMR spectra. The dihedral angle between the protons on the α and β carbons differs between the two isomers, leading to predictable variations in their coupling constants (J-values) according to the Karplus equation. Furthermore, the different spatial orientations of the substituents result in distinct chemical shifts (δ).

Spectroscopic ParameterThreo IsomerErythro IsomerKey Differentiator
¹H NMR
H-α Chemical Shift (δ)Typically at a lower fieldTypically at a higher field
H-β Chemical Shift (δ)VariableVariable
Jα,β Coupling ConstantLarger (approx. 7-8 Hz)[1]Smaller (approx. 5-7 Hz)[1]Primary diagnostic feature
¹³C NMR
C-α Chemical Shift (δ)Generally at a higher fieldGenerally at a lower field
C-β Chemical Shift (δ)Generally at a lower fieldGenerally at a higher field

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the aromatic rings. However, the relative differences and the coupling constants are reliable indicators for stereochemical assignment.

Experimental Protocols

The following provides a generalized methodology for the NMR spectroscopic analysis of threo and erythro isomers of Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified isomeric sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Filtration: If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • Pay close attention to the region between 4.0 and 6.0 ppm to observe the H-α and H-β protons.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be required for good signal-to-noise.

  • 2D NMR (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly the correlation between H-α and H-β.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms. This is crucial for assigning C-α and C-β chemical shifts.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, aiding in the overall structural confirmation.

Logical Workflow for Isomer Differentiation

The process of distinguishing between the threo and erythro isomers using NMR data follows a logical progression.

workflow start Purified Isomer Sample nmr Acquire 1H and 2D NMR Spectra start->nmr identify Identify H-α and H-β Signals (4.0 - 6.0 ppm) nmr->identify measure Measure Jα,β Coupling Constant identify->measure compare Compare Jα,β Value measure->compare threo Assign as Threo Isomer (Jα,β ≈ 7-8 Hz) compare->threo Larger J value erythro Assign as Erythro Isomer (Jα,β ≈ 5-7 Hz) compare->erythro Smaller J value confirm Confirm with 13C Chemical Shifts and 2D NMR Correlations threo->confirm erythro->confirm end Structure Elucidated confirm->end

Caption: Workflow for spectroscopic differentiation of isomers.

References

Benchmarking Enzymatic Assays: A Comparative Guide for Lignin-Degrading Enzymes Using threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether and Related Model Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic degradation of lignin (B12514952) is a cornerstone of research in biofuel production, bioremediation, and the development of novel therapeutics. The selection of appropriate substrates is critical for accurately assessing the activity and kinetics of lignin-modifying enzymes. This guide provides a comparative benchmark for enzymatic assays using threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether, a complex lignin model compound, alongside more commonly studied alternative substrates. The data presented here is intended to aid in the selection of substrates and the design of robust enzymatic assays.

Overview of Key Lignin-Degrading Enzymes and Substrates

Lignin degradation is primarily carried out by a suite of oxidative enzymes, including laccases, peroxidases, and β-etherases. Each of these enzyme classes targets specific linkages within the complex lignin polymer. To study their activity, researchers often employ model compounds that represent these linkages.

  • This compound : This substrate is a sophisticated model compound that represents a β-O-4 linkage between a guaiacyl and a dehydrodisinapyl unit. Its complex structure provides a more realistic representation of native lignin compared to simpler dimers. However, detailed kinetic data for this substrate is not widely available in the literature, highlighting a need for further research. It is known to be a natural product found in plants like Hevea brasiliensis.[1]

  • Guaiacylglycerol-β-guaiacyl ether (GGE) : A widely used model compound for studying the cleavage of the most abundant linkage in lignin, the β-O-4 aryl ether bond.[2][3] It is a suitable substrate for β-etherases.

  • Coniferyl and Sinapyl Alcohols : These are precursors to the guaiacyl (G) and syringyl (S) units of lignin, respectively. They are excellent substrates for peroxidases and laccases, which catalyze their oxidation and polymerization.[4][5]

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) : A common, commercially available substrate for laccase assays. It is a non-phenolic compound that is oxidized to a stable, colored radical, making it ideal for spectrophotometric measurements.

Comparative Data of Enzymatic Assays

Table 1: Kinetic Parameters of Peroxidases with Lignin Monomers
EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (s-1μM-1)Source
Physcomitrium patens Peroxidase (PpaPrx19)Coniferyl Alcohol16.729.51.77[4]
Physcomitrium patens Peroxidase (PpaPrx19)Sinapyl Alcohol20.81.70.08[4]
Table 2: Kinetic Parameters of β-Etherases with Guaiacylglycerol-β-guaiacyl ether (GGE) Derivatives
EnzymeSubstrateKm (mM)vmax (mU)Source
LigE-NAβ-(4-methylumbelliferyl)-α-veratrylglycerone2432.5[6]
LigEβ-(4-methylumbelliferyl)-α-veratrylglycerone540.01[6]

Note: The substrate used in this study is a fluorogenic derivative of GGE.

Table 3: Comparative Laccase Activity with Different Substrates
Enzyme SourceSubstrateKmVmaxOptimal pH
Trametes sp.ABTS---
Trametes sp.o-dianisidine---
Trametes sp.Guaiacol---
Marasmius quercophilusSyringaldazine (B1682856)7.1 μM-4.5

Note: A direct quantitative comparison was not provided in the source, but ABTS consistently shows higher sensitivity in laccase assays.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for the enzymatic assays discussed.

Protocol 1: Peroxidase Activity Assay with Coniferyl Alcohol

This protocol is adapted from studies on plant peroxidases.[4]

  • Reagents :

    • 50 mM Sodium Phosphate (B84403) buffer, pH 6.0

    • 10 mM Coniferyl alcohol stock solution in ethanol

    • 10 mM Hydrogen peroxide (H₂O₂)

    • Purified peroxidase enzyme solution

  • Assay Mixture (1 mL total volume) :

    • 880 μL 50 mM Phosphate buffer, pH 6.0

    • 100 μL 10 mM Coniferyl alcohol (final concentration 1 mM)

    • 10 μL Peroxidase enzyme solution (appropriately diluted)

    • 10 μL 10 mM H₂O₂ (to initiate the reaction, final concentration 0.1 mM)

  • Procedure :

    • Equilibrate the assay mixture (without H₂O₂) at 25°C.

    • Initiate the reaction by adding H₂O₂.

    • Monitor the increase in absorbance at 260 nm (due to coniferyl alcohol oxidation) for 3-5 minutes using a spectrophotometer.

    • Calculate the initial rate of reaction from the linear portion of the curve.

    • The molar extinction coefficient for coniferyl alcohol oxidation is approximately 22,000 M⁻¹cm⁻¹.

Protocol 2: β-Etherase Activity Assay with Guaiacylglycerol-β-guaiacyl ether (GGE)

This protocol is based on methods used for bacterial β-etherases.[7][8]

  • Reagents :

    • 20 mM HEPES buffer, pH 8.0

    • 100 mM Guaiacylglycerol-β-guaiacyl ether (GGE) stock solution in DMSO

    • 100 mM Reduced glutathione (B108866) (GSH)

    • Purified β-etherase enzyme solution

  • Assay Mixture (1 mL total volume) :

    • 865 μL 20 mM HEPES buffer, pH 8.0

    • 25 μL 100 mM GGE (final concentration 2.5 mM)

    • 60 μL 100 mM GSH (final concentration 6 mM)

    • 50 μL β-etherase enzyme solution (e.g., 2.5-4 mg of enzyme)

  • Procedure :

    • Incubate the reaction mixture at 30°C with constant mixing.

    • Take samples (e.g., 100 μL) at different time points (e.g., 0, 1, 24, 72 hours).

    • Stop the reaction by adding an equal volume of acetonitrile.

    • Analyze the samples by HPLC to quantify the degradation of GGE and the formation of products like guaiacol.

  • HPLC Analysis :

    • Column : C18 reverse-phase column (e.g., Phenomenex Luna 5 μm C18).[9]

    • Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and methanol (B129727) with 0.1% formic acid (Solvent B).[9]

    • Detection : UV detector at 270 nm.[9]

Protocol 3: Laccase Activity Assay with Syringaldazine

This is a standard spectrophotometric assay for laccase activity.[10][11]

  • Reagents :

    • 100 mM Potassium phosphate buffer, pH 6.5

    • 0.216 mM Syringaldazine solution in absolute methanol

    • Purified laccase enzyme solution

  • Assay Mixture (3 mL total volume) :

    • 2.20 mL 100 mM Potassium phosphate buffer, pH 6.5

    • 0.30 mL 0.216 mM Syringaldazine solution

    • 0.50 mL Laccase enzyme solution (appropriately diluted)

  • Procedure :

    • Equilibrate the buffer and enzyme solution to 30°C.

    • Add the syringaldazine solution to initiate the reaction.

    • Monitor the increase in absorbance at 530 nm for 5-10 minutes.

    • Calculate the initial rate of reaction from the linear portion of the curve.

    • The molar extinction coefficient for oxidized syringaldazine is 65,000 M⁻¹cm⁻¹.[11]

Visualizing Enzymatic Pathways and Workflows

The following diagrams illustrate the key enzymatic pathways and a general experimental workflow for studying lignin degradation.

Lignin_Degradation_Pathways cluster_peroxidase_laccase Peroxidase/Laccase Pathway cluster_beta_etherase β-Etherase Pathway Lignin Monomers Lignin Monomers Phenoxy Radicals Phenoxy Radicals Lignin Monomers->Phenoxy Radicals Peroxidase/Laccase + H2O2 (for Peroxidase) Polymerization Polymerization Phenoxy Radicals->Polymerization GGE Guaiacylglycerol- β-guaiacyl ether Oxidized GGE Oxidized GGE GGE->Oxidized GGE Dehydrogenase + NAD+ Cleavage Products Guaiacol + other monomers Oxidized GGE->Cleavage Products β-Etherase + GSH

Caption: Key enzymatic pathways in lignin degradation.

Experimental_Workflow Substrate_Selection Substrate Selection (e.g., threo-Guaiacylglycerol derivative, GGE, Coniferyl Alcohol) Assay_Setup Enzymatic Assay Setup (Buffer, Temp, pH) Substrate_Selection->Assay_Setup Enzyme_Preparation Enzyme Preparation (Purification & Characterization) Enzyme_Preparation->Assay_Setup Reaction_Monitoring Reaction Monitoring (Spectrophotometry, HPLC) Assay_Setup->Reaction_Monitoring Data_Analysis Data Analysis (Kinetics, Product ID) Reaction_Monitoring->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: General workflow for benchmarking enzymatic assays.

Conclusion

The benchmarking of enzymatic assays for lignin-degrading enzymes is essential for advancing research in various biotechnological fields. While this compound represents a highly relevant and complex substrate, the lack of standardized assays and kinetic data necessitates the use of well-characterized model compounds like GGE, coniferyl alcohol, and sinapyl alcohol for comparative studies. The protocols and data presented in this guide provide a foundation for researchers to design and interpret their experiments, with the ultimate goal of developing more efficient enzymatic systems for lignin valorization. Further research is encouraged to establish detailed kinetic profiles for more complex lignin model substrates to better mimic in vivo processes.

References

Safety Operating Guide

Prudent Disposal of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed protocol for the disposal of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether, emphasizing safety and compliance with standard laboratory practices.

While the Safety Data Sheet (SDS) for this compound indicates "no data available" for specific hazard classifications, it is imperative to handle the compound with care and to follow established procedures for chemical waste.[1] In the absence of comprehensive hazard data, treating the substance as potentially hazardous is a prudent approach to ensure the safety of laboratory personnel and the environment.

Quantitative Data Summary

No quantitative data regarding the specific disposal parameters (e.g., concentration limits for sewer disposal) for this compound were found in the available safety data sheets or general chemical disposal guidelines. Therefore, disposal via standard chemical waste streams is recommended over sewer or regular trash disposal.

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated and labeled hazardous waste container (solid or liquid, as appropriate).

  • Chemical fume hood.

  • Spatula or other suitable tool for transferring solid waste.

  • Funnel for transferring liquid waste.

  • Waste manifest or logbook as required by your institution.

Procedure:

  • Hazard Assessment: Review the Safety Data Sheet (SDS) for this compound.[1] Although specific hazards are not listed, the absence of data necessitates caution. Handle the chemical as you would any other potentially hazardous substance.

  • Personal Protective Equipment (PPE): Before handling the chemical waste, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Segregation of Waste:

    • Do not mix this compound waste with other incompatible waste streams.

    • If the waste is in a solid form, it should be placed in a designated solid chemical waste container.

    • If the waste is in a solution, it should be placed in a designated liquid chemical waste container. Ensure the solvent is compatible with the container and other contents.

  • Waste Container Labeling:

    • Ensure the waste container is clearly and accurately labeled with the words "Hazardous Waste."

    • List all chemical constituents, including "this compound" and any solvents.

    • Indicate the approximate concentration or percentage of each component.

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Transfer of Waste:

    • Perform all transfers of chemical waste inside a certified chemical fume hood to minimize the risk of inhalation.

    • For solid waste, use a clean spatula to transfer the material into the designated solid waste container.

    • For liquid waste, use a funnel to carefully pour the solution into the designated liquid waste container, avoiding splashes.

  • Storage of Waste:

    • Store the sealed waste container in a designated and properly ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from sources of ignition and incompatible chemicals.

    • Keep the container closed except when adding waste.

  • Arranging for Disposal:

    • Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

    • Provide the EHS office with a completed waste manifest or log as required.

    • Do not dispose of this compound down the drain or in the regular trash.[1]

Logical Workflow for Disposal

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal A Assess Hazards (Review SDS) B Wear Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Segregate Waste (Solid vs. Liquid) B->C D Label Waste Container (Contents, Date, Name) C->D E Transfer Waste in Fume Hood D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Professional Disposal (Contact EHS) F->G Follow Institutional Protocol

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether was not publicly available at the time of this writing. The following recommendations are based on general safety protocols for handling similar lignin-derived compounds and beta-O-4' ethers in a laboratory setting. Researchers should always perform a risk assessment before handling any new chemical and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The information is intended to build trust by providing value beyond the product itself, ensuring safe handling and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound in a research laboratory setting.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Skin and Body Protection
Handling small quantities (mg scale) of solid Chemical fume hood or ventilated enclosureNitrile or neoprene glovesSafety glasses with side shieldsNot generally required if handled in a fume hoodLaboratory coat
Handling solutions of the compound Chemical fume hoodNitrile or neoprene glovesSafety glasses with side shields or chemical splash gogglesNot generally required if handled in a fume hoodLaboratory coat
Weighing and preparing solutions Ventilated balance enclosure or chemical fume hoodNitrile or neoprene glovesSafety glasses with side shieldsN95 or higher-rated respirator if weighing outside of a ventilated enclosureLaboratory coat
Potential for aerosol generation Chemical fume hood or biological safety cabinetNitrile or neoprene glovesChemical splash goggles and face shieldN95 or higher-rated respiratorLaboratory coat
Spill cleanup Well-ventilated areaChemical-resistant gloves (e.g., nitrile, neoprene)Chemical splash goggles and face shieldAir-purifying respirator with appropriate cartridgesChemical-resistant apron or coveralls
Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a user seal check.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don gloves, ensuring they cover the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outside of the gloves with bare hands.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the exterior.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove eye and face protection from the back to the front.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Perform thorough hand hygiene.

Operational and Disposal Plans

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill Management:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of solid material, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Visualizations

The following diagrams provide visual guidance for key safety and operational procedures.

PPE_Selection_Workflow PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_respiratory Respiratory Decision cluster_disposal Disposal start Start: Handling Task Identified task_assessment Assess Task: - Scale (mg, g, etc.) - Physical Form (solid, liquid) - Potential for Aerosolization start->task_assessment engineering_controls Use Engineering Controls: Fume Hood / Ventilated Enclosure task_assessment->engineering_controls hand_protection Select Hand Protection: Nitrile or Neoprene Gloves engineering_controls->hand_protection eye_protection Select Eye Protection: Safety Glasses or Goggles hand_protection->eye_protection body_protection Select Body Protection: Lab Coat eye_protection->body_protection respiratory_protection Respiratory Protection Needed? aerosol_risk Aerosol Generation Likely? body_protection->aerosol_risk respirator_selection Use N95 or Higher Respirator aerosol_risk->respirator_selection Yes no_respirator Respirator Not Required aerosol_risk->no_respirator No dispose_ppe Dispose of used PPE as Hazardous Waste respirator_selection->dispose_ppe no_respirator->dispose_ppe end End: Task Complete dispose_ppe->end

Caption: PPE selection workflow for handling the compound.

PPE_Disposal_Workflow Used PPE Decontamination and Disposal cluster_collection Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Task Completed remove_ppe Doff PPE in Correct Sequence start->remove_ppe collect_ppe Place all used PPE in a designated, labeled hazardous waste bag or container remove_ppe->collect_ppe seal_container Seal the waste container securely collect_ppe->seal_container store_waste Store in a designated satellite accumulation area for hazardous waste seal_container->store_waste waste_pickup Arrange for pickup by the institution's Environmental Health & Safety (EHS) department store_waste->waste_pickup end Disposal Complete waste_pickup->end

Caption: Decontamination and disposal plan for used PPE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.